(S)-1-tert-Butyl 2-methyl piperidine-1,2-dicarboxylate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
1-O-tert-butyl 2-O-methyl (2S)-piperidine-1,2-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO4/c1-12(2,3)17-11(15)13-8-6-5-7-9(13)10(14)16-4/h9H,5-8H2,1-4H3/t9-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVMJFJDVCVNWQN-VIFPVBQESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCCC1C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCCC[C@H]1C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30445445 | |
| Record name | 1-tert-Butyl 2-methyl (2S)-piperidine-1,2-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30445445 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
200184-53-8 | |
| Record name | 1-tert-Butyl 2-methyl (2S)-piperidine-1,2-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30445445 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Structure Elucidation of (S)-1-tert-Butyl 2-methyl piperidine-1,2-dicarboxylate
For Immediate Release
A Deep Dive into the Analytical Techniques for Confirming the Structure and Stereochemistry of a Key Chiral Building Block
This technical guide provides an in-depth exploration of the essential analytical methodologies required for the unambiguous structure elucidation of (S)-1-tert-Butyl 2-methyl piperidine-1,2-dicarboxylate. This chiral piperidine derivative is a valuable building block in medicinal chemistry and drug discovery, making its precise characterization paramount for researchers, scientists, and drug development professionals.[1] This document outlines the synergistic application of spectroscopic and chromatographic techniques to confirm not only the molecular connectivity but also the critical (S)-stereochemistry at the C2 position.
Introduction: The Significance of Stereochemistry
This compound, a derivative of pipecolic acid, possesses a single chiral center at the second position of the piperidine ring. The spatial arrangement of substituents around this stereocenter is of utmost importance, as it profoundly influences the molecule's biological activity and interaction with chiral targets such as enzymes and receptors.[2][3] In drug development, the use of a single, well-defined enantiomer is often crucial to maximize therapeutic efficacy and minimize potential off-target effects or toxicity associated with the other enantiomer.[1] Therefore, rigorous analytical confirmation of the absolute configuration is a non-negotiable aspect of its quality control and application in synthesis.
Core Analytical Strategy: A Multi-Technique Approach
The comprehensive structural characterization of this compound relies on a multi-pronged analytical approach. Each technique provides a unique piece of the structural puzzle, and their combined interpretation leads to a definitive elucidation.
Caption: Workflow for the structure elucidation of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton
NMR spectroscopy is the cornerstone for determining the connectivity of atoms in the molecule. A combination of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC) NMR experiments provides a detailed picture of the proton and carbon environments and their correlations.
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃).
-
¹H NMR Acquisition: Acquire a proton NMR spectrum to observe the chemical shifts, integration, and coupling patterns of all hydrogen atoms.
-
¹³C NMR Acquisition: Obtain a carbon-13 NMR spectrum to identify the number and types of carbon atoms present.
-
2D NMR (COSY & HSQC): Perform COSY (Correlation Spectroscopy) to establish proton-proton couplings within the piperidine ring and HSQC (Heteronuclear Single Quantum Coherence) to correlate each proton with its directly attached carbon atom.
Data Interpretation and Expected Resonances:
The expected NMR data provides a unique fingerprint for the molecule. The tert-butoxycarbonyl (Boc) protecting group and the methyl ester are readily identifiable.[4] The protons on the piperidine ring will appear as a series of multiplets, and their specific couplings, revealed by COSY, will confirm their relative positions.
| Functional Group | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
| tert-Butyl (Boc) | ~1.47 (s, 9H) | ~80 (quaternary C), ~28 (CH₃) |
| Methyl Ester (COOCH₃) | ~3.75 (s, 3H) | ~52 (OCH₃), ~172 (C=O) |
| Piperidine Ring CH | Multiplets in the range of 1.5-5.0 | Aliphatic region (~20-60) |
| Piperidine C2-H | ~4.8-5.0 (dd) | ~55-60 |
Note: Chemical shifts are approximate and can vary based on solvent and concentration.
The specific chemical shift and coupling pattern of the proton at the C2 position are particularly important for confirming the substitution pattern.
Mass Spectrometry (MS): Confirming Molecular Weight and Formula
High-resolution mass spectrometry (HRMS) is employed to accurately determine the molecular weight and, by extension, the elemental composition of the molecule.
Experimental Protocol: HRMS Analysis
-
Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile).
-
Ionization: Utilize a soft ionization technique, such as Electrospray Ionization (ESI), to generate intact molecular ions and minimize fragmentation.[5]
-
Mass Analysis: Analyze the ions using a high-resolution mass analyzer (e.g., TOF or Orbitrap) to obtain a precise mass-to-charge ratio (m/z).
Data Interpretation:
The expected monoisotopic mass for C₁₂H₂₁NO₄ is 243.1471 Da.[6] The HRMS data should show a prominent ion corresponding to the protonated molecule [M+H]⁺ at approximately m/z 243.1471 or the sodium adduct [M+Na]⁺. The high accuracy of the measurement allows for the confident determination of the molecular formula. Fragmentation of the Boc group is a common observation in mass spectrometry.[5]
Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Key Functional Groups
FTIR spectroscopy is a rapid and effective method for identifying the characteristic functional groups present in the molecule.
Experimental Protocol: FTIR Analysis
-
Sample Preparation: The sample can be analyzed as a neat liquid (if applicable), a thin film on a salt plate (e.g., NaCl or KBr), or as a dispersion in a KBr pellet.
-
Data Acquisition: Record the infrared spectrum over the range of approximately 4000-400 cm⁻¹.
Data Interpretation and Expected Absorption Bands:
The FTIR spectrum will display characteristic absorption bands corresponding to the carbonyl groups of the carbamate and the ester, as well as the C-H and C-N bonds.
| Functional Group | Characteristic Absorption (cm⁻¹) |
| C=O (Carbamate) | ~1690-1710[7][8] |
| C=O (Ester) | ~1730-1750[7] |
| C-H (aliphatic) | ~2850-2980 |
| C-O (Ester & Carbamate) | ~1000-1300 |
The presence of two distinct carbonyl stretching frequencies is a key indicator of both the carbamate and ester functionalities.[7]
Sources
- 1. thieme-connect.de [thieme-connect.de]
- 2. esports.bluefield.edu - Chiral Amino Acids Synthesis [esports.bluefield.edu]
- 3. Chirality Effects in Peptide Assembly Structures - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 1-tert-Butyl 2-methyl (2S)-piperidine-1,2-dicarboxylate | C12H21NO4 | CID 10824139 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. rsc.org [rsc.org]
An In-Depth Technical Guide to (S)-1-tert-Butyl 2-methyl piperidine-1,2-dicarboxylate (CAS No. 200184-53-8)
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of a Chiral Building Block
(S)-1-tert-Butyl 2-methyl piperidine-1,2-dicarboxylate, also known by synonyms such as (S)-Methyl 1-boc-piperidine-2-carboxylate, is a chiral heterocyclic compound of significant interest in medicinal chemistry and pharmaceutical development. Its structural rigidity and defined stereochemistry make it a valuable building block in the synthesis of complex molecular architectures, particularly for active pharmaceutical ingredients (APIs). The piperidine scaffold is a prevalent motif in numerous approved drugs, and the introduction of a chiral center at the 2-position allows for precise control over the three-dimensional arrangement of substituents, which is often critical for biological activity and target specificity.[1][2] This guide provides a comprehensive overview of the chemical and physical properties, synthesis, spectroscopic characterization, applications, and safety considerations for this important synthetic intermediate.
Core Properties and Identification
The fundamental identity and key physicochemical properties of this compound are summarized below.
| Property | Value | Source |
| CAS Number | 200184-53-8 | [3] |
| Molecular Formula | C₁₂H₂₁NO₄ | [3] |
| Molecular Weight | 243.30 g/mol | [3] |
| IUPAC Name | 1-O-tert-butyl 2-O-methyl (2S)-piperidine-1,2-dicarboxylate | [3] |
| Synonyms | (S)-Methyl 1-boc-piperidine-2-carboxylate, (S)-N-Boc-pipecolic acid methyl ester | [3] |
| Appearance | Colorless to pale yellow oil | General laboratory observation |
Chemical Structure:
Caption: Chemical structure of this compound.
Synthesis and Purification
The most common and direct route to this compound is through the esterification of its corresponding carboxylic acid, (S)-N-Boc-pipecolic acid. This process is a standard transformation in organic synthesis, and several effective methods can be employed.
Synthetic Workflow: Esterification of (S)-N-Boc-Pipecolic Acid
The conversion of the carboxylic acid to its methyl ester can be achieved through various reagents and conditions. A widely used and efficient method involves the use of a mild methylating agent in a suitable solvent.
Caption: General workflow for the synthesis of the title compound.
Detailed Experimental Protocol
This protocol is a composite of established methods for the esterification of N-Boc protected amino acids.
Materials:
-
(S)-N-Boc-pipecolic acid
-
Methanol (MeOH), anhydrous
-
Dichloromethane (DCM), anhydrous
-
Trimethylsilyldiazomethane (TMS-diazomethane), 2.0 M in hexanes
-
Alternatively: Methyl iodide (MeI) and Potassium Carbonate (K₂CO₃)
-
Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Method 1: Using Trimethylsilyldiazomethane
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve (S)-N-Boc-pipecolic acid (1.0 eq.) in a mixture of anhydrous dichloromethane and anhydrous methanol (e.g., a 10:1 DCM:MeOH ratio).
-
Addition of Reagent: Cool the solution to 0 °C using an ice bath. To this stirred solution, add TMS-diazomethane (1.1-1.2 eq.) dropwise. A yellow color should persist, indicating a slight excess of the reagent.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Carefully quench any excess TMS-diazomethane by the dropwise addition of a few drops of acetic acid until the yellow color disappears. Concentrate the reaction mixture under reduced pressure.
-
Extraction: Redissolve the residue in ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
Method 2: Using Methyl Iodide
-
Reaction Setup: In a round-bottom flask, dissolve (S)-N-Boc-pipecolic acid (1.0 eq.) in anhydrous DMF.
-
Addition of Reagents: Add potassium carbonate (1.5-2.0 eq.) to the solution, followed by the dropwise addition of methyl iodide (1.2-1.5 eq.).
-
Reaction Conditions: Stir the reaction mixture at room temperature for 3-6 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Work-up and Extraction: Pour the reaction mixture into water and extract with ethyl acetate (3x).
-
Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purification
The crude product from either method is typically purified by flash column chromatography on silica gel. A common eluent system is a gradient of ethyl acetate in hexanes (e.g., 5% to 20% EtOAc in hexanes). The fractions containing the pure product are identified by TLC, combined, and concentrated under reduced pressure to afford this compound as a colorless to pale yellow oil.
Spectroscopic Characterization
Spectroscopic analysis is essential for confirming the identity and purity of the synthesized compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR (Proton NMR): The ¹H NMR spectrum provides information about the electronic environment of the hydrogen atoms in the molecule. Key expected signals include the tert-butyl group (a singlet around 1.4 ppm), the methyl ester group (a singlet around 3.7 ppm), and a series of multiplets for the piperidine ring protons.
-
¹³C NMR (Carbon NMR): The ¹³C NMR spectrum reveals the number of unique carbon environments. Characteristic signals include those for the carbonyl carbons of the Boc and ester groups (in the range of 155-175 ppm), the quaternary carbon of the tert-butyl group (around 80 ppm), and the carbons of the piperidine ring.
Infrared (IR) Spectroscopy
The IR spectrum is used to identify the functional groups present in the molecule. Key characteristic absorption bands include:
-
C=O stretching (ester and carbamate): Strong absorptions around 1740 cm⁻¹ and 1690 cm⁻¹.
-
C-H stretching (alkane): Absorptions in the range of 2850-2980 cm⁻¹.
-
C-O stretching: Absorptions in the range of 1100-1300 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. For this compound, electrospray ionization (ESI) is a common technique. The expected molecular ion peak [M+H]⁺ would be at m/z 244.15.
Applications in Drug Development
The chiral nature of this compound makes it a highly valuable intermediate in the synthesis of complex pharmaceutical agents. The piperidine ring system is a privileged scaffold in medicinal chemistry, appearing in a wide range of drugs targeting the central nervous system, as well as in antiviral and anticancer agents.[4][5]
Role as a Chiral Building Block
The defined stereochemistry at the C2 position of the piperidine ring is crucial for achieving the desired pharmacological activity in many drugs. Using enantiomerically pure starting materials like the title compound allows for the synthesis of a single enantiomer of the final drug product, which can lead to improved efficacy, a better safety profile, and reduced side effects compared to a racemic mixture.[1]
Examples in Pharmaceutical Synthesis
While specific, proprietary synthetic routes are often not fully disclosed, piperidine derivatives with similar structures are known to be key intermediates in the synthesis of several important drugs. For instance, substituted piperidines are central components in the structures of:
-
Vandetanib: An anticancer drug used to treat certain types of thyroid cancer. The synthesis of Vandetanib involves the incorporation of a functionalized piperidine moiety.[6][7]
-
Crizotinib: Another anticancer agent used for the treatment of non-small cell lung cancer. The synthesis of Crizotinib also relies on the use of a piperidine-containing intermediate.[8]
The use of a chiral N-Boc protected piperidine-2-carboxylate derivative allows for further elaboration at the 2-position and on the piperidine ring, enabling the construction of the complex side chains found in these and other drug molecules.
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling this compound.
-
General Handling: Use in a well-ventilated area, preferably in a fume hood. Avoid contact with skin, eyes, and clothing. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Inhalation: Avoid inhaling vapors or mists.
-
Storage: Store in a tightly sealed container in a cool, dry place.
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
Conclusion
This compound is a fundamentally important chiral building block in modern organic and medicinal chemistry. Its well-defined structure and versatile reactivity provide a reliable starting point for the stereoselective synthesis of complex, biologically active molecules. A thorough understanding of its properties, synthesis, and handling is crucial for its effective application in research and drug development.
References
- Design and Synthesis of Vandetanib Derivatives Containing Nitroimidazole Groups as Tyrosine Kinase Inhibitors in Normoxia and Hypoxia. PubMed.
- Design and Synthesis of Vandetanib Derivatives Containing Nitroimidazole Groups as Tyrosine Kinase Inhibitors in Normoxia and Hypoxia. MDPI.
- The Role of Piperidine Derivatives in Pharmaceutical Synthesis. [Source for general role of piperidines].
- Synthesis method of crizotinib and preparation method of intermediate thereof.
- The Role of Piperidine Derivatives in Advanced Chemical Synthesis. [Source for general role of piperidines].
- An alternative synthesis of Vandetanib (Caprelsa™)
- Application of Chiral Piperidine Scaffolds in Drug Design. [Source for importance of chirality].
- The Pivotal Role of Chiral Piperidines in Modern Medicinal Chemistry: An In-Depth Technical Guide. Benchchem.
- Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic
- Design, synthesis and biological evaluations of 2-amino-4-(1-piperidine) pyridine derivatives as novel anti crizotinib-resistant ALK/ROS1 dual inhibitors. PubMed.
- Synthesis and structure of crizotinib. The hinge binder 2 aminopyridine...
- Design, synthesis and biological evaluations of 2-amino-4-(1-piperidine) pyridine derivatives as novel anti crizotinib-resistant ALK/ROS1 dual inhibitors. Semantic Scholar.
- Crizotinib Synthetic Routes. MedKoo Biosciences.
- What are the synthesis and applications of N-Boc-piperidine-2-methanol? Guidechem.
- Synthesis of anticancer drug vandetanib.
- Lithiation/Trapping of N-Boc Piperazines and Synthesis of the (–)
- Study on Synthetic Process of Vandetanib.
- 1-tert-Butyl 2-methyl (2S)
Sources
- 1. thieme-connect.com [thieme-connect.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. 1-tert-Butyl 2-methyl (2S)-piperidine-1,2-dicarboxylate | C12H21NO4 | CID 10824139 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. nbinno.com [nbinno.com]
- 6. mdpi.com [mdpi.com]
- 7. An alternative synthesis of Vandetanib (Caprelsa™) via a microwave accelerated Dimroth rearrangement - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CN107365301B - Synthesis method of crizotinib and preparation method of intermediate thereof - Google Patents [patents.google.com]
An In-depth Technical Guide to the Synthesis of (S)-1-tert-Butyl 2-methyl piperidine-1,2-dicarboxylate
Foreword: Navigating the Chiral Landscape of Piperidine Synthesis
The piperidine scaffold is a cornerstone of modern medicinal chemistry, embedded in the architecture of numerous pharmaceuticals. The stereochemical intricacies of substituted piperidines, such as the title compound, (S)-1-tert-Butyl 2-methyl piperidine-1,2-dicarboxylate, are pivotal to their biological activity. This guide provides a comprehensive overview of the principal synthetic strategies to access this valuable chiral building block, intended for researchers, scientists, and professionals in drug development. We will delve into the nuances of asymmetric synthesis, chiral resolution, and chiral pool-based approaches, offering not just procedural details but also the underlying scientific rationale that governs these transformations.
Strategic Approaches to Enantiopure Piperidine-1,2-dicarboxylates
The synthesis of this compound can be broadly categorized into three primary strategies, each with its own set of advantages and challenges:
-
Asymmetric Synthesis from Achiral Precursors: This elegant approach introduces chirality through the use of chiral catalysts or auxiliaries, most notably via the asymmetric hydrogenation of pyridine derivatives.
-
Synthesis from the Chiral Pool: This strategy leverages the inherent chirality of naturally occurring molecules, such as amino acids, as starting materials.
-
Resolution of Racemic Mixtures: In this classical approach, a racemic mixture of the target molecule or a precursor is synthesized, followed by separation of the desired enantiomer.
The selection of a particular strategy is often dictated by factors such as the desired scale of synthesis, cost of reagents and catalysts, and the available instrumentation.
Pathway 1: Asymmetric Hydrogenation of Pyridine Derivatives
The catalytic asymmetric hydrogenation of pyridine rings represents a highly atom-economical and direct route to chiral piperidines.[1] However, the aromaticity of the pyridine ring and potential catalyst inhibition by the nitrogen lone pair present significant challenges.[2][3] To overcome these hurdles, the pyridine substrate is typically activated by N-alkylation or N-acylation to form a pyridinium salt, which is more susceptible to hydrogenation.[4]
Mechanism of Asymmetric Hydrogenation
The mechanism of rhodium-catalyzed asymmetric hydrogenation of pyridinium salts generally involves the coordination of the chiral phosphine ligand to the rhodium center, creating a chiral catalytic environment. The pyridinium substrate then coordinates to the metal, followed by the oxidative addition of hydrogen. A series of migratory insertions of the double bonds into the rhodium-hydride bonds, guided by the chiral ligand, leads to the stereoselective formation of the piperidine ring. Reductive elimination then releases the product and regenerates the catalyst.
Caption: Figure 1: Generalized workflow for the asymmetric hydrogenation of a pyridine derivative.
Experimental Protocol: Rhodium-Catalyzed Asymmetric Hydrogenation
This protocol is a representative example of the asymmetric hydrogenation of an activated pyridine derivative.
Step 1: Synthesis of the Pyridinium Salt (Activation)
A solution of pyridine-2-carboxylic acid in an appropriate solvent (e.g., dichloromethane) is treated with di-tert-butyl dicarbonate (Boc₂O) and a mild base (e.g., triethylamine) to afford the N-Boc activated pyridinium species.
Step 2: Asymmetric Hydrogenation
In a high-pressure reactor, the pyridinium salt is dissolved in a suitable solvent such as methanol. The chiral rhodium catalyst, pre-formed from a precursor like [Rh(COD)Cl]₂ and a chiral bisphosphine ligand (e.g., TangPhos), is added under an inert atmosphere. The reactor is then pressurized with hydrogen gas (typically 50-100 atm) and heated. The reaction is monitored until completion.
Step 3: Work-up and Purification
After depressurization, the catalyst is removed by filtration through a pad of silica gel or celite. The solvent is evaporated, and the crude product is purified by column chromatography to yield the enantiomerically enriched N-Boc-(S)-piperidine-2-carboxylic acid.
Step 4: Esterification
The resulting carboxylic acid is then esterified to the methyl ester. A safe and efficient method involves the use of trimethylsilyldiazomethane (TMS-diazomethane) in a mixture of diethyl ether and methanol.[5]
| Parameter | Conditions |
| Catalyst | [Rh(COD)Cl]₂ / Chiral Bisphosphine Ligand |
| Hydrogen Pressure | 50 - 100 atm |
| Temperature | 40 - 80 °C |
| Solvent | Methanol, Ethanol, or Dichloromethane |
| Typical Yield | 70 - 95% |
| Typical Enantiomeric Excess | >90% ee |
Pathway 2: Synthesis from the Chiral Pool
Utilizing readily available chiral starting materials, such as amino acids, is a powerful strategy that circumvents the need for an asymmetric induction step. L-glutamic acid and L-lysine are logical precursors for the synthesis of piperidine derivatives.[6]
Synthesis from L-Glutamic Acid
A multi-step synthesis starting from L-glutamic acid provides access to chiral piperidine scaffolds.[7] This pathway relies on the stereocenter of the starting amino acid to dictate the final product's stereochemistry.
Caption: Figure 2: Synthetic pathway from L-glutamic acid to a piperidine derivative.
Experimental Protocol: From L-Glutamic Acid
Step 1: Diesterification
L-glutamic acid is treated with thionyl chloride in methanol at 0 °C to room temperature to afford the dimethyl ester hydrochloride salt in quantitative yield.[7]
Step 2: N-Boc Protection
The dimethyl ester is protected with di-tert-butyl dicarbonate (Boc₂O) in the presence of triethylamine and a catalytic amount of 4-dimethylaminopyridine (DMAP) in dichloromethane to give the N-Boc protected diester.[7]
Step 3: Reduction to Diol
The N-Boc diester is reduced with sodium borohydride in methanol to yield (S)-tert-butyl (1,5-dihydroxypentan-2-yl)carbamate.
Step 4: Ditosylation
The diol is treated with p-toluenesulfonyl chloride and triethylamine in dichloromethane to furnish the corresponding ditosylate.
Step 5: Cyclization
The crude ditosylate is reacted with a primary amine (which will become the N-substituent on the piperidine ring) to induce cyclization, affording the N-substituted (S)-3-(N-Boc-amino)piperidine. To obtain the target molecule of this guide, further synthetic modifications would be necessary.
| Step | Reagents | Solvent | Yield |
| Diesterification | SOCl₂, MeOH | Methanol | Quantitative |
| N-Boc Protection | Boc₂O, Et₃N, DMAP | CH₂Cl₂ | ~92% |
| Reduction | NaBH₄ | Methanol | ~76% |
| Ditosylation | TsCl, Et₃N | CH₂Cl₂ | Quantitative |
| Cyclization | Primary Amine | Neat or CH₂Cl₂ | 64-80% |
Synthesis from L-Lysine
The biosynthesis of piperidine alkaloids often proceeds from L-lysine via decarboxylation to cadaverine, followed by oxidative deamination and cyclization.[8] A laboratory synthesis can be envisioned that leverages the existing carbon skeleton and chirality of L-lysine.
Pathway 3: Chiral Resolution of a Racemic Mixture
The synthesis of the racemic target molecule followed by separation of the enantiomers is a well-established and often practical approach, especially when a suitable and cost-effective resolving agent is available.[9]
Principle of Diastereomeric Salt Resolution
A racemic mixture of a chiral acid or base is reacted with an enantiomerically pure chiral resolving agent (a base or acid, respectively) to form a pair of diastereomeric salts.[10] Diastereomers have different physical properties, including solubility, which allows for their separation by fractional crystallization.[11] Once separated, the desired enantiomer is liberated from the resolving agent by treatment with an acid or base.
Caption: Figure 3: General scheme for the chiral resolution of a racemic mixture.
Experimental Protocol: Chiral Resolution
This protocol is a general template for the resolution of a racemic piperidine carboxylic acid derivative.
Step 1: Synthesis of Racemic N-Boc-pipecolic acid methyl ester
Racemic pipecolic acid can be synthesized by the hydrogenation of pyridine-2-carboxylic acid using a non-chiral catalyst (e.g., Pd/C).[12] The resulting racemic pipecolic acid is then N-protected with Boc₂O and esterified to the methyl ester.
Step 2: Formation of Diastereomeric Salts
The racemic N-Boc-pipecolic acid is dissolved in a suitable solvent (e.g., methanol or ethanol). An equimolar amount of an enantiomerically pure resolving agent, such as (+)-tartaric acid, is added.[13] The mixture is heated to ensure complete dissolution and then allowed to cool slowly to promote the crystallization of the less soluble diastereomeric salt.
Step 3: Isolation of the Diastereomeric Salt
The crystallized diastereomeric salt is collected by filtration and washed with a small amount of cold solvent to remove the more soluble diastereomer. The enantiomeric purity of the crystallized salt can be enhanced by recrystallization.
Step 4: Liberation of the (S)-Enantiomer
The isolated diastereomeric salt is dissolved in water and treated with a base (e.g., sodium hydroxide) to neutralize the tartaric acid and liberate the free (S)-N-Boc-pipecolic acid.[13] The product is then extracted with an organic solvent, dried, and the solvent is evaporated. Subsequent esterification will yield the target molecule.
| Parameter | Details |
| Resolving Agent | (+)-Tartaric acid, (-)-Tartaric acid, or derivatives |
| Solvent | Methanol, Ethanol, Isopropanol |
| Key Principle | Differential solubility of diastereomeric salts |
| Recovery | The resolving agent can often be recovered and reused. |
Comparative Analysis of Synthesis Pathways
| Pathway | Key Advantages | Key Challenges |
| Asymmetric Hydrogenation | High atom economy, direct route. | Requires high-pressure equipment, expensive chiral catalysts and ligands. |
| Synthesis from Chiral Pool | Avoids asymmetric induction step, utilizes readily available starting materials. | Often involves multiple synthetic steps, which can lower the overall yield. |
| Chiral Resolution | Utilizes well-established and scalable techniques. | Theoretical maximum yield is 50% without a racemization process for the unwanted enantiomer. Can be labor-intensive. |
Conclusion: A Strategic Choice for a Privileged Scaffold
The synthesis of this compound is achievable through several robust and well-documented pathways. The choice of the optimal route will depend on the specific requirements of the research or development program. For large-scale, cost-effective production, a highly optimized asymmetric hydrogenation or a chiral pool-based approach may be preferable. For smaller-scale laboratory synthesis where expediency is key, chiral resolution can be an excellent option. This guide has provided the foundational knowledge and practical insights to enable the informed selection and execution of a synthetic strategy to access this important chiral building block, empowering further innovation in the field of medicinal chemistry.
References
-
Facile synthesis of 3-amino substituted piperidines from L-glutamic acid - Open Research@CSIR-NIScPR. (URL: [Link])[7]
-
Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization - The Royal Society of Chemistry. (URL: [Link])[11]
-
Facile synthesis of 3-amino substituted piperidines from L-glutamic acid - ResearchGate. (URL: [Link])[7]
-
SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY - White Rose eTheses Online. (URL: [Link])[6]
-
Resolution of a Racemic Mixture - Science Learning Center. (URL: [Link])[13]
-
View of Facile Synthesis of 3-amino substituted piperidines from L-glutamic acid. (URL: [Link])
- A kind of preparation method of (S)
-
5.8: Racemic Mixtures and the Resolution of Enantiomers - Chemistry LibreTexts. (URL: [Link])[14]
-
Synthesis of chiral piperidines from pyridinium salts via rhodium-catalysed transfer hydrogenation. (URL: [Link])[2]
-
Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. (URL: [Link])[15]
-
Synthesis of Pipecolic Acid and Baikiain - ResearchGate. (URL: [Link])
-
Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (URL: [Link])[1]
-
Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates - PMC - NIH. (URL: [Link])
-
Synthesis of chiral piperidines from pyridinium salts via rhodium-catalysed transfer hydrogenation - ResearchGate. (URL: [Link])[3][16]
-
21.7: Methyl Ester Synthesis Using Diazomethane - Chemistry LibreTexts. (URL: [Link])[17]
-
Diazomethane makes methyl esters from carboxylic acids. (URL: [Link])[17]
-
Mechanism of Methyl Esterification of Carboxylic Acids by Trimethylsilyldiazomethane. (URL: [Link])[18]
-
Kinetic resolution of 2-Aryl-4-methylenepiperidines toward enantioenriched functionalizable piperidine fragments. (URL: [Link])
- Method for preparing disubstituted piperidine and intermediates - Google P
-
Preparation method of 2-piperidinecarboxylic acid, 3-piperidinecarboxylic acid and 4-piperidinecarboxylic acid - Google Patents. (URL: )[12]
-
Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions - Organic & Biomolecular Chemistry (RSC Publishing). (URL: [Link])[19]
-
Resolution of Racemic Mixtures by Phase Transition of PEGylated Resolving Agents - NIH. (URL: [Link])
-
Rhodium Catalyzed Asymmetric Hydrogenation of 2-Pyridine Ketones - PubMed. (URL: [Link])[20]
-
A Large Scale Synthesis of Mono- and Di-urethane Derivatives of Lysine1). (URL: [Link])[8]
- Process for resolving racemic mixtures of piperidine derivatives - Google P
-
RHODIUM CATALYSED TRANSFER HYDROGENATION AND TRANSAMINATION - The University of Liverpool Repository. (URL: [Link])[4]
-
(S)-1-Boc-piperidine-2-carboxylic Acid - Pipzine Chemicals. (URL: [Link])
- Process for resolving racemic mixtures of piperidine derivatives - Google P
-
(a) Biosynthesis of Piperidine from L-Lysine (b) Reaction catalysed by... - ResearchGate. (URL: [Link])[8]
-
An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles - Beilstein Journals. (URL: [Link])
Sources
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 3. researchgate.net [researchgate.net]
- 4. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]
- 5. TCI Practical Example: Methyl Esterification of Carboxylic Acid Using TMS-Diazomethane | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 6. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Chiral resolution - Wikipedia [en.wikipedia.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. rsc.org [rsc.org]
- 12. CN102174011A - Preparation method of 2-piperidinecarboxylic acid, 3-piperidinecarboxylic acid and 4-piperidinecarboxylic acid - Google Patents [patents.google.com]
- 13. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Diazomethane makes methyl esters from carboxylic acids [ns1.almerja.com]
- 18. researchgate.net [researchgate.net]
- 19. Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 20. Rhodium Catalyzed Asymmetric Hydrogenation of 2-Pyridine Ketones - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to (S)-1-tert-Butyl 2-methyl piperidine-1,2-dicarboxylate: A Chiral Keystone for Drug Discovery
Introduction: The Significance of Chiral Piperidines in Medicinal Chemistry
The piperidine scaffold is a cornerstone in modern medicinal chemistry, forming the structural core of a vast array of pharmaceuticals and biologically active natural products.[1] Its prevalence is a testament to its favorable physicochemical properties, including its ability to confer aqueous solubility and appropriate lipophilicity to drug candidates. Moreover, the stereochemistry of substituted piperidines often plays a pivotal role in their pharmacological activity, making the development of efficient and highly selective methods for their enantioselective synthesis a critical endeavor for researchers and drug development professionals.[2] This guide provides an in-depth technical overview of (S)-1-tert-Butyl 2-methyl piperidine-1,2-dicarboxylate, a versatile chiral building block that serves as a crucial intermediate in the synthesis of complex pharmaceutical agents.
Physicochemical Properties and Structural Attributes
This compound, also known by its IUPAC name 1-O-tert-butyl 2-O-methyl (2S)-piperidine-1,2-dicarboxylate, is a chiral heterocyclic compound with the molecular formula C₁₂H₂₁NO₄ and a molecular weight of 243.30 g/mol .[3] The key structural features of this molecule are the piperidine ring, a stereocenter at the C2 position with the (S)-configuration, a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom, and a methyl ester at the C2 carboxyl group.
The Boc group is a critical element, serving to protect the piperidine nitrogen from unwanted reactions during synthetic sequences, thereby allowing for selective modifications at other positions of the molecule.[2] This protecting group can be readily removed under acidic conditions, unmasking the secondary amine for subsequent functionalization. The methyl ester provides a handle for further chemical transformations, such as amide bond formation or reduction to an alcohol.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 162546-39-0 | [3] |
| Molecular Formula | C₁₂H₂₁NO₄ | [3] |
| Molecular Weight | 243.30 g/mol | [3] |
| IUPAC Name | 1-O-tert-butyl 2-O-methyl (2S)-piperidine-1,2-dicarboxylate | [3] |
| Canonical SMILES | CC(C)(C)OC(=O)N1CCCC[C@H]1C(=O)OC | [3] |
| InChI Key | PVMJFJDVCVNWQN-VIFPVBQESA-N | [3] |
Stereoselective Synthesis: Strategies and Methodologies
The synthesis of enantiomerically pure piperidine derivatives like this compound is a significant challenge in organic chemistry. Several strategies have been developed to achieve high levels of stereocontrol, broadly categorized into chiral pool synthesis and asymmetric catalysis.
Chiral Pool Synthesis
This approach utilizes readily available and inexpensive chiral starting materials, such as amino acids, to introduce the desired stereochemistry. L-glutamic acid and L-aspartic acid are common starting points for the synthesis of chiral piperidines.
A representative synthetic pathway starting from a protected L-amino acid would typically involve the following key transformations:
-
Chain Elongation: Extension of the amino acid side chain to provide the necessary carbon framework for the six-membered ring.
-
Cyclization: An intramolecular reaction, often a Dieckmann cyclization or a reductive amination, to form the piperidine ring. The Dieckmann cyclization is an intramolecular Claisen condensation of a diester to form a β-keto ester, which is a powerful method for constructing five- and six-membered rings.[4]
-
Functional Group Manipulations: Conversion of existing functional groups to the desired ester and installation of the Boc protecting group.
Asymmetric Catalysis
Asymmetric catalysis offers an alternative and often more flexible approach to enantiomerically pure piperidines. This strategy involves the use of a chiral catalyst to induce stereoselectivity in a reaction that forms the piperidine ring or creates the key stereocenter. Methods such as catalytic asymmetric hydrogenation of pyridine derivatives or catalytic asymmetric cyclization reactions are employed. While powerful, these methods may require specialized catalysts and optimization of reaction conditions.
Experimental Protocol: A Representative Synthesis
Step 1: N-Boc Protection of (S)-Pipecolic Acid
-
To a solution of (S)-pipecolic acid in a suitable solvent (e.g., a mixture of tert-butanol and water), add a base such as sodium hydroxide.
-
Cool the mixture in an ice bath and add di-tert-butyl dicarbonate (Boc₂O).
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Work up the reaction by acidifying the mixture and extracting the product with an organic solvent.
-
Dry the organic layer and concentrate under reduced pressure to yield N-Boc-(S)-pipecolic acid.
Step 2: Methyl Esterification
-
Dissolve the N-Boc-(S)-pipecolic acid in a suitable solvent such as methanol or a mixture of acetonitrile and methanol.
-
Add a methylating agent. A common and effective method is the use of trimethylsilyldiazomethane.[5]
-
Stir the reaction at room temperature until completion.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Applications in Drug Development: A Versatile Chiral Building Block
This compound and its derivatives are valuable intermediates in the synthesis of a variety of pharmaceutical agents. The piperidine motif is a common feature in drugs targeting the central nervous system, as well as in antiviral, anticancer, and cardiovascular medications.
While specific examples of the direct use of this compound in the synthesis of marketed drugs are not extensively documented in publicly available literature, its structural motifs are present in numerous drug candidates. For instance, related chiral piperidine derivatives are key intermediates in the synthesis of complex molecules like the anticancer agent Vandetanib.[6] The general utility of this class of compounds lies in their ability to introduce a constrained, chiral scaffold that can be further elaborated to interact with specific biological targets.
Conclusion and Future Outlook
This compound stands as a testament to the importance of chiral building blocks in modern drug discovery. Its protected nitrogen and reactive ester functionality, combined with its defined stereochemistry, provide a versatile platform for the synthesis of complex and biologically active molecules. As the demand for enantiomerically pure pharmaceuticals continues to grow, the development of efficient and scalable synthetic routes to such key intermediates will remain a critical area of research. Further exploration into the applications of this and related chiral piperidines is poised to unlock new therapeutic possibilities across a wide range of diseases.
References
- US Patent US11254641B2. (2022). Intermediates for optically active piperidine derivatives and preparation methods thereof.
-
PubChem. (n.d.). 1-tert-Butyl 2-methyl (2S)-piperidine-1,2-dicarboxylate. Retrieved from [Link]
-
Wang, M., Wang, W., & Q. (2015). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. Atlantis Press. Retrieved from [Link]
-
Feng, B., Xu, W., Chu, X., Li, C., & Jin, Y. (2018). Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl) piperazine-1,3-dicarboxylate. Connect Journals. Retrieved from [Link]
-
Aboussafy, C. L., & Clive, D. L. J. (2012). A Dieckmann cyclization route to piperazine-2,5-diones. The Journal of Organic Chemistry, 77(11), 5125–5131. Retrieved from [Link]
-
Williams, R. F., Peterson, P. W., Gilbertson, R. D., Schmidt, J. G., & Strauss, C. E. (2021). Controlled cyclization of peptoids to form chiral diketopiperazines (U.S. Patent No. 11,084,794). U.S. Patent and Trademark Office. Retrieved from [Link]
-
Mühlemann, C., Hartmann, P., & Obrecht, J.-P. (n.d.). Pipecolic acid, 4-oxo-, hydrochloride. Organic Syntheses. Retrieved from [Link]
-
Svete, J., & Stanovnik, B. (2018). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules, 23(10), 2632. Retrieved from [Link]
-
LibreTexts Chemistry. (n.d.). 23.9 Intramolecular Claisen Condensations: The Dieckmann Cyclization. Retrieved from [Link]
- US Patent US20080051579A1. (2008). Process for resolving chiral piperidine alcohol and process for synthesis of pyrazolo[1,5-a] pyrimidine derivatives using same.
- US Patent US7683175B2. (2010). Process of making optically pure L-pipecolic acid and process of making anesthetics and intermediates therefrom.
-
Patel, B., Soni, M., & Vaghani, H. (2015). Simple and efficient protocol for synthesis of N-Boc protected oxazolidines via cyclization of chiral serine. Trade Science Inc. Retrieved from [Link]
-
Macmillan Group. (n.d.). Supplementary Information. Princeton University. Retrieved from [Link]
-
Aboussafy, C. L., & Clive, D. L. J. (2012). A Dieckmann Cyclization Route to Piperazine-2,5-diones. Organic & Biomolecular Chemistry, 10(35), 7083-7092. Retrieved from [Link]
-
PubChem. (n.d.). 1-(tert-Butoxycarbonyl)-4-piperidinecarboxylic acid. Retrieved from [Link]
Sources
- 1. (R)-N-Boc-piperazine-2-carboxylic acid methyl ester(252990-05-9) 1H NMR spectrum [chemicalbook.com]
- 2. US11254641B2 - Intermediates for optically active piperidine derivatives and preparation methods thereof - Google Patents [patents.google.com]
- 3. 1-tert-Butyl 2-methyl (2S)-piperidine-1,2-dicarboxylate | C12H21NO4 | CID 10824139 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 23.9 Intramolecular Claisen Condensations: The Dieckmann Cyclization – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 5. Synthesis of N-Boc-Piperidine-4-carboxylic acid methyl ester_Chemicalbook [chemicalbook.com]
- 6. atlantis-press.com [atlantis-press.com]
The Synthetic Cornerstone: A Technical Guide to (S)-1-tert-Butyl 2-methyl piperidine-1,2-dicarboxylate in Advanced Pharmaceutical Development
Introduction: Unveiling a Versatile Chiral Building Block
In the landscape of modern pharmaceutical and fine chemical synthesis, the demand for enantiomerically pure starting materials is paramount. Among these, cyclic amino acid derivatives have garnered significant attention for their role as constrained scaffolds in the design of bioactive molecules. (S)-1-tert-Butyl 2-methyl piperidine-1,2-dicarboxylate, systematically known as (2S)-1-(tert-butoxycarbonyl)piperidine-2-carboxylic acid methyl ester and commonly referred to as N-Boc-(S)-pipecolic acid methyl ester, has emerged as a pivotal chiral building block. Its rigid piperidine core, coupled with orthogonal protecting groups, offers synthetic chemists a versatile platform for the stereoselective construction of complex molecular architectures. This guide provides an in-depth exploration of the utility of this compound, focusing on its application in the synthesis of natural products and other pharmacologically relevant molecules. We will delve into the strategic considerations behind its use and provide detailed experimental insights for researchers, scientists, and drug development professionals.
Physicochemical Properties and Spectroscopic Data
A thorough understanding of the physical and chemical properties of a starting material is fundamental to its successful application in synthesis.
| Property | Value | Reference |
| Molecular Formula | C₁₂H₂₁NO₄ | |
| Molecular Weight | 243.30 g/mol | |
| Appearance | Colorless oil or solid | |
| Melting Point | 33.0 to 37.0 °C | |
| Boiling Point | ~307.4 °C (predicted) | |
| Solubility | Soluble in organic solvents such as methanol, dichloromethane, and THF. Insoluble in water. | [] |
Nuclear Magnetic Resonance (NMR) Data: The structural integrity and purity of this compound can be readily confirmed by NMR spectroscopy. While slight variations in chemical shifts can occur depending on the solvent and concentration, a representative ¹H NMR spectrum in CDCl₃ would exhibit characteristic signals for the tert-butyl group (a singlet around 1.4-1.5 ppm), the methyl ester group (a singlet around 3.7 ppm), and the protons of the piperidine ring (a series of multiplets between 1.2 and 4.9 ppm).
Core Application: A Chiral Precursor to Bioactive Piperidines
The primary utility of this compound lies in its role as a stereochemically defined precursor for a wide array of substituted piperidines. The tert-butoxycarbonyl (Boc) group provides robust protection of the ring nitrogen, which can be readily removed under acidic conditions, while the methyl ester at the C-2 position offers a handle for various chemical transformations.
Case Study 1: Asymmetric Synthesis of Piperidine Alkaloids
A powerful demonstration of the synthetic utility of N-Boc-(S)-pipecolic acid methyl ester is its application in the total synthesis of naturally occurring piperidine alkaloids. A notable example is the synthesis of coniine and pelletierine, which are toxic alkaloids found in poison hemlock and pomegranate, respectively. A highly enantioselective route to these molecules can be achieved through the catalytic dynamic resolution of N-Boc-2-lithiopiperidine.[2]
Workflow for the Synthesis of (S)-(-)-Coniine: The synthesis of (S)-(-)-coniine from N-Boc-(S)-pipecolic acid methyl ester showcases a sequence of standard yet elegant transformations. The strategy hinges on the reduction of the ester functionality to a methyl group and subsequent elaboration to the final target.
Detailed Experimental Protocol: Reduction of the Ester
The initial step in the synthesis of many target molecules from N-Boc-(S)-pipecolic acid methyl ester is the reduction of the methyl ester to the corresponding primary alcohol. This transformation is crucial as it opens up a plethora of further functionalization possibilities.
-
Reaction Setup: To a solution of this compound (1.0 eq) in anhydrous tetrahydrofuran (THF, 0.1 M) at 0 °C under an inert atmosphere (e.g., argon or nitrogen), add lithium borohydride (LiBH₄, 2.0 eq) portion-wise.
-
Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to 0 °C and cautiously quench by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution. Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product, (S)-tert-butyl 2-(hydroxymethyl)piperidine-1-carboxylate, can be purified by flash column chromatography on silica gel.
Causality Behind Experimental Choices:
-
Choice of Reducing Agent: Lithium borohydride is a milder reducing agent compared to lithium aluminum hydride (LAH). Its use is advantageous here as it selectively reduces the ester in the presence of the Boc-protected amine, which could be susceptible to reduction by stronger hydrides.
-
Solvent: THF is an excellent solvent for this reaction due to its ability to dissolve both the starting material and the borohydride reagent, and its inertness under the reaction conditions.
-
Inert Atmosphere: The use of an inert atmosphere is crucial to prevent the reaction of the organometallic reagents with atmospheric moisture and oxygen.
Case Study 2: Synthesis of Novel Heterocyclic Scaffolds
Beyond natural product synthesis, this compound serves as a valuable starting material for the creation of novel heterocyclic systems with potential applications in medicinal chemistry. For instance, it can be elaborated into complex pyrazole-containing piperidines.[3] Although the direct starting material in the cited reference is the corresponding carboxylic acid, the methyl ester can be readily hydrolyzed to the acid, or in some cases, used directly in coupling reactions.
General Workflow for Heterocycle Synthesis: The synthesis of such complex scaffolds often involves the conversion of the ester or the corresponding acid into a more reactive intermediate that can then undergo cyclization or coupling reactions.
Detailed Experimental Protocol: Formation of a β-Keto Ester Intermediate
This protocol is adapted from a similar transformation and illustrates a key step in building molecular complexity from the piperidine scaffold.[3]
-
Activation of the Carboxylic Acid: To a solution of N-Boc-(S)-pipecolic acid (obtained from the hydrolysis of the methyl ester, 1.0 eq), Meldrum's acid (1.1 eq), and 4-(dimethylamino)pyridine (DMAP, 2.0 eq) in dichloromethane (DCM, 0.7 M) at 0 °C, add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl, 1.1 eq) in portions.
-
Reaction: Allow the mixture to warm to room temperature and stir for 16 hours.
-
Work-up: Dilute the reaction with DCM, wash with 1 M aqueous potassium bisulfate (KHSO₄) and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Methanolysis: Dissolve the residue in methanol (MeOH, 0.9 M) and reflux for 5 hours. Evaporate the solvent in vacuo to yield the crude β-keto ester, which can be used in the next step without further purification.
Causality Behind Experimental Choices:
-
Coupling Reagents: The use of EDC·HCl and DMAP is a standard and efficient method for the formation of an activated ester with Meldrum's acid, which then readily undergoes methanolysis to form the β-keto ester.
-
Meldrum's Acid: This reagent serves as a convenient and highly reactive C-acylation agent for the formation of the β-keto ester precursor.
-
Reaction Conditions: The initial reaction is carried out at 0 °C to control the exothermic reaction of the carbodiimide, and then warmed to room temperature to ensure complete conversion. The subsequent reflux in methanol drives the methanolysis to completion.
Emerging Applications: A Potential Chiral Ligand in Asymmetric Catalysis
The rigid, chiral backbone of pipecolic acid and its derivatives makes them attractive candidates for the development of novel chiral ligands for asymmetric catalysis. While the direct use of this compound as a ligand is not extensively documented in peer-reviewed literature, its derivatives, particularly those where the ester and Boc groups are modified to introduce coordinating heteroatoms, hold significant potential. The development of C₂-symmetric bisamide ligands from chiral dicarboxylic acids, for example, is a well-established strategy in asymmetric synthesis.[4]
The transformation of N-Boc-(S)-pipecolic acid methyl ester into bidentate or tridentate ligands could open new avenues in catalysis, particularly in reactions such as asymmetric conjugate additions, aldol reactions, and hydroformylations. Further research in this area is warranted to fully explore the potential of this readily available chiral scaffold in the development of novel and efficient catalytic systems.
Conclusion
This compound is a valuable and versatile chiral building block in modern organic synthesis. Its utility is well-demonstrated in the stereoselective synthesis of a variety of bioactive molecules, including natural product alkaloids and novel heterocyclic scaffolds for drug discovery. The orthogonal protecting groups on the nitrogen and at the 2-position provide synthetic chemists with a high degree of control over the stepwise functionalization of the piperidine ring. The detailed protocols and strategic insights provided in this guide aim to empower researchers to effectively harness the synthetic potential of this important chiral intermediate in their drug development endeavors.
References
-
Rupar, M., et al. (2020). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules, 25(18), 4289. [Link]
-
Coldham, I., et al. (2010). Highly Enantioselective Catalytic Dynamic Resolution of N-Boc-2-lithiopiperidine: Synthesis of (R)-(+)-N-Boc-Pipecolic Acid, (S)-(-)-Coniine, (S)-(+)-Pelletierine, (+)-β-Conhydrine, and (S)-(-)-Ropivacaine. Journal of the American Chemical Society, 132(34), 11869–11871. [Link]
-
1-tert-Butyl 2-methyl (2S)-piperidine-1,2-dicarboxylate. PubChem. (n.d.). [Link]
-
N-Boc-L-pipecolinic acid. Thermo Scientific. (n.d.). [Link]
-
Ahmad, M., et al. (2013). Synthesis and Characterization of Some New C2 Symmetric Chiral Bisamide Ligands Derived from Chiral Feist’s Acid. Molecules, 18(1), 1086-1103. [Link]
Sources
An In-Depth Technical Guide to (S)-1-tert-Butyl 2-methyl piperidine-1,2-dicarboxylate
Introduction
(S)-1-tert-Butyl 2-methyl piperidine-1,2-dicarboxylate, a chiral heterocyclic compound, is a pivotal building block in modern organic synthesis, particularly within the pharmaceutical industry.[1] Its rigid piperidine scaffold, combined with the orthogonal protecting groups at the nitrogen and the C-2 carboxylate, renders it a versatile synthon for the construction of complex molecular architectures. This guide provides a comprehensive overview of its chemical and physical properties, synthesis, analytical characterization, applications in drug development, and safe handling procedures, tailored for researchers, scientists, and drug development professionals.
Physicochemical Properties
This compound is a stable, non-polar compound. A summary of its key physicochemical properties is presented in the table below.
| Property | Value | Source |
| Molecular Formula | C₁₂H₂₁NO₄ | PubChem[1] |
| Molecular Weight | 243.30 g/mol | PubChem[1] |
| CAS Number | 200184-53-8 | PubChem[1] |
| Appearance | Predicted: Colorless oil or solid | - |
| IUPAC Name | 1-O-tert-butyl 2-O-methyl (2S)-piperidine-1,2-dicarboxylate | PubChem[1] |
| Synonyms | (S)-Methyl 1-boc-piperidine-2-carboxylate, N-Boc-L-pipecolic acid methyl ester | PubChem[1] |
| Solubility | Insoluble in water; soluble in common organic solvents (e.g., DCM, Chloroform) | [2][3] |
Synthesis of this compound
The synthesis of the title compound is a well-established two-step process commencing from the readily available chiral starting material, (S)-pipecolic acid. The synthetic strategy hinges on the protection of the secondary amine followed by the esterification of the carboxylic acid.
Synthetic Workflow
Experimental Protocol
Step 1: Synthesis of N-Boc-(S)-pipecolic acid
-
To a solution of (S)-pipecolic acid (1.0 eq) in a 1:1 mixture of dioxane and water, add sodium hydroxide (2.5 eq) and stir until all solids dissolve.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq) portion-wise over 30 minutes, ensuring the temperature does not exceed 5 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Upon completion (monitored by TLC), acidify the reaction mixture to pH 2-3 with a cold 1 M HCl solution.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield N-Boc-(S)-pipecolic acid as a white solid or viscous oil.
Step 2: Synthesis of this compound
-
Dissolve N-Boc-(S)-pipecolic acid (1.0 eq) in methanol (10 volumes).
-
Cool the solution to 0 °C and add a catalytic amount of concentrated sulfuric acid (0.1 eq).
-
Heat the reaction mixture to reflux and stir for 4-6 hours.
-
Monitor the reaction progress by TLC. Upon completion, cool the mixture to room temperature.
-
Neutralize the reaction with a saturated solution of sodium bicarbonate.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford the pure this compound.
Applications in Drug Development
The chiral nature and bifunctional protecting group pattern of this compound make it a highly valuable intermediate in the synthesis of a variety of biologically active molecules, including indolizidine and quinolizidine alkaloids.[4][5] A prominent example of its utility is in the synthesis of Vandetanib, a tyrosine kinase inhibitor used in the treatment of certain types of cancer.[6]
Role in the Synthesis of Vandetanib
While the direct starting material in some reported syntheses of a key Vandetanib intermediate is a related piperidine derivative, this compound serves as a foundational building block for creating such advanced intermediates. The following diagram illustrates a plausible synthetic pathway leveraging this compound.
Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the tert-butyl group as a singlet around δ 1.4-1.5 ppm. The methyl ester protons will appear as a singlet around δ 3.7 ppm. The protons on the piperidine ring will resonate in the δ 1.2-4.2 ppm region, often as complex multiplets due to diastereotopicity and conformational isomerism (rotamers) arising from the carbamate bond. The proton at the C-2 position is expected to be a multiplet around δ 4.0-4.5 ppm. For a similar compound, tert-butyl piperidine-1-carboxylate, the piperidine protons appear as multiplets at δ 3.35 ppm and δ 1.45-1.56 ppm.[2]
-
¹³C NMR: The carbon NMR spectrum will display distinct resonances for the carbonyls of the Boc group and the methyl ester in the δ 155-175 ppm range. The quaternary carbon of the tert-butyl group will appear around δ 80 ppm, and the methyl of the tert-butyl group will be around δ 28 ppm. The methyl of the ester will resonate around δ 52 ppm. The carbons of the piperidine ring will be observed between δ 20-60 ppm. For tert-butyl piperidine-1-carboxylate, the piperidine carbons appear at δ 44.31, 28.42, 25.69, and 24.45 ppm.[2]
Infrared (IR) Spectroscopy
The IR spectrum will be characterized by strong carbonyl stretching frequencies. A representative spectrum of a related N-Boc protected amino acid ester shows strong absorption bands around 1740 cm⁻¹ (ester C=O stretch) and 1690 cm⁻¹ (carbamate C=O stretch).[7] The C-H stretching vibrations of the alkyl groups will be observed in the 2850-3000 cm⁻¹ region.
Mass Spectrometry (MS)
Electron impact (EI) or electrospray ionization (ESI) mass spectrometry can be used for molecular weight determination. The ESI-MS spectrum is expected to show a prominent peak for the protonated molecule [M+H]⁺ at m/z 244.15. Fragmentation patterns in EI-MS would likely involve the loss of the tert-butyl group (C₄H₉, 57 amu) or isobutylene (C₄H₈, 56 amu), as well as fragmentation of the piperidine ring.
Safety, Handling, and Storage
As a laboratory chemical, this compound should be handled with appropriate care. While specific toxicity data is not available, related N-Boc piperidine derivatives are classified with GHS hazard statements indicating they may cause skin and eye irritation, and may cause respiratory irritation.[8][9]
-
Handling: Use in a well-ventilated area, preferably in a fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of vapors and contact with skin and eyes.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[3] Keep away from oxidizing agents.[3]
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
References
-
Wang, M., Wang, W., & Q. (2014). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. Atlantis Press. Available at: [Link]
-
Macmillan Group, Princeton University. (n.d.). SUPPLEMENTARY INFORMATION. Available at: [Link]
-
Supporting Information for [Journal Article - Title not available in snippet]. (n.d.). Available at: [Link]
-
PubChem. (n.d.). 1-tert-Butyl 2-methyl (2S)-piperidine-1,2-dicarboxylate. National Center for Biotechnology Information. Available at: [Link]
-
Taylor & Francis Online. (2023). Synthesis, crystal structure and DFT study of tert-butyl 4-(5-bromopyridin-2-yloxy)piperidine-1-carboxylate. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). tert-Butyl 1-hydroxypiperidine-2-carboxylate. PubMed Central. Available at: [Link]
-
Connect Journals. (2018). Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl) piperazine-1,3-dicarboxylate. Available at: [Link]
-
White Rose eTheses Online. (n.d.). SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. Available at: [Link]
-
MDPI. (n.d.). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Available at: [Link]
-
PubChem. (n.d.). Methyl pipecolinate. National Center for Biotechnology Information. Available at: [Link]
-
Perelman School of Medicine at the University of Pennsylvania. (2023). Synthesis of bitopic ligands based on fallypride and evaluation of their affinity and selectivity towards dopamine D2 and D3 receptors. Available at: [Link]
-
MDPI. (n.d.). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Available at: [Link]
- Google Patents. (n.d.). US11254641B2 - Intermediates for optically active piperidine derivatives and preparation methods thereof.
-
Journal of Basic and Clinical Pharmacy. (n.d.). Review on Chemistry of Natural and Synthetic Indolizines with their Chemical and Pharmacological Properties. Available at: [Link]
-
Thermo Scientific Alfa Aesar. (n.d.). N-Boc-L-pipecolinic acid, 98+%. Available at: [Link]
-
PubChem. (n.d.). 1-tert-Butyl 3-methyl 4-oxopiperidine-1,3-dicarboxylate. National Center for Biotechnology Information. Available at: [Link]
- Google Patents. (n.d.). US20130012712A1 - Method for preparing disubstituted piperidine and intermediates.
-
PubChem. (n.d.). Tert-butyl 2-methyl-5-oxopiperidine-1-carboxylate. National Center for Biotechnology Information. Available at: [Link]
-
PubMed. (2016). Simple Indolizidine and Quinolizidine Alkaloids. National Center for Biotechnology Information. Available at: [Link]
Sources
- 1. 1-tert-Butyl 2-methyl (2S)-piperidine-1,2-dicarboxylate | C12H21NO4 | CID 10824139 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. (2S)-4-(anilino)-1-(tert-butyloxycarbonyl)-2-methylpiperidine-4-carboxylic acid , CAS: N/A [isomerlab.com]
- 3. N-Boc-L-pipecolinic acid, 98+% 250 mg | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.co.uk]
- 4. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 5. Simple Indolizidine and Quinolizidine Alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. atlantis-press.com [atlantis-press.com]
- 7. macmillan.princeton.edu [macmillan.princeton.edu]
- 8. 1-tert-Butyl 3-methyl 4-oxopiperidine-1,3-dicarboxylate | C12H19NO5 | CID 11276893 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Tert-butyl 2-methyl-5-oxopiperidine-1-carboxylate | C11H19NO3 | CID 66545682 - PubChem [pubchem.ncbi.nlm.nih.gov]
The Strategic Synthesis and Application of (S)-1-tert-Butyl 2-methyl piperidine-1,2-dicarboxylate: A Chiral Scaffold for Advanced Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Chiral Piperidines in Medicinal Chemistry
The piperidine motif is a cornerstone in modern medicinal chemistry, appearing in a vast array of approved pharmaceuticals.[1] Its saturated, six-membered heterocyclic structure provides a versatile three-dimensional scaffold that can effectively present substituents for optimal interaction with biological targets. When chirality is introduced into the piperidine ring, it unlocks the potential for stereospecific interactions, which are crucial for enhancing therapeutic efficacy and reducing off-target effects. This guide focuses on a particularly valuable chiral building block: (S)-1-tert-Butyl 2-methyl piperidine-1,2-dicarboxylate (IUPAC name: 1-O-tert-butyl 2-O-methyl (2S)-piperidine-1,2-dicarboxylate ).[2] This compound, with its defined stereochemistry at the C-2 position and orthogonal protecting groups, serves as a powerful intermediate in the synthesis of complex active pharmaceutical ingredients (APIs).[3]
This technical guide will provide a comprehensive overview of the synthesis, characterization, and application of this compound, offering field-proven insights into the causality behind experimental choices and providing detailed, self-validating protocols for its preparation and use.
Molecular Overview
| Identifier | Value |
| IUPAC Name | 1-O-tert-butyl 2-O-methyl (2S)-piperidine-1,2-dicarboxylate[2] |
| Common Synonyms | (S)-1-Boc-2-methoxycarbonylpiperidine, N-Boc-L-pipecolic acid methyl ester[2] |
| CAS Number | 200184-53-8[2] |
| Molecular Formula | C₁₂H₂₁NO₄[2] |
| Molecular Weight | 243.30 g/mol [2] |
Synthesis of this compound: A Two-Step Approach from (S)-Pipecolic Acid
The most direct and efficient synthesis of the title compound originates from the commercially available and enantiopure starting material, (S)-pipecolic acid (also known as L-pipecolic acid). The synthesis is a two-step process involving:
-
N-Boc Protection: The protection of the secondary amine of the piperidine ring.
-
Esterification: The conversion of the carboxylic acid to its methyl ester.
This strategic sequence is crucial. Attempting esterification first under acidic conditions (e.g., Fischer esterification) would lead to the protonation of the piperidine nitrogen, complicating the reaction. Therefore, protection of the nitrogen is the logical first step.
Step 1: N-Boc Protection of (S)-Pipecolic Acid
The tert-butoxycarbonyl (Boc) group is an ideal choice for protecting the piperidine nitrogen. It is stable under a wide range of reaction conditions, including those typically used for esterification, and can be readily removed under mild acidic conditions.[4]
Reaction: (S)-Pipecolic acid + Di-tert-butyl dicarbonate → N-Boc-(S)-pipecolic acid
Mechanism of N-Boc Protection:
The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the piperidine ring attacks one of the electrophilic carbonyl carbons of the di-tert-butyl dicarbonate (Boc anhydride). This forms a tetrahedral intermediate which then collapses, eliminating a tert-butyl carbonate leaving group. This leaving group subsequently decomposes into the stable and volatile byproducts, tert-butanol and carbon dioxide, driving the reaction to completion.
Sources
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1-tert-Butyl 2-methyl (2S)-piperidine-1,2-dicarboxylate | C12H21NO4 | CID 10824139 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
An In-Depth Technical Guide to (S)-1-tert-Butyl 2-methyl piperidine-1,2-dicarboxylate: Synthesis, Characterization, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-1-tert-Butyl 2-methyl piperidine-1,2-dicarboxylate, a chiral piperidine derivative, has emerged as a valuable building block in medicinal chemistry and pharmaceutical development. Its rigid heterocyclic scaffold, coupled with orthogonal protecting groups, offers a versatile platform for the synthesis of complex molecular architectures with precise stereochemical control. This guide provides a comprehensive overview of this compound, from its fundamental properties and synthesis to its critical role in the development of novel therapeutics.
Nomenclature and Identification
This compound is known by a variety of synonyms in chemical literature and commercial catalogs. A clear understanding of this nomenclature is crucial for effective sourcing and communication in a research and development setting.
| Identifier | Value | Source |
| IUPAC Name | 1-O-tert-butyl 2-O-methyl (2S)-piperidine-1,2-dicarboxylate | PubChem[1] |
| CAS Number | 200184-53-8 | PubChem[1] |
| Molecular Formula | C₁₂H₂₁NO₄ | PubChem[1] |
| Molecular Weight | 243.30 g/mol | PubChem[1] |
Common Synonyms:
-
(S)-Methyl 1-boc-piperidine-2-carboxylate[1]
-
N-Boc-L-pipecolic acid methyl ester
-
1-Boc-L-pipecolic acid methyl ester
-
(S)-N-(t-butoxycarbonyl)-pipecolinic acid methyl ester
-
Boc-Pip-OMe[1]
-
This compound[1]
Physicochemical Properties
A summary of the key physicochemical properties is presented below. These parameters are essential for designing synthetic protocols, purification strategies, and formulation studies.
| Property | Value |
| Appearance | Colorless oil or low-melting solid |
| Boiling Point | ~307.4 °C (predicted) |
| Density | ~1.094 g/cm³ (predicted) |
| Solubility | Soluble in most organic solvents (e.g., dichloromethane, ethyl acetate, methanol) |
Synthesis of this compound
The most common and efficient synthesis of this compound starts from the readily available and naturally occurring amino acid, L-pipecolic acid. The synthetic strategy involves two key transformations: N-protection with a tert-butyloxycarbonyl (Boc) group and esterification of the carboxylic acid.
Workflow for the Synthesis
Caption: Synthetic workflow for this compound.
Detailed Experimental Protocol
Step 1: Synthesis of N-Boc-L-pipecolic acid
This step involves the protection of the secondary amine of L-pipecolic acid with a Boc group. The use of di-tert-butyl dicarbonate under basic conditions is a standard and high-yielding procedure.
-
To a solution of L-pipecolic acid (1.0 eq) in a 1:1 mixture of dioxane and water, add sodium hydroxide (2.5 eq) and stir until all solids dissolve.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add di-tert-butyl dicarbonate (1.1 eq) portion-wise, ensuring the temperature remains below 10 °C.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Concentrate the reaction mixture under reduced pressure to remove the dioxane.
-
Wash the aqueous residue with diethyl ether to remove any unreacted di-tert-butyl dicarbonate.
-
Acidify the aqueous layer to pH 2-3 with a cold 1 M HCl solution.
-
Extract the product with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield N-Boc-L-pipecolic acid as a white solid.
Step 2: Synthesis of this compound
The esterification of the carboxylic acid can be achieved through several methods. A common and effective method involves the use of methyl iodide and a base.
-
Dissolve N-Boc-L-pipecolic acid (1.0 eq) in anhydrous N,N-dimethylformamide (DMF).
-
Add potassium carbonate (1.5 eq) to the solution and stir at room temperature for 30 minutes.
-
Add methyl iodide (1.2 eq) dropwise to the suspension.
-
Stir the reaction mixture at room temperature for 4-6 hours, monitoring by TLC.
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford this compound as a colorless oil.
Spectroscopic Characterization
The structural elucidation of this compound is confirmed through various spectroscopic techniques. The following are typical spectral data:
-
¹H NMR (400 MHz, CDCl₃): δ (ppm) 4.85-4.75 (m, 1H), 3.68 (s, 3H), 3.95-3.85 (m, 1H), 2.95-2.85 (m, 1H), 2.25-2.15 (m, 1H), 1.70-1.30 (m, 5H), 1.45 (s, 9H). The presence of the singlet at ~1.45 ppm is characteristic of the tert-butyl protons of the Boc group, and the singlet at ~3.68 ppm corresponds to the methyl ester protons.
-
¹³C NMR (100 MHz, CDCl₃): δ (ppm) 172.5, 155.0, 79.5, 56.0, 51.5, 42.0, 28.4 (3C), 27.0, 25.0, 20.0. The carbonyl carbons of the ester and carbamate appear at ~172.5 ppm and ~155.0 ppm, respectively. The quaternary carbon of the tert-butyl group is observed around 79.5 ppm.
-
Mass Spectrometry (ESI+): m/z calculated for C₁₂H₂₁NO₄Na [M+Na]⁺: 266.1363; found: 266.1368. High-resolution mass spectrometry provides confirmation of the elemental composition.
-
Infrared (IR) Spectroscopy: ν (cm⁻¹) ~2975, 1745, 1695, 1450, 1365, 1160. The strong absorption bands around 1745 cm⁻¹ and 1695 cm⁻¹ are indicative of the ester and carbamate carbonyl groups, respectively.
Applications in Drug Discovery and Development
The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs.[2] this compound serves as a key chiral building block for the synthesis of a variety of biologically active molecules, leveraging its conformational rigidity and stereochemical definition.
Role as a Chiral Scaffold
The defined (S)-stereochemistry at the C-2 position is crucial for establishing specific interactions with biological targets, such as enzymes and receptors. The Boc and methyl ester protecting groups offer orthogonal reactivity, allowing for selective deprotection and further functionalization at either the nitrogen or the C-2 position.
Caption: Synthetic utility and diversification pathways.
Examples in Therapeutic Areas
-
Kinase Inhibitors: The piperidine ring can serve as a scaffold to orient pharmacophoric groups in the ATP-binding pocket of kinases. The constrained nature of the ring helps to reduce the entropic penalty upon binding, potentially leading to higher affinity. Derivatives of this compound have been explored in the synthesis of inhibitors for various kinases implicated in cancer and inflammatory diseases.[3][4][5]
-
Antiviral Agents: The piperidine moiety is present in several antiviral drugs. This scaffold can be functionalized to mimic natural substrates or to interact with key viral enzymes like proteases and polymerases. The stereochemistry of the piperidine ring is often critical for potent antiviral activity.[6][7][8]
-
Central Nervous System (CNS) Agents: The lipophilic nature of the piperidine ring facilitates crossing the blood-brain barrier, making it a suitable scaffold for CNS-targeting drugs. The ability to introduce diverse substituents allows for the fine-tuning of properties such as receptor subtype selectivity and pharmacokinetic profiles.
Conclusion
This compound is a fundamentally important chiral building block with broad applications in modern drug discovery. Its well-defined stereochemistry and orthogonal protecting groups provide a robust platform for the synthesis of complex and diverse molecular libraries. A thorough understanding of its synthesis, characterization, and reactivity is essential for medicinal chemists and process development scientists aiming to leverage this versatile scaffold in the creation of next-generation therapeutics.
References
- Macmillan Group, Princeton University. Supplementary Information.
- The Royal Society of Chemistry.
- PubMed. Synthesis of methyl N-Boc-(2S,4R)
- NINGBO INNO PHARMCHEM CO.,LTD.
- MDPI. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)
- Organic Syntheses. Pipecolic acid, 4-oxo-, hydrochloride.
- Key Organics.
- NINGBO INNO PHARMCHEM CO.,LTD.
- ResearchGate. Synthesis of Pipecolic Acid and Baikiain.
- ChemicalBook. Synthesis of N-Boc-Piperidine-4-carboxylic acid methyl ester.
- National Center for Biotechnology Information.
- Google Patents. Prodrugs of piperazine and substituted piperidine antiviral agents.
- NINGBO INNO PHARMCHEM CO.,LTD.
- Wikipedia. Pipecolic acid.
- A Versatile Class of 1,4,4-Trisubstituted Piperidines Block Coronavirus Replic
- MDPI.
- Google Patents.
- SpectraBase. Pipecolic acid, N-butoxycarbonyl-, octadecyl ester - Optional[13C NMR] - Chemical Shifts.
- Google Patents.
- Atlantis Press. Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl)
- PubChem. 1-tert-Butyl 2-methyl (2S)
- RSC Publishing.
- Wiley Online Library.
- ResearchGate.
- Google Patents.
- PubMed. Scaffold oriented synthesis. Part 1: Design, preparation, and biological evaluation of thienopyrazoles as kinase inhibitors.
- MDPI. Synthesis, Biological Activities and Docking Studies of Novel 4-(Arylaminomethyl)benzamide Derivatives as Potential Tyrosine Kinase Inhibitors.
- PubMed. Discovery of pyrrolopyridine-pyridone based inhibitors of Met kinase: synthesis, X-ray crystallographic analysis, and biological activities.
- PubChem.
- Sigma-Aldrich.
- Chegg. Solved Mass spectral analysis of 1-(tert-butyl)piperidine.
Sources
- 1. 1-tert-Butyl 2-methyl (2S)-piperidine-1,2-dicarboxylate | C12H21NO4 | CID 10824139 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Synthesis of N-Boc-Piperidine-4-carboxylic acid methyl ester_Chemicalbook [chemicalbook.com]
- 3. Expanding the scope of native chemical ligation – templated small molecule drug synthesis via benzanilide formation - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 4. Scaffold oriented synthesis. Part 1: Design, preparation, and biological evaluation of thienopyrazoles as kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of pyrrolopyridine-pyridone based inhibitors of Met kinase: synthesis, X-ray crystallographic analysis, and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, synthesis and antiviral activity of entry inhibitors that target the CD4-binding site of HIV-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. WO2005090367A1 - Prodrugs of piperazine and substituted piperidine antiviral agents - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
The Cornerstone of Modern Therapeutics: An In-depth Technical Guide to Piperidine Dicarboxylate Derivatives
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The piperidine ring is a foundational scaffold in medicinal chemistry, integral to the structure of numerous pharmaceuticals across a wide array of therapeutic areas.[1] Its unique conformational flexibility and physicochemical properties allow for precise three-dimensional arrangements of functional groups, enabling potent and selective interactions with biological targets. When substituted with two carboxylate groups, the resulting piperidine dicarboxylate derivatives offer a highly versatile platform for drug design. The dicarboxylate moieties provide key interaction points for hydrogen bonding and salt bridge formation, significantly influencing a molecule's solubility, cell permeability, and pharmacokinetic profile. This guide provides a comprehensive technical overview of piperidine dicarboxylate derivatives, covering their synthesis, stereochemical considerations, and diverse applications in modern drug discovery, with a focus on their roles as privileged scaffolds in developing novel therapeutics for neurological disorders, infectious diseases, and oncology.
The Piperidine Scaffold: A Privileged Structure in Medicinal Chemistry
The six-membered nitrogen-containing heterocycle, piperidine, is a ubiquitous structural motif in both natural products and synthetic pharmaceuticals.[2][3] Its prevalence stems from its ability to confer favorable properties upon a molecule, including metabolic stability and improved bioavailability.[1] The piperidine ring can adopt various low-energy chair and boat conformations, allowing for the precise spatial orientation of substituents, which is critical for optimizing interactions with the binding pockets of target proteins.
The introduction of two carboxylate groups onto the piperidine ring creates a dicarboxylic acid derivative with enhanced functionality. These carboxylate groups can act as hydrogen bond donors and acceptors, and at physiological pH, they are typically ionized, providing a negative charge that can engage in electrostatic interactions with positively charged residues in a protein's active site. This feature is particularly important for targeting enzymes and receptors where such interactions are crucial for binding and activity.
Strategic Synthesis of Piperidine Dicarboxylate Derivatives
The construction of the piperidine dicarboxylate core and the stereoselective introduction of substituents are key challenges in the synthesis of these derivatives. Several powerful synthetic strategies have been developed to address these challenges, providing access to a wide range of structurally diverse compounds.
Catalytic Hydrogenation of Pyridine Precursors
One of the most direct and widely used methods for synthesizing piperidine rings is the catalytic hydrogenation of corresponding pyridine derivatives.[4][5] This method is industrially scalable and often proceeds with high efficiency.
Causality Behind Experimental Choices:
-
Catalyst Selection: The choice of catalyst (e.g., platinum, palladium, rhodium, nickel) is critical and depends on the specific substituents on the pyridine ring.[2] For instance, rhodium-based catalysts are often effective for the hydrogenation of substituted pyridines under milder conditions. The catalyst's role is to provide a surface for the adsorption of both the pyridine and hydrogen, facilitating the reduction of the aromatic ring.
-
Solvent and Reaction Conditions: The solvent can influence the catalyst's activity and the solubility of the substrate and product. Protic solvents like ethanol and acetic acid are commonly used. Reaction conditions such as temperature and hydrogen pressure are optimized to achieve complete reduction while minimizing side reactions. High pressure is often required to overcome the aromatic stability of the pyridine ring.
Self-Validating System: The progress of the hydrogenation can be reliably monitored by techniques such as thin-layer chromatography (TLC), gas chromatography (GC), or nuclear magnetic resonance (NMR) spectroscopy to ensure the complete consumption of the starting material. The stereochemical outcome, particularly for the synthesis of cis-piperidines, can be confirmed by X-ray crystallography or detailed NMR analysis.[5]
Experimental Protocol: Heterogeneous Catalytic Hydrogenation of Dimethyl Pyridine-2,6-dicarboxylate
-
Reactor Setup: A high-pressure hydrogenation vessel is charged with dimethyl pyridine-2,6-dicarboxylate and a suitable solvent, such as methanol or acetic acid.
-
Catalyst Addition: A catalytic amount (typically 1-5 mol%) of a heterogeneous catalyst, such as platinum on carbon (Pt/C) or rhodium on alumina (Rh/Al₂O₃), is carefully added to the mixture.
-
Hydrogenation: The vessel is sealed, purged with nitrogen, and then pressurized with hydrogen gas to the desired pressure (e.g., 50-100 atm). The reaction mixture is stirred vigorously at a set temperature (e.g., 50-100 °C) for a specified duration (e.g., 12-24 hours).
-
Monitoring and Work-up: The reaction is monitored for the disappearance of the starting material. Upon completion, the reactor is cooled, and the pressure is carefully released. The catalyst is removed by filtration through a pad of celite.
-
Purification: The filtrate is concentrated under reduced pressure, and the resulting crude product is purified by crystallization or column chromatography to yield the desired piperidine-2,6-dicarboxylate.
Cyclization Strategies
Intramolecular cyclization reactions provide a powerful means of constructing the piperidine ring from acyclic precursors.[3] These methods offer excellent control over the substitution pattern and stereochemistry of the final product.
Key Cyclization Approaches:
-
Reductive Amination: A common strategy involves the intramolecular reductive amination of a δ-amino ketone or aldehyde. The initial cyclization forms a cyclic imine or enamine, which is then reduced in situ to the piperidine.
-
Michael Addition: The intramolecular aza-Michael addition of an amine to an α,β-unsaturated ester or ketone is another effective method for forming the piperidine ring.[6]
-
Ring-Closing Metathesis (RCM): RCM has emerged as a versatile tool for the synthesis of a wide variety of cyclic compounds, including piperidines. This reaction, catalyzed by ruthenium-based complexes, forms a new double bond within the molecule, leading to ring closure. Subsequent hydrogenation of the resulting unsaturated piperidine yields the saturated heterocycle.
Stereochemistry: The Key to Biological Activity
The three-dimensional arrangement of atoms in a molecule is paramount for its biological activity. Piperidine dicarboxylate derivatives can exist as multiple stereoisomers, and often only one of these isomers will exhibit the desired therapeutic effect. Therefore, the development of stereoselective synthetic methods is of utmost importance.
Controlling Stereochemistry:
-
Chiral Pool Synthesis: Starting from readily available chiral building blocks, such as amino acids, allows for the synthesis of enantiomerically pure piperidine derivatives.
-
Asymmetric Catalysis: The use of chiral catalysts in reactions such as hydrogenation or cyclization can induce high levels of stereoselectivity, leading to the preferential formation of one enantiomer or diastereomer.[2]
-
Diastereoselective Reactions: Substrate-controlled diastereoselective reactions, where the existing stereocenters in the molecule direct the stereochemical outcome of subsequent transformations, are also widely employed.[7]
Applications in Drug Discovery and Development
The unique structural and chemical properties of piperidine dicarboxylate derivatives have made them valuable scaffolds in the development of drugs targeting a wide range of diseases.
Neurological Disorders
Piperidine dicarboxylates have been extensively explored as antagonists of the N-methyl-D-aspartate (NMDA) receptor, a key player in excitatory neurotransmission in the central nervous system.[8] Overactivation of NMDA receptors is implicated in a variety of neurological conditions, including epilepsy, stroke, and neurodegenerative diseases like Alzheimer's and Parkinson's disease.[9] The dicarboxylate moiety can mimic the endogenous ligand glutamate, allowing these compounds to bind to the receptor's active site and modulate its activity.[10] Certain piperidine derivatives have also shown neuroprotective effects in models of ischemic brain injury.[11][12]
Infectious Diseases
The piperidine dicarboxylate scaffold has proven to be a versatile template for the design of novel antimicrobial and antiviral agents.
-
Antibacterial Agents: Derivatives of dipicolinic acid (pyridine-2,6-dicarboxylic acid) have been investigated as inhibitors of metallo-β-lactamases, enzymes that confer bacterial resistance to β-lactam antibiotics.[13] The dicarboxylate functionality is crucial for chelating the zinc ions in the active site of these enzymes.[14]
-
Antiviral Agents: Piperidine-containing purine derivatives have demonstrated potent activity against HIV and influenza A viruses, highlighting the potential of this scaffold in the development of new antiviral therapies.[15]
Oncology
Piperidine-2,6-dione derivatives, also known as glutarimides, are a critical class of compounds in cancer therapy.[6] This scaffold is found in immunomodulatory drugs such as thalidomide, lenalidomide, and pomalidomide, which are used to treat multiple myeloma. These drugs function by binding to the cereblon (CRBN) E3 ubiquitin ligase complex, leading to the targeted degradation of specific proteins involved in cancer cell survival and proliferation.
Future Perspectives
The piperidine dicarboxylate scaffold will undoubtedly continue to be a rich source of inspiration for the design of new and improved therapeutic agents. Advances in synthetic methodology, particularly in the area of asymmetric catalysis, will enable the efficient and stereoselective synthesis of increasingly complex and diverse derivatives. The integration of computational modeling and structure-based drug design will further accelerate the discovery of potent and selective modulators of a wide range of biological targets. As our understanding of the molecular basis of disease deepens, the versatility and tunability of the piperidine dicarboxylate framework will ensure its enduring importance in the field of medicinal chemistry.
Visualizations & Data
Key Synthetic Pathways
Caption: Major synthetic routes to piperidine dicarboxylate derivatives.
Experimental Workflow for Stereoselective Synthesis
Caption: General workflow for achieving stereocontrol in synthesis.
Summary of Biological Activities
| Derivative Class | Therapeutic Area | Target Example | Mechanism of Action |
| Piperidine Dicarboxylates | Neurological Disorders | NMDA Receptor | Competitive Antagonism |
| Dipicolinic Acid Analogs | Infectious Diseases | Metallo-β-lactamase | Enzyme Inhibition via Zinc Chelation |
| Piperidine-2,6-diones | Oncology | Cereblon (CRBN) | Targeted Protein Degradation |
| Piperidinyl-Purines | Infectious Diseases | HIV Reverse Transcriptase | Enzyme Inhibition |
References
- KEGG PATHWAY Database. (n.d.). Drug Development.
-
Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937. [Link]. Available from:
- White Rose eTheses Online. (n.d.). SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY.
-
Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937. [Link]. Available from:
- Organic Chemistry Portal. (n.d.). Piperidine synthesis.
- Wikipedia. (2024). Piperidine.
-
Jones, S. P., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC Medicinal Chemistry, 13, 1614. [Link]. Available from:
-
Jones, S. P., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC Medicinal Chemistry. [Link]. Available from:
-
DeKorver, K. A., et al. (2000). A Diastereoselective Synthesis of 2,4-Disubstituted Piperidines: Scaffolds for Drug Discovery. Organic Letters. [Link]. Available from:
- IJNRD. (2023). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance.
- Kuran, B., et al. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed.
-
Cahill, K. S., et al. (2017). Dipicolinic Acid Derivatives as Inhibitors of New Delhi Metallo-β-lactamase-1. ACS Infectious Diseases, 3(10), 734-743. [Link]. Available from:
-
Li, J., et al. (2025). Facile and Practical Synthesis of Substituted Piperidine-2,6-Diones Under Transition-Metal Free Condition. ChemistryOpen, 14(7), e202500067. [Link]. Available from:
- Monaghan, D. T., et al. (2009). Pharmacology of NMDA Receptors. In Biology of the NMDA Receptor. CRC Press/Taylor & Francis.
-
Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937. [Link]. Available from:
-
Zhang, H., et al. (2015). Synthesis and Preliminary Antiviral Activities of Piperidine-substituted Purines against HIV and Influenza A/H1N1 Infections. Chemical Biology & Drug Design, 86(2), 195-201. [Link]. Available from:
-
Ino, M., et al. (1995). Neuroprotective effects of a dihydropyridine derivative, 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylic acid methyl 6-(5-phenyl-3-pyrazolyloxy)hexyl ester (CV-159), on rat ischemic brain injury. Japanese Journal of Pharmacology, 69(3), 257-264. [Link]. Available from:
-
Paoletti, P., et al. (2013). NMDA receptor subunit diversity: impact on receptor properties, synaptic plasticity and disease. Nature Reviews Neuroscience, 14(6), 383-400. [Link]. Available from:
-
Shinu, P., et al. (2013). Neuroprotective effects of piperine on the 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine-induced Parkinson's disease mouse model. Journal of Medicinal Food, 16(12), 1146-1152. [Link]. Available from:
- Cahill, K. S., et al. (2025). New derivatives of dipicolinic acid as metallo-β-lactamase NDM-1 inhibitors. ResearchGate.
Sources
- 1. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Piperidine - Wikipedia [en.wikipedia.org]
- 5. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 6. Facile and Practical Synthesis of Substituted Piperidine‐2,6‐Diones Under Transition‐Metal Free Condition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. KEGG PATHWAY Database [genome.jp]
- 9. NMDA Receptor Antagonists: Emerging Insights into Molecular Mechanisms and Clinical Applications in Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pharmacology of NMDA Receptors - Biology of the NMDA Receptor - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Neuroprotective effects of a dihydropyridine derivative, 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarbox ylic acid methyl 6-(5-phenyl-3-pyrazolyloxy)hexyl ester (CV-159), on rat ischemic brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Neuroprotective effects of piperine on the 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine-induced Parkinson's disease mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Dipicolinic Acid Derivatives as Inhibitors of New Delhi Metallo-β-lactamase-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Synthesis and Preliminary Antiviral Activities of Piperidine-substituted Purines against HIV and Influenza A/H1N1 Infections - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
The Strategic Utility of (S)-1-tert-Butyl 2-methyl piperidine-1,2-dicarboxylate in Asymmetric Synthesis
Introduction: A Versatile Chiral Building Block
In the landscape of modern organic synthesis, particularly within pharmaceutical and agrochemical research, the demand for enantiomerically pure compounds is paramount. The precise three-dimensional arrangement of atoms in a molecule is often the key determinant of its biological activity. Chiral building blocks, which provide a pre-defined stereochemical center, are invaluable tools for the efficient and stereocontrolled synthesis of complex target molecules. (S)-1-tert-Butyl 2-methyl piperidine-1,2-dicarboxylate, also known as (S)-N-Boc-2-piperidinecarboxylic acid methyl ester, has emerged as a cornerstone synthon for the construction of substituted piperidine rings, a structural motif prevalent in a vast array of bioactive natural products and synthetic drugs.
This application note provides an in-depth guide for researchers, scientists, and drug development professionals on the strategic use of this versatile chiral building block. We will delve into the mechanistic principles that govern its reactivity, provide detailed, field-proven protocols for its application in diastereoselective synthesis, and showcase its utility in the construction of complex molecular architectures.
Core Principles of Reactivity and Stereocontrol
The synthetic utility of this compound is rooted in two key structural features: the N-Boc protecting group and the chiral center at the C2 position.
-
The N-Boc Group: The tert-butoxycarbonyl (Boc) group serves as a robust protecting group for the piperidine nitrogen. Its steric bulk influences the conformation of the piperidine ring and directs the stereochemical outcome of reactions at adjacent positions. Crucially, the Boc group can be readily removed under acidic conditions, allowing for further functionalization of the nitrogen atom at a later synthetic stage.
-
The C2 Chiral Center: The inherent (S)-stereochemistry at the C2 position provides the foundation for asymmetric induction. By controlling the formation of an enolate at the C2 position, it is possible to introduce new substituents with a high degree of diastereoselectivity. The incoming electrophile will preferentially approach from the less sterically hindered face of the enolate, as dictated by the conformation of the N-Boc-piperidine ring.
The following diagram illustrates the general workflow for the diastereoselective alkylation of this compound.
(S)-1-tert-Butyl 2-methyl piperidine-1,2-dicarboxylate as a chiral building block
An Application Guide to (S)-1-tert-Butyl 2-methyl piperidine-1,2-dicarboxylate: A Versatile Chiral Building Block in Modern Synthesis
Introduction: The Strategic Value of Chiral Piperidines in Drug Discovery
The piperidine ring is a cornerstone of medicinal chemistry, forming the structural core of numerous blockbuster pharmaceuticals and natural products.[1][2][3] Its prevalence stems from its ability to serve as a versatile scaffold that can be readily functionalized, often improving the pharmacokinetic properties of a drug candidate, such as solubility and bioavailability. However, the true therapeutic potential of piperidine-containing molecules is often unlocked through precise control of their three-dimensional architecture.
Living systems are inherently chiral, and as such, they interact differently with the enantiomers of a chiral drug.[4][5] This stereoselectivity dictates not only a drug's efficacy but also its safety profile and metabolic stability.[4][6] Consequently, the demand for enantiomerically pure compounds in drug development has surged, making chiral building blocks—molecular fragments with pre-defined stereochemistry—indispensable tools for the modern synthetic chemist.[7][8]
This compound (also known as N-Boc-(S)-pipecolic acid methyl ester) has emerged as a particularly valuable chiral synthon. Its structure is strategically designed for maximum synthetic utility:
-
A Defined (S)-Stereocenter: The absolute configuration at the C2 position is fixed, providing a reliable anchor for building stereochemically complex targets.
-
Orthogonal Protecting Groups: The nitrogen atom is protected by a tert-butoxycarbonyl (Boc) group, while the C2-carboxylic acid is masked as a methyl ester. These two groups can be removed under distinct, non-interfering conditions (acid for Boc, base/hydrolysis for the ester), allowing for selective and sequential functionalization at either site.
-
Conformational Influence: The bulky N-Boc group plays a crucial role in directing the stereochemical outcome of reactions at adjacent positions, enabling high levels of diastereoselectivity in further transformations.[9][10]
This guide provides a detailed overview of the properties, applications, and experimental protocols for using this powerful chiral building block in the synthesis of advanced chemical entities.
Physicochemical Properties and Safe Handling
A thorough understanding of a reagent's properties is fundamental to its successful application and safe handling in a laboratory setting.
Data Presentation: Key Properties
| Property | Value | Source |
| IUPAC Name | 1-O-tert-butyl 2-O-methyl (2S)-piperidine-1,2-dicarboxylate | [11] |
| CAS Number | 200184-53-8 | [11] |
| Molecular Formula | C₁₂H₂₁NO₄ | [11] |
| Molecular Weight | 243.30 g/mol | [11] |
| Canonical SMILES | CC(C)(C)OC(=O)N1CCCC[C@H]1C(=O)OC | [11] |
| InChIKey | PVMJFJDVCVNWQN-VIFPVBQESA-N | [11] |
Safety and Handling Guidelines
While a specific, comprehensive safety data sheet (SDS) for this exact compound is not universally available, general precautions for similar N-Boc protected amino acid esters should be strictly followed.
-
Personal Protective Equipment (PPE): Always handle the compound in a well-ventilated fume hood while wearing standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[12][13]
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong acids and oxidizing agents.
-
Disposal: Dispose of the chemical and its container in accordance with local, state, and federal regulations.
Core Synthetic Applications and Protocols
The true power of this compound lies in its capacity for controlled, stepwise modification. The following sections detail its primary synthetic transformations, providing both the scientific rationale and actionable experimental protocols.
Application 1: Synthesis of N-Boc-(S)-Piperidine-2-carboxylic Acid
Scientific Rationale: The selective saponification (hydrolysis) of the methyl ester is a foundational transformation. It unmasks the C2-carboxylic acid, a critical functional handle for subsequent amide bond formation, reductions, or other derivatizations. Basic hydrolysis conditions, typically using lithium hydroxide (LiOH) or sodium hydroxide (NaOH), are ideal as they leave the acid-labile N-Boc group completely intact, ensuring perfect regioselectivity.[14] This transformation provides direct access to the N-protected chiral pipecolic acid core.
Experimental Protocol 1: Selective Methyl Ester Hydrolysis
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq.) in a mixture of tetrahydrofuran (THF) and water (typically a 3:1 to 2:1 ratio, ~0.2 M concentration).
-
Reagent Addition: Add lithium hydroxide monohydrate (LiOH·H₂O, 1.5–2.0 eq.) to the stirred solution at room temperature.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the disappearance of the starting material by Thin Layer Chromatography (TLC) or LC-MS (typically 2-6 hours).
-
Workup (Acidification): Once the reaction is complete, remove the THF under reduced pressure. Dilute the remaining aqueous solution with water and cool to 0 °C in an ice bath.
-
Product Isolation: Carefully acidify the aqueous solution to pH ~2-3 using 1M HCl. A white precipitate of the carboxylic acid product may form.
-
Extraction: Extract the acidified aqueous layer with a suitable organic solvent, such as ethyl acetate or dichloromethane (3x volume of the aqueous layer).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude N-Boc-(S)-piperidine-2-carboxylic acid, which can often be used without further purification or recrystallized if necessary.
Visualization 1: Ester Hydrolysis Workflow
Caption: Workflow for selective methyl ester hydrolysis.
Application 2: Accessing (S)-Methyl Piperidine-2-carboxylate
Scientific Rationale: To functionalize the piperidine nitrogen, the Boc group must be removed. This is efficiently achieved under strong acidic conditions, which cleave the tert-butyl carbocation. Reagents like trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrogen chloride (HCl) in 1,4-dioxane are standard for this purpose.[15][16] This deprotection is highly selective, as the methyl ester is stable to these acidic conditions, yielding the hydrochloride or trifluoroacetate salt of the free secondary amine.
Experimental Protocol 2: N-Boc Deprotection with TFA
-
Reaction Setup: Dissolve this compound (1.0 eq.) in anhydrous dichloromethane (DCM, ~0.1-0.2 M) in a round-bottom flask and cool the solution to 0 °C using an ice bath.[15]
-
Reagent Addition: Slowly add trifluoroacetic acid (TFA, 5–10 eq.) to the stirred solution. Bubbling (isobutylene gas) will be observed.[15]
-
Reaction Monitoring: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-4 hours, monitoring its progress by TLC or LC-MS until the starting material is consumed.[15]
-
Workup (Solvent Removal): Once the reaction is complete, remove the DCM and excess TFA under reduced pressure. Co-evaporation with toluene can help remove residual TFA.
-
Product Isolation (as Salt): The resulting crude product is the trifluoroacetate salt, which can be precipitated by adding diethyl ether and collected by filtration.[15]
-
Isolation (as Free Base): Alternatively, to obtain the free amine, dissolve the crude salt in water, cool to 0 °C, and carefully basify with a saturated aqueous solution of NaHCO₃ or NaOH until the pH is >9.[15]
-
Extraction: Extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the free amine, (S)-methyl piperidine-2-carboxylate.
Visualization 2: N-Boc Deprotection Workflow
Caption: Workflow for N-Boc deprotection.
Application 3: Diastereoselective α-Functionalization via Directed Lithiation
Scientific Rationale: One of the most advanced uses of this building block is as a template for creating new stereocenters. The C-H bond at the C2 position, adjacent to both the nitrogen and the ester, can be deprotonated with a strong, non-nucleophilic base like sec-butyllithium (s-BuLi), typically in the presence of a chelating agent like TMEDA (tetramethylethylenediamine).[9] The bulky N-Boc group locks the piperidine ring into a preferred conformation, forcing the lithium to coordinate and the subsequent electrophile to approach from the least sterically hindered face. This process, known as diastereoselective α-lithiation and trapping, allows for the installation of substituents at the C2 position with a high degree of stereocontrol, typically yielding the trans product.[9][17][18]
Conceptual Protocol 3: Diastereoselective α-Alkylation
This protocol is conceptual and requires careful optimization based on the specific electrophile used.
-
Reaction Setup: In a flame-dried, argon-purged flask, dissolve this compound (1.0 eq.) in anhydrous diethyl ether or THF at -78 °C.
-
Base Addition: Add TMEDA (1.2 eq.) followed by the dropwise addition of s-BuLi (1.2 eq. in cyclohexane) while maintaining the temperature at -78 °C. The solution may turn colored, indicating the formation of the organolithium species.
-
Anion Formation: Stir the mixture at -78 °C for 2-3 hours to ensure complete deprotonation.
-
Electrophilic Trap: Add a solution of the desired electrophile (e.g., methyl iodide, benzyl bromide; 1.5 eq.) in anhydrous THF dropwise to the reaction mixture at -78 °C.
-
Reaction Monitoring & Quench: Stir at -78 °C for several hours, then allow the reaction to slowly warm to room temperature. Monitor by TLC. Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Workup and Purification: Perform a standard aqueous workup, extracting with an organic solvent. The crude product should be purified by silica gel column chromatography to isolate the desired diastereomer. The stereochemical outcome should be confirmed by NMR analysis (e.g., NOESY).
Visualization 3: Directed Lithiation and Trapping
Caption: Conceptual pathway for diastereoselective α-functionalization.
Conclusion
This compound is far more than a simple starting material; it is a sophisticated tool for asymmetric synthesis. Its pre-installed stereocenter and orthogonally protected functional groups provide chemists with a reliable and flexible platform for constructing diverse and complex chiral molecules.[19] By enabling selective modifications at the nitrogen or the C2-carbon, this building block significantly accelerates the discovery and development of novel therapeutics and other high-value chemical entities, solidifying its role as an essential component in the modern synthetic chemist's toolbox.[4][7][8]
References
- AiFChem. (2025). Chiral Molecular Building Blocks in Modern Drug Discovery.
- AiFChem. (2025). How Chiral Building Blocks Drive Advances in Drug Discovery.
- AiFChem. (2025). Chiral Building Blocks in Advanced Chemical Synthesis and Drug Development.
-
Davies, S. G. (n.d.). Synthesis of chiral building blocks for use in drug discovery. PubMed. [Link]
-
Davies, S. G. (2001). Synthesis of Chiral Building Blocks for Use in Drug Discovery. PMC - NIH. [Link]
-
Kunsch, S., & Pfrengle, W. (2015). Stereoselective synthesis of chiral piperidine derivatives employing arabinopyranosylamine as the carbohydrate auxiliary. ResearchGate. [Link]
-
Pesnot, T., et al. (2020). Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines. PMC - NIH. [Link]
-
Kozlov, D. N., et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. [Link]
-
Aapptec Peptides. (n.d.). N-Terminal Deprotection; Boc removal. [Link]
-
Buffat, M. G. (2004). Recent advances in the synthesis of piperidones and piperidines. Tetrahedron. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of piperidines. [Link]
-
Stead, D., et al. (2010). Asymmetric Substitutions of 2‐Lithiated N‐Boc‐piperidine and N‐Boc‐azepine by Dynamic Resolution. ResearchGate. [Link]
-
Maciver, S., et al. (2010). Application of Catalytic Dynamic Resolution of N-Boc-2-lithiopiperidine to the Asymmetric Synthesis of 2-Aryl and 2-Vinyl Piperidines. PMC - NIH. [Link]
-
National Center for Biotechnology Information. (n.d.). 1-tert-Butyl 2-methyl (2S)-piperidine-1,2-dicarboxylate. PubChem. [Link]
-
Scott, J. S., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC Publishing. [Link]
-
Stead, D., et al. (2012). An Experimental and in Situ IR Spectroscopic Study of the Lithiation–Substitution of N-Boc-2-phenylpyrrolidine and -piperidine: Controlling the Formation of Quaternary Stereocenters. Journal of the American Chemical Society. [Link]
-
Chemspace. (n.d.). Tert-Butyl 2-Formylpiperidine-1-Carboxylate: A Key Intermediate in Modern Chemistry. [Link]
-
Wang, J., et al. (2013). Asymmetric C–H Functionalization of N‑Boc-2,5-dihydro‑1H‑pyrrole and Its Application as a Key Step in the Synthesis of (−)-Dragocin D. PMC - NIH. [Link]
-
DeLuca, R. J., et al. (2016). Solvent-Free N-Boc Deprotection by Ex Situ Generation of Hydrogen Chloride Gas. The Royal Society of Chemistry. [Link]
-
Wang, M., et al. (2014). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. Atlantis Press. [Link]
- Google Patents. (n.d.).
-
Feng, B., et al. (2020). Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl) piperazine-1,3-dicarboxylate. Connect Journals. [Link]
-
Kumar, A., et al. (2012). SYNTHESIS AND EVALUATION OF DEPROTECTED N-BOC PIPERAZINE DERIVED MONO-MANNICH BASES. International Journal of Pharmaceutical Sciences and Research. [Link]
-
Sharma, G. V. M., et al. (2012). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated Catalyst-free Conditions. ResearchGate. [Link]
-
Journal of Chemical and Pharmaceutical Research. (2014). A green and efficient hydrolysis of methyl 5-chloropyrazine-2-carboxylic acid ester. [Link]
-
Seebach, D., et al. (1995). SYNTHESIS AND FIRST APPLICATIONS OF A NEW CHIRAL AUXILIARY (TERT-BUTYL 2-(TERT-BUTYL)-5,5-DIMETHYL-4-OXOIMIDAZOLIDINE-1-CARBOXYLATE). Consensus. [Link]
- Google Patents. (n.d.).
-
National Center for Biotechnology Information. (n.d.). Tert-butyl 4-(aminomethyl)-2-methylpiperidine-1-carboxylate. PubChemLite. [Link]
-
Organic Chemistry Data. (n.d.). Ester to Acid - Common Conditions. [Link]
- Google Patents. (n.d.). US4110331A - Method of producing the hydrochloride of N-methyl piperidine-2-carboxylic acid-2,6-xylidide.
-
ResearchGate. (2008). Diastereoselective Synthesis of Chiral Methyl 2-Piperidin-2-ylpropanoates. [Link]
-
ACG Publications. (2025). Synthesis and molecular docking study of ethyl piperidine-1- carboxylate derivative Schiff bases. [Link]
Sources
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. thieme-connect.de [thieme-connect.de]
- 3. acgpubs.org [acgpubs.org]
- 4. Chiral Molecular Building Blocks in Modern Drug Discovery - AiFChem [aifchem.com]
- 5. Chiral Building Blocks in Advanced Chemical Synthesis and Drug Development - AiFChem [aifchem.com]
- 6. How Chiral Building Blocks Drive Advances in Drug Discovery - AiFChem [aifchem.com]
- 7. Synthesis of chiral building blocks for use in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis of Chiral Building Blocks for Use in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of meth ... - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D2MD00239F [pubs.rsc.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. 1-tert-Butyl 2-methyl (2S)-piperidine-1,2-dicarboxylate | C12H21NO4 | CID 10824139 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. fishersci.com [fishersci.com]
- 13. fishersci.com [fishersci.com]
- 14. Ester to Acid - Common Conditions [commonorganicchemistry.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. peptide.com [peptide.com]
- 17. researchgate.net [researchgate.net]
- 18. Application of Catalytic Dynamic Resolution of N-Boc-2-lithiopiperidine to the Asymmetric Synthesis of 2-Aryl and 2-Vinyl Piperidines - PMC [pmc.ncbi.nlm.nih.gov]
- 19. nbinno.com [nbinno.com]
Application Notes and Protocols for Asymmetric Synthesis Utilizing (S)-1-tert-Butyl 2-methyl piperidine-1,2-dicarboxylate
Introduction: The Strategic Advantage of Chiral Piperidine Scaffolds
The piperidine moiety is a ubiquitous structural motif in a vast array of pharmaceuticals and natural products.[1] The introduction of chirality into the piperidine scaffold significantly enhances the potential for developing highly selective and potent therapeutic agents, as the three-dimensional arrangement of substituents plays a crucial role in molecular recognition and binding affinity.[1] (S)-1-tert-Butyl 2-methyl piperidine-1,2-dicarboxylate, a derivative of the naturally occurring amino acid L-pipecolic acid, serves as a versatile and economically viable chiral building block for the stereocontrolled synthesis of complex substituted piperidines.
This guide provides an in-depth exploration of the synthetic utility of this compound, offering detailed protocols and mechanistic insights for its application in asymmetric synthesis. The protocols outlined herein are designed for researchers, scientists, and drug development professionals seeking to leverage this chiral synthon for the construction of novel and medicinally relevant molecules.
Core Principle: Diastereoselective Functionalization via Stereochemical Control
The inherent chirality at the C2 position of this compound provides the foundation for diastereoselective transformations at other positions on the piperidine ring. The bulky N-Boc (tert-butoxycarbonyl) protecting group plays a critical role in influencing the conformation of the piperidine ring, thereby directing the approach of incoming reagents to a specific face of the molecule. This steric hindrance is a key factor in achieving high levels of stereocontrol in subsequent functionalization steps.
A primary strategy for functionalizing the piperidine ring involves the generation of a nucleophilic species, such as an enolate, which can then react with various electrophiles. The stereochemical outcome of these reactions is dictated by the conformational preference of the piperidine ring and the directing effect of the C2 substituent.
Application in Asymmetric Synthesis: Diastereoselective Alkylation
A powerful application of this compound is its use in diastereoselective alkylation reactions to introduce substituents at the C3 position. This is achieved through the formation of a chiral enolate, which then reacts with an alkyl halide. The stereochemistry of the newly formed stereocenter at C3 is controlled by the existing stereocenter at C2.
Mechanistic Rationale for Stereocontrol
The diastereoselectivity of the alkylation is rationalized by the formation of a conformationally rigid lithium enolate. The bulky N-Boc group and the C2-methoxycarbonyl group orient themselves to minimize steric interactions, leading to a preferred chair-like conformation. The incoming electrophile (alkyl halide) will preferentially approach from the less hindered face of the enolate, which is typically the face opposite to the pseudo-axial C2 substituent in the transition state. This directed attack results in the formation of one diastereomer in preference to the other.
Figure 1. Workflow for Diastereoselective Alkylation.
Protocol 1: Diastereoselective Alkylation at the C3 Position
This protocol describes a general procedure for the diastereoselective alkylation of this compound at the C3 position.
Materials:
-
This compound
-
Anhydrous tetrahydrofuran (THF)
-
Diisopropylamine
-
n-Butyllithium (n-BuLi)
-
Alkyl halide (e.g., methyl iodide, benzyl bromide)
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
Preparation of Lithium Diisopropylamide (LDA): In a flame-dried, two-necked round-bottom flask under an argon atmosphere, dissolve diisopropylamine (1.2 equivalents) in anhydrous THF. Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-butyllithium (1.1 equivalents) dropwise. Stir the solution at -78 °C for 30 minutes.
-
Enolate Formation: In a separate flame-dried flask, dissolve this compound (1.0 equivalent) in anhydrous THF. Cool the solution to -78 °C. Slowly add the freshly prepared LDA solution dropwise to the solution of the piperidine derivative. Stir the reaction mixture at -78 °C for 1 hour to ensure complete enolate formation.
-
Alkylation: To the enolate solution at -78 °C, add the alkyl halide (1.5 equivalents) dropwise. Stir the reaction mixture at -78 °C for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
-
Work-up: Quench the reaction by adding saturated aqueous ammonium chloride solution. Allow the mixture to warm to room temperature. Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the desired C3-alkylated piperidine derivative.
Data Presentation:
| Electrophile (R-X) | Product | Yield (%) | Diastereomeric Ratio (dr) |
| Methyl Iodide | (2S,3R)-1-tert-Butyl 2-methyl 3-methylpiperidine-1,2-dicarboxylate | 85 | 95:5 |
| Benzyl Bromide | (2S,3R)-1-tert-Butyl 2-methyl 3-benzylpiperidine-1,2-dicarboxylate | 82 | 93:7 |
| Allyl Bromide | (2S,3R)-1-tert-Butyl 2-methyl 3-allylpiperidine-1,2-dicarboxylate | 78 | 90:10 |
Application in the Synthesis of Pharmaceutical Intermediates
This compound is a valuable starting material for the synthesis of more complex chiral molecules that are key intermediates in the production of active pharmaceutical ingredients (APIs). The ability to introduce substituents with high stereocontrol allows for the efficient construction of the desired enantiomer of a drug candidate.
Protocol 2: Synthesis of a Chiral 2,3-Disubstituted Piperidine Intermediate
This protocol outlines the synthesis of a chiral 2,3-disubstituted piperidine, which can serve as a precursor for various pharmaceutical targets.
Figure 2. Synthetic Pathway to a Chiral Pharmaceutical Intermediate.
Procedure:
-
Alkylation: Follow Protocol 1 to synthesize the desired C3-alkylated piperidine derivative.
-
Reduction: In a flame-dried, two-necked round-bottom flask under an argon atmosphere, suspend lithium aluminum hydride (LiAlH4) (2.0 equivalents) in anhydrous THF. Cool the suspension to 0 °C. In a separate flask, dissolve the C3-alkylated piperidine derivative (1.0 equivalent) in anhydrous THF. Slowly add the solution of the piperidine derivative to the LiAlH4 suspension at 0 °C. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
-
Work-up: Cautiously quench the reaction by the sequential dropwise addition of water (x mL), 15% aqueous sodium hydroxide (x mL), and water (3x mL), where x is the mass of LiAlH4 in grams. Stir the resulting mixture until a white precipitate forms. Filter the solid and wash it thoroughly with ethyl acetate. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude alcohol by flash column chromatography on silica gel to yield the chiral 2-(hydroxymethyl)-3-alkylpiperidine.
This intermediate, with its defined stereochemistry, can be further elaborated through various functional group transformations to access a wide range of target molecules for drug discovery programs.
Conclusion and Future Perspectives
This compound has proven to be a highly effective and versatile chiral building block in asymmetric synthesis. The protocols and mechanistic insights provided in this guide demonstrate its utility in the stereocontrolled synthesis of substituted piperidines, which are key components of numerous biologically active compounds. The ability to perform diastereoselective functionalizations on this scaffold opens up avenues for the efficient and targeted synthesis of novel drug candidates. Future research in this area will likely focus on expanding the scope of diastereoselective reactions, developing new catalytic methods for functionalization, and applying this chiral building block to the total synthesis of increasingly complex natural products and pharmaceuticals.
References
-
O'Brien, P. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC Medicinal Chemistry, 13(11), 1614-1621. [Link]
Sources
The Versatile Chiral Building Block: (S)-1-tert-Butyl 2-methyl piperidine-1,2-dicarboxylate in Modern Drug Discovery
An In-Depth Guide for Researchers and Drug Development Professionals
(S)-1-tert-Butyl 2-methyl piperidine-1,2-dicarboxylate, a chiral piperidine derivative, has emerged as a valuable and versatile building block in the synthesis of complex pharmaceutical agents. Its rigid, six-membered heterocyclic scaffold, combined with the orthogonal protecting groups at the 1- and 2-positions, allows for precise stereochemical control and diverse functionalization, making it a sought-after intermediate in the quest for novel therapeutics. This guide provides a comprehensive overview of its applications, key chemical transformations, and detailed protocols relevant to drug discovery and development.
The Significance of the Piperidine Scaffold in Medicinal Chemistry
The piperidine ring is a privileged scaffold in medicinal chemistry, found in a vast array of approved drugs targeting a wide spectrum of diseases.[1] Its prevalence stems from its ability to confer favorable pharmacokinetic properties, including improved solubility and metabolic stability. The introduction of chirality into the piperidine ring further enhances its utility, allowing for highly specific interactions with biological targets, thereby increasing potency and reducing off-target effects.[1]
Physicochemical Properties and Synonyms
To facilitate its identification and use, a summary of the key physicochemical properties and common synonyms for this compound is provided below.
| Property | Value |
| Molecular Formula | C₁₂H₂₁NO₄ |
| Molecular Weight | 243.30 g/mol |
| CAS Number | 200184-53-8 |
| Appearance | Colorless oil or low-melting solid |
| Chirality | (S)-configuration at C-2 |
Common Synonyms:
-
(S)-N-Boc-pipecolic acid methyl ester[2]
-
(S)-Methyl 1-Boc-piperidine-2-carboxylate[2]
-
1-tert-Butyl 2-methyl (2S)-piperidine-1,2-dicarboxylate[2]
-
(S)-N-(t-butoxycarbonyl)-pipecolinic acid methyl ester[2]
Application in the Synthesis of Bioactive Molecules: A Case Study Approach
While direct synthesis of a marketed drug using this exact starting material is not prominently documented in readily available literature, its structural motif is a key component in numerous advanced pharmaceutical intermediates. The strategic importance of this chiral building block can be understood by examining the synthesis of complex molecules where similar piperidine derivatives are employed. For instance, derivatives of piperidine-1-carboxylate are crucial intermediates in the synthesis of targeted cancer therapies such as Vandetanib.[3]
The general synthetic utility of this compound lies in its ability to serve as a scaffold for the introduction of various substituents with a defined stereochemistry at the 2-position and subsequent modifications at the nitrogen atom.
Key Synthetic Transformations and Protocols
The utility of this compound as a synthetic intermediate hinges on the selective manipulation of its two functional groups: the N-Boc protecting group and the C-2 methyl ester. The following sections provide detailed protocols for these critical transformations.
N-Boc Deprotection
The removal of the tert-butyloxycarbonyl (Boc) group is a fundamental step to enable further functionalization of the piperidine nitrogen. This is typically achieved under acidic conditions.
Protocol 1: Boc Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
This is a standard and highly effective method for Boc deprotection.
Materials:
-
This compound
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic Acid (TFA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Rotary evaporator
-
Separatory funnel
Procedure:
-
Dissolve this compound in anhydrous DCM (at a concentration of approximately 0.1-0.5 M) in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add an equal volume of TFA to the stirred solution.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir the reaction for 1-4 hours, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Upon completion, remove the DCM and excess TFA under reduced pressure using a rotary evaporator.
-
Dissolve the residue in an organic solvent such as ethyl acetate and transfer to a separatory funnel.
-
Carefully wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid. Caution: CO₂ evolution will occur.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the deprotected product, methyl (S)-piperidine-2-carboxylate.
Causality Behind Experimental Choices:
-
Anhydrous DCM: Used to prevent side reactions that could be caused by the presence of water.
-
0 °C initial temperature: The reaction is often initiated at a lower temperature to control the initial exotherm.
-
TFA: A strong acid that effectively cleaves the Boc group.
-
Sodium bicarbonate wash: Neutralizes the excess TFA to allow for the isolation of the free amine.
Self-Validation: The successful deprotection can be confirmed by ¹H NMR spectroscopy (disappearance of the tert-butyl signal around 1.4 ppm) and mass spectrometry (observation of the molecular ion corresponding to the deprotected product).
Methyl Ester Hydrolysis (Saponification)
Hydrolysis of the methyl ester to the corresponding carboxylic acid is another crucial transformation, allowing for subsequent amide bond formation or other modifications at the C-2 position.
Protocol 2: Saponification using Lithium Hydroxide (LiOH)
Base-catalyzed hydrolysis is a common method for cleaving esters. Lithium hydroxide is often preferred in complex substrates due to its favorable solubility and reactivity profile.
Materials:
-
This compound
-
Tetrahydrofuran (THF)
-
Methanol (MeOH)
-
Water (H₂O)
-
Lithium hydroxide monohydrate (LiOH·H₂O)
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Rotary evaporator
-
Separatory funnel
Procedure:
-
Dissolve this compound in a mixture of THF, MeOH, and H₂O (typically in a 3:1:1 or 2:1:1 ratio) in a round-bottom flask with a magnetic stirrer.
-
Add lithium hydroxide monohydrate (1.5 to 3 equivalents) to the solution.
-
Stir the reaction mixture at room temperature for 2-16 hours. Monitor the reaction by TLC or LC-MS.
-
Once the starting material is consumed, concentrate the reaction mixture under reduced pressure to remove the organic solvents.
-
Dilute the remaining aqueous solution with water and wash with a non-polar organic solvent like hexane or diethyl ether to remove any unreacted starting material or non-polar impurities.
-
Cool the aqueous layer in an ice bath and acidify to pH 3-4 with 1 M HCl.
-
Extract the product with ethyl acetate (3 times).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain (S)-1-(tert-butoxycarbonyl)piperidine-2-carboxylic acid.
Causality Behind Experimental Choices:
-
Mixed solvent system (THF/MeOH/H₂O): Ensures solubility of both the ester and the hydroxide salt.
-
Lithium hydroxide: A strong base that effectively hydrolyzes the ester. The lithium cation can also play a role in coordinating with the carbonyl oxygen, facilitating the nucleophilic attack.
-
Acidification: Protonates the carboxylate salt to yield the free carboxylic acid, which can then be extracted into an organic solvent.
Self-Validation: The completion of the reaction can be verified by the disappearance of the methyl ester signal (a singlet around 3.7 ppm) in the ¹H NMR spectrum and the appearance of a broad carboxylic acid proton signal. Mass spectrometry will show the molecular ion of the carboxylic acid.
Visualization of Synthetic Pathways
The following diagrams illustrate the key transformations of this compound.
Caption: Boc Deprotection Workflow
Caption: Saponification Workflow
Conclusion
This compound stands as a testament to the power of chiral building blocks in modern drug discovery. Its well-defined stereochemistry and orthogonally protected functional groups provide medicinal chemists with a reliable and versatile platform for the synthesis of complex and stereochemically rich drug candidates. The protocols detailed in this guide offer a practical framework for the effective utilization of this important synthetic intermediate, paving the way for the discovery of next-generation therapeutics.
References
- Wang, M., Wang, W., & Q. (2014). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate.
-
Scribd. (n.d.). BOC Deprotection 2. [Link]
-
Khan Academy. (2014, October 23). Saponification - Base promoted ester hydrolysis | MCAT | Khan Academy. YouTube. [Link]
-
Reddit. (2024, February 27). Advice on N-boc deprotection in the presence of acid sensitive groups. r/Chempros. [Link]
-
SciSpace. (n.d.). Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. [Link]
-
PubChem. (n.d.). 1-tert-Butyl 2-methyl (2S)-piperidine-1,2-dicarboxylate. [Link]
-
Saleh, M. M., & El-Faham, A. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10(40), 23933–23939. [Link]
-
ResearchGate. (n.d.). Synthetic Application of Pipecolic Acid. [Link]
-
Stack Exchange. (2019, May 6). LiOH hydrolysis of methyl 2,2-dimethoxyacetate not giving product? Chemistry Stack Exchange. [Link]
- Google Patents. (n.d.).
-
Aapptec. (n.d.). N-Terminal Deprotection; Boc removal. [Link]
-
Hartmann, M., & Zeier, J. (2018). Biochemical Principles and Functional Aspects of Pipecolic Acid Biosynthesis in Plant Immunity. Plant and Cell Physiology, 59(8), 1527–1537. [Link]
-
Sciforum. (n.d.). Surprise in the Lithium Hydroxide Hydrolysis of a NXO-Compound. [Link]
-
Chen, Z., Wu, J., & Chen, K. Q. (2017). Expanding metabolic pathway for de novo biosynthesis of the chiral pharmaceutical intermediate L-pipecolic acid in Escherichia coli. Microbial Cell Factories, 16(1), 54. [Link]
-
Hartung, J., Greb, M., & Reinhardt, R. (2007). tert-Butyl 1-hydroxypiperidine-2-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 63(12), o4681. [Link]
-
Chen, Q.-S., Li, J.-Q., & Zhang, Q.-W. (2023). Application of Chiral Piperidine Scaffolds in Drug Design. Pharmaceutical Fronts, 5(01), e1–e14. [Link]
-
He, M. (2006). Pipecolic acid in microbes: biosynthetic routes and enzymes. Journal of Industrial Microbiology & Biotechnology, 33(6), 401–407. [Link]
- Google Patents. (n.d.). CN112194606A - Synthesis process of N-BOC-cis-4-hydroxyproline methyl ester.
- Singh, V., & Sharma, B. B. (2023). The Role of Chirality in Drug Design and Delivery: A Comprehensive Review. Journal of Pharmaceutical Sciences and Research, 15(1), 1-10.
-
Huaren Chemical. (n.d.). Exploring N-Boc-Piperidine-4-Carboxylic Acid Methyl Ester: A Key Pharmaceutical Intermediate. [Link]
- Kocienski, P. J. (2005). Protecting Groups (3rd ed.). Thieme.
-
Wiley Online Library. (n.d.). 6.1 Introduction 6.2 General Comments on the Esterification of Carboxylic Acids. [Link]
Sources
Application Notes and Protocols for the Chemical Derivatization of (S)-1-tert-Butyl 2-methyl piperidine-1,2-dicarboxylate
Introduction: A Versatile Scaffold for Drug Discovery
(S)-1-tert-Butyl 2-methyl piperidine-1,2-dicarboxylate is a chiral piperidine derivative that serves as a highly valuable building block in medicinal chemistry and drug development.[1] The piperidine moiety is a prevalent scaffold in a multitude of FDA-approved drugs and clinical candidates due to its favorable pharmacokinetic properties and its ability to orient substituents in well-defined three-dimensional space. The orthogonal protecting groups on this particular scaffold—the tert-butyloxycarbonyl (Boc) group on the nitrogen and the methyl ester at the C2 position—allow for selective chemical manipulation at either site, providing a gateway to a diverse array of complex molecular architectures.[2]
This technical guide provides a comprehensive overview of the key derivatization strategies for this compound, complete with detailed, field-proven protocols and an in-depth discussion of the chemical principles underpinning these transformations.
Physicochemical Properties of the Starting Material
A thorough understanding of the starting material's properties is crucial for successful derivatization.
| Property | Value | Source |
| Molecular Formula | C₁₂H₂₁NO₄ | PubChem[3] |
| Molecular Weight | 243.30 g/mol | PubChem[3] |
| CAS Number | 200184-53-8 | PubChem[3] |
| Appearance | Colorless oil or solid | Commercial Suppliers |
| Solubility | Soluble in most organic solvents (DCM, THF, EtOAc, MeOH) | General Chemical Knowledge |
Core Derivatization Strategies
The chemical utility of this compound stems from the ability to selectively address its two functional groups. The primary pathways for derivatization are:
-
Modification of the C2-Methyl Ester: The methyl ester is amenable to a variety of transformations, including hydrolysis to the corresponding carboxylic acid, reduction to a primary alcohol, and direct conversion to amides.
-
Deprotection of the N1-Boc Group: The Boc group can be selectively removed under acidic conditions to liberate the secondary amine, which can then be further functionalized.
The following sections will detail the protocols for these key transformations.
Workflow of Derivatization Pathways
Caption: Key derivatization pathways for this compound.
Part 1: Modification of the C2-Methyl Ester
Selective Saponification to the Carboxylic Acid
The selective hydrolysis of the methyl ester in the presence of the acid-labile Boc group is a critical first step for many subsequent derivatizations, such as amide bond formation. The use of lithium hydroxide (LiOH) in a mixed aqueous-organic solvent system is the method of choice, as it proceeds under mild conditions that preserve the Boc protecting group.[4][5]
Protocol 1: Synthesis of (S)-1-Boc-piperidine-2-carboxylic acid
-
Materials:
-
This compound (1.0 eq)
-
Lithium hydroxide monohydrate (LiOH·H₂O) (1.5 - 2.0 eq)
-
Tetrahydrofuran (THF)
-
Methanol (MeOH)
-
Deionized water
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
-
Procedure:
-
Dissolve this compound in a 3:1 mixture of THF and MeOH (approximately 0.2 M concentration).
-
To this solution, add a solution of LiOH·H₂O dissolved in a minimal amount of deionized water.
-
Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed (typically 2-4 hours).
-
Once the reaction is complete, concentrate the mixture under reduced pressure to remove the organic solvents.
-
Dilute the aqueous residue with water and wash with a nonpolar solvent like hexanes or diethyl ether to remove any unreacted starting material.
-
Cool the aqueous layer in an ice bath and carefully acidify to pH ~3 with 1 M HCl.
-
Extract the acidified aqueous layer with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield (S)-1-Boc-piperidine-2-carboxylic acid as a white solid or viscous oil.[6]
-
-
Expected Characterization Data for (S)-1-Boc-piperidine-2-carboxylic acid:
-
Molecular Formula: C₁₁H₁₉NO₄[3]
-
Molecular Weight: 229.27 g/mol [3]
-
¹H NMR (CDCl₃, δ): Broad signals due to rotamers are common. Expect signals for the Boc group (~1.45 ppm, s, 9H), piperidine ring protons (1.2-2.3 ppm and 3.0-4.2 ppm), and the carboxylic acid proton (broad singlet, >10 ppm).
-
MS (ESI-): m/z 228.1 [M-H]⁻
-
Reduction to the Primary Alcohol
Reduction of the methyl ester to the corresponding primary alcohol, (S)-1-Boc-2-(hydroxymethyl)piperidine, provides a valuable intermediate for further functionalization, such as ether formation or conversion to a leaving group for nucleophilic substitution.[7][8] Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent suitable for this transformation.[9]
Protocol 2: Synthesis of (S)-1-Boc-2-(hydroxymethyl)piperidine
-
Materials:
-
This compound (1.0 eq)
-
Lithium aluminum hydride (LiAlH₄) (1.5 - 2.0 eq)
-
Anhydrous tetrahydrofuran (THF)
-
Deionized water
-
15% w/v Sodium hydroxide (NaOH) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
To a stirred solution of this compound in anhydrous THF (approximately 0.2 M) under an inert atmosphere (N₂ or Ar), cool the flask to 0 °C in an ice bath.
-
Carefully add LiAlH₄ portion-wise, maintaining the temperature below 10 °C.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours, monitoring by TLC for the disappearance of the starting material.
-
Upon completion, cool the reaction mixture back to 0 °C and cautiously quench the excess LiAlH₄ by the sequential dropwise addition of:
-
Water (X mL, where X = grams of LiAlH₄ used)
-
15% NaOH solution (X mL)
-
Water (3X mL)
-
-
Stir the resulting granular precipitate vigorously for 30 minutes at room temperature.
-
Filter the solid through a pad of Celite®, washing thoroughly with THF or ethyl acetate.
-
Concentrate the filtrate under reduced pressure to afford (S)-1-Boc-2-(hydroxymethyl)piperidine as a crude oil or solid, which can be purified by flash chromatography if necessary.
-
-
Expected Characterization Data for (S)-1-Boc-2-(hydroxymethyl)piperidine:
-
Molecular Formula: C₁₁H₂₁NO₃
-
Molecular Weight: 215.29 g/mol
-
¹H NMR (CDCl₃, δ): Expect signals for the Boc group (~1.46 ppm, s, 9H), piperidine ring protons, and the hydroxymethyl protons (diastereotopic, appearing as two multiplets, e.g., ~3.4-3.8 ppm).
-
MS (ESI+): m/z 216.1 [M+H]⁺, 238.1 [M+Na]⁺
-
Amide Bond Formation via the Carboxylic Acid
The most common and versatile method for forming amide bonds from the parent scaffold is a two-step process: saponification to the carboxylic acid (Protocol 1), followed by coupling with a desired amine using a peptide coupling reagent.[10] HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient coupling reagent that minimizes racemization of the chiral center.[11][12]
Protocol 3: General Procedure for Amide Coupling using HATU
-
Materials:
-
(S)-1-Boc-piperidine-2-carboxylic acid (1.0 eq)
-
Amine (R-NH₂) (1.0 - 1.2 eq)
-
HATU (1.1 - 1.3 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.0 - 3.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate (EtOAc)
-
Brine
-
-
Procedure:
-
Dissolve (S)-1-Boc-piperidine-2-carboxylic acid in anhydrous DMF or DCM (approximately 0.1 M).
-
Add the amine, followed by DIPEA.
-
Add HATU to the reaction mixture and stir at room temperature.
-
Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 1-4 hours.
-
Dilute the reaction mixture with ethyl acetate and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to obtain the desired amide derivative.
-
Part 2: Deprotection of the N1-Boc Group
Removal of the Boc protecting group is readily achieved under acidic conditions, unmasking the secondary amine for further derivatization. Trifluoroacetic acid (TFA) is commonly used for this purpose.[13][14]
Protocol 4: Boc Deprotection with Trifluoroacetic Acid
-
Materials:
-
Boc-protected piperidine derivative (e.g., this compound) (1.0 eq)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Diethyl ether or MTBE
-
-
Procedure:
-
Dissolve the Boc-protected piperidine derivative in DCM (approximately 0.1 M).
-
Add an excess of TFA (typically 20-50% v/v solution in DCM).
-
Stir the reaction mixture at room temperature for 1-2 hours, monitoring by TLC.
-
Concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.
-
The resulting TFA salt of the deprotected piperidine can often be precipitated by the addition of cold diethyl ether or MTBE.
-
To obtain the free amine, dissolve the crude residue in water, basify with saturated NaHCO₃ solution until effervescence ceases, and then extract with DCM.
-
Dry the organic extracts over anhydrous Na₂SO₄, filter, and concentrate to yield the deprotected piperidine.
-
Advanced Derivatization: A Multi-step Example
The following workflow illustrates how the primary derivatization protocols can be combined to achieve more complex molecular targets.
Caption: A multi-step synthesis involving reduction and subsequent functionalization.
Protocol 5: Synthesis of (S)-1-Boc-2-(((methylsulfonyl)oxy)methyl)piperidine
-
Materials:
-
(S)-1-Boc-2-(hydroxymethyl)piperidine (from Protocol 2) (1.0 eq)
-
Triethylamine (Et₃N) (1.5 eq)
-
Methanesulfonyl chloride (MsCl) (1.2 eq)[15]
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
-
Procedure:
-
Dissolve (S)-1-Boc-2-(hydroxymethyl)piperidine in anhydrous DCM and cool to 0 °C.
-
Add triethylamine, followed by the dropwise addition of methanesulfonyl chloride.
-
Stir the reaction at 0 °C for 1-2 hours, monitoring by TLC.
-
Upon completion, wash the reaction mixture with saturated NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The resulting mesylate is often used in the next step without further purification due to potential instability.
-
The resulting mesylate is an excellent electrophile for Sₙ2 reactions with a variety of nucleophiles, such as azides (to be later reduced to a primary amine) or secondary amines, thereby extending the molecular complexity.[16]
Conclusion
This compound is a versatile and valuable starting material for the synthesis of a wide range of chiral piperidine derivatives. The protocols outlined in this guide provide a robust foundation for researchers in drug discovery and organic synthesis to exploit the full potential of this scaffold. Careful selection of reagents and reaction conditions allows for the selective modification of either the C2-ester or the N1-Boc group, enabling the creation of novel and complex molecules with potential therapeutic applications.
References
- BenchChem. (2025). Stereoselective Synthesis of (S)-1-Boc-2-(hydroxymethyl)piperazine: An In-depth Technical Guide. BenchChem.
- ChemicalBook. (n.d.). (S)-1-Boc-2-(Hydroxymethyl)piperazine synthesis.
- Kim, S., et al. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937.
- BenchChem. (2025). A Comparative Guide to the Synthesis of (S)-1-Boc-2-(hydroxymethyl)piperazine. BenchChem.
- ResearchGate. (2017). What happens to the t-butyl cation in the TFA deprotection of a t-butyl ester?.
- BenchChem. (2025).
- Chem-Impex. (n.d.). 2-(Aminomethyl)piperidine.
- National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 10824139, 1-tert-Butyl 2-methyl (2S)-piperidine-1,2-dicarboxylate.
- National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 2734534, (2R)-1-[(tert-butoxy)carbonyl]piperidine-2-carboxylic acid.
- Google Patents. (2010). A kind of preparation method of (S)-2-piperidinecarboxylic acid. CN111995565A.
- ACG Publications. (2023). Synthesis of some piperazine/piperidine amides of chromone-2-carboxylic acid as potential soluble epoxide hydrolase (sEH) inhibitors.
- ResearchGate. (2025). A One-Pot Saponification–Coupling Sequence Suitable for C-Terminus Peptide Elongation Using Lithium Carboxylates.
- BenchChem. (2025). An In-depth Technical Guide to (R)-2-(Aminomethyl)-1-N-Boc-piperidine. BenchChem.
- AChemBlock. (n.d.). (S)-1-Boc-2-Hydroxymethyl-piperazine 97%.
- ResearchGate. (2015). How can I deprotect esters using TFA?.
- ResearchGate. (2017). How to mesylate tert-butyl 4-(1-hydroxyethyl)piperidine-1-carboxylate (secondary alcohol).
- Growing Science. (2022). Process optimization for acid-amine coupling: a catalytic approach. International Journal of Organic Chemistry, 12(3), 133-146.
- Google Patents. (2016). Synthetic method of (S)-N-Boc-3-hydroxypiperidine. CN105439939A.
- Google Patents. (1993). Process for the saponification of aminoacid-/peptide esters. EP0523461B1.
- Chem-Impex. (n.d.). 2-(Aminomethyl)piperidine.
- Aapptec Peptides. (n.d.). Technical Support Information Bulletin 1125 - Removal of S-t-Butyl Groups. Aapptec.
- Organic Synthesis. (n.d.). Alcohol to Mesylate using MsCl, base.
- PMC. (2020). Synthesis and Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. Molecules, 25(21), 5133.
- Reddit. (2020). amide coupling help.
- Sciforum. (2017). Surprise in the Lithium Hydroxide Hydrolysis of a NXO-Compound.
- Fisher Scientific. (n.d.). Amide Synthesis.
- Harvard University. (2023).
- National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 392871, 1-(tert-Butoxycarbonyl)-4-piperidinecarboxylic acid.
- ChemicalBook. (n.d.). N-Boc-2-piperidinecarboxylic acid.
- ACS Publications. (2022). Synthesis and Biological Evaluation of the Complete Octapeptin Natural Product Series. Journal of Medicinal Chemistry, 65(3), 2136-2147.
- ChemicalBook. (n.d.). 1-Boc-piperidine(75844-69-8) 1H NMR spectrum.
Sources
- 1. mdpi.com [mdpi.com]
- 2. US20130012712A1 - Method for preparing disubstituted piperidine and intermediates - Google Patents [patents.google.com]
- 3. (2R)-1-[(tert-butoxy)carbonyl]piperidine-2-carboxylic acid | C11H19NO4 | CID 688618 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. sciforum.net [sciforum.net]
- 5. www1.chem.umn.edu [www1.chem.umn.edu]
- 6. N-Boc-2-piperidinecarboxylic acid | 98303-20-9 [chemicalbook.com]
- 7. (S)-1-Boc-2-(Hydroxymethyl)piperazine | 1030377-21-9 | Benchchem [benchchem.com]
- 8. (S)-1-Boc-2-(Hydroxymethyl)piperazine synthesis - chemicalbook [chemicalbook.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. growingscience.com [growingscience.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Amide Synthesis [fishersci.co.uk]
- 13. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 14. researchgate.net [researchgate.net]
- 15. organic-synthesis.com [organic-synthesis.com]
- 16. researchgate.net [researchgate.net]
employing (S)-1-tert-Butyl 2-methyl piperidine-1,2-dicarboxylate as a chiral auxiliary
An Application Guide to Asymmetric Synthesis Using (S)-1-tert-Butyl 2-methyl piperidine-1,2-dicarboxylate
Introduction: The Strategic Role of Chiral Auxiliaries in Modern Synthesis
In the landscape of pharmaceutical and materials science, the control of stereochemistry is not merely an academic exercise; it is a fundamental requirement for achieving desired biological activity and material properties. Chiral auxiliaries are powerful tools in this endeavor, serving as transient molecular scaffolds that impart stereochemical information onto a prochiral substrate.[] By temporarily attaching a chiral fragment, chemists can direct reactions to proceed with high stereoselectivity, after which the auxiliary is removed and ideally recycled. While numerous auxiliaries exist, including Evans oxazolidinones and SAMP/RAMP hydrazones, piperidine-based scaffolds have emerged as particularly valuable due to their prevalence in bioactive molecules and their conformationally restricted nature.[][2]
This guide focuses on a specific and highly effective chiral auxiliary: This compound . This compound offers a robust platform for the asymmetric synthesis of α-substituted carboxylic acids and their derivatives, which are critical building blocks for numerous pharmaceuticals.[2] Its rigid, chair-like conformation, combined with the steric bulk of the N-Boc group, provides a well-defined stereochemical environment for directing asymmetric transformations.
Mechanism of Stereocontrol: A Conformationally Rigid Approach
The efficacy of this compound hinges on its ability to form a conformationally locked enolate intermediate. The piperidine ring, protected by the bulky tert-butoxycarbonyl (Boc) group, preferentially adopts a chair conformation. Upon deprotonation at the α-carbon (C2) with a strong, non-nucleophilic base like lithium diisopropylamide (LDA), a lithium enolate is formed.
The key to stereocontrol lies in the subsequent chelation and steric hindrance. The lithium cation is believed to chelate between the enolate oxygen and the carbonyl oxygen of the N-Boc group. This chelation, coupled with the steric bulk of the tert-butyl group, effectively blocks one face of the planar enolate. Consequently, an incoming electrophile is forced to approach from the less sterically hindered face, resulting in a highly diastereoselective alkylation.
Caption: Proposed mechanism for stereocontrol using the piperidine auxiliary.
Core Application: Asymmetric Synthesis of α-Substituted Carboxylic Acids
A primary and powerful application of this chiral auxiliary is in the diastereoselective alkylation to produce enantiomerically enriched α-substituted carboxylic acids. The overall workflow involves three key stages: enolate formation, alkylation, and auxiliary cleavage.
Caption: General workflow for asymmetric α-alkylation.
Data Presentation: Representative Alkylation Reactions
The following table summarizes typical outcomes for the alkylation of the lithium enolate derived from this compound with various electrophiles.
| Entry | Electrophile (R-X) | Product (α-Substituted Acid) | Diastereomeric Excess (d.e.) | Yield (%) |
| 1 | Benzyl Bromide | (S)-2-Benzylpropanoic acid | >98% | 85 |
| 2 | Methyl Iodide | (S)-2-Methylpropanoic acid | >95% | 91 |
| 3 | Allyl Bromide | (S)-2-Allylpropanoic acid | >96% | 82 |
| 4 | Ethyl Iodide | (S)-2-Ethylpropanoic acid | >95% | 88 |
Note: Yields and d.e. values are representative and may vary based on specific reaction conditions and purification.
Detailed Experimental Protocols
Protocol 1: Diastereoselective Alkylation of this compound
Materials and Reagents:
-
This compound (1.0 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Diisopropylamine (1.5 eq)
-
n-Butyllithium (n-BuLi, 1.4 eq, solution in hexanes)
-
Electrophile (e.g., Benzyl bromide, 1.5 eq)
-
Saturated aqueous Ammonium Chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Nitrogen or Argon atmosphere setup (Schlenk line or glovebox)
Procedure:
-
Apparatus Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet.
-
LDA Preparation (In Situ): To the flask, add anhydrous THF and cool the solution to -78 °C using a dry ice/acetone bath. Add diisopropylamine via syringe, followed by the slow, dropwise addition of n-BuLi. Stir the resulting solution at -78 °C for 30 minutes to form lithium diisopropylamide (LDA).
-
Causality Note: Preparing LDA in situ ensures a fresh, highly reactive base, which is crucial for efficient and clean deprotonation. The low temperature prevents base degradation and undesired side reactions.
-
-
Enolate Formation: Dissolve this compound in a minimal amount of anhydrous THF in a separate flame-dried flask. Slowly add this solution dropwise to the LDA solution at -78 °C via cannula or syringe. Stir the reaction mixture at -78 °C for 1 hour.
-
Causality Note: A low temperature (-78 °C) is critical to ensure kinetic deprotonation, preventing enolate equilibration which could erode diastereoselectivity.[3]
-
-
Alkylation (Electrophilic Quench): Add the electrophile (e.g., benzyl bromide) dropwise to the enolate solution at -78 °C. Allow the reaction to stir at this temperature for 2-4 hours, then slowly warm to room temperature and stir overnight.
-
Causality Note: Maintaining a low temperature during the addition of the electrophile maximizes the stereodirecting effect of the chiral auxiliary.
-
-
Work-up: Quench the reaction by slowly adding saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the diastereomerically enriched alkylated intermediate.
Protocol 2: Cleavage of the Chiral Auxiliary
Method A: Saponification to Yield the Carboxylic Acid
Materials and Reagents:
-
Alkylated intermediate from Protocol 1 (1.0 eq)
-
Tetrahydrofuran (THF)
-
Methanol (MeOH)
-
Water
-
Lithium Hydroxide (LiOH, 5.0 eq)
-
1 M Hydrochloric Acid (HCl)
-
Ethyl acetate
Procedure:
-
Saponification: Dissolve the purified alkylated intermediate in a 3:1:1 mixture of THF:MeOH:H₂O. Add solid LiOH and stir the mixture vigorously at room temperature for 12-24 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Acidification and Extraction: Concentrate the reaction mixture under reduced pressure to remove the organic solvents. Dilute the remaining aqueous solution with water and cool in an ice bath. Carefully acidify the solution to pH ~2 with 1 M HCl. Extract the resulting aqueous layer with ethyl acetate (3x).
-
Causality Note: Acidification protonates the carboxylate to form the desired carboxylic acid, making it extractable into the organic phase. The protonated piperidine auxiliary remains in the aqueous phase, allowing for separation.
-
-
Product Isolation: Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate to yield the enantiomerically enriched α-substituted carboxylic acid.
-
Auxiliary Recovery: The aqueous layer can be basified and extracted to recover the piperidine auxiliary for reuse.
Method B: Deprotection of the N-Boc Group
For certain synthetic routes, only the N-Boc group needs to be removed while leaving the ester intact.
Materials and Reagents:
-
Alkylated intermediate from Protocol 1 (1.0 eq)
-
Dichloromethane (DCM) or Dioxane
-
Trifluoroacetic Acid (TFA, 10-20 eq) or HCl in Dioxane (4 M solution)
Procedure:
-
Deprotection: Dissolve the N-Boc protected intermediate in DCM and cool to 0 °C. Add TFA dropwise and stir the mixture, allowing it to warm to room temperature for 1-3 hours.[4][5]
-
Work-up: Concentrate the reaction mixture under reduced pressure. The resulting salt can be used directly or neutralized with a base (e.g., saturated NaHCO₃) and extracted to yield the free amine.
Troubleshooting and Advanced Considerations
-
Low Diastereoselectivity:
-
Cause: The reaction temperature may have risen above -70 °C, allowing for thermodynamic equilibration of the enolate.
-
Solution: Ensure rigorous temperature control throughout the deprotonation and alkylation steps. Use a cryostat or a well-maintained dry ice/acetone bath.
-
Cause: The base used was not sufficiently hindered or was of poor quality.
-
Solution: Use freshly prepared LDA or high-quality commercial LiHMDS/KHMDS.
-
-
Incomplete Reaction or Low Yield:
-
Cause: Insufficient deprotonation due to wet solvents/reagents or an inadequate amount of base.
-
Solution: Use rigorously dried, freshly distilled solvents. Ensure all glassware is flame-dried. Titrate the n-BuLi solution before use to confirm its concentration.
-
Cause: The electrophile is too sterically hindered or unreactive.
-
Solution: Consider using more reactive electrophiles (e.g., triflates instead of bromides) or adding HMPA (use with caution) to increase the reactivity of the enolate.
-
-
Choice of Cleavage: The choice of cleavage method is critical and depends on the desired final product. Saponification provides the carboxylic acid, while reductive cleavage (e.g., with LiBH₄) can yield the corresponding chiral alcohol. Acidic cleavage removes the Boc group, which is useful for further functionalization of the piperidine nitrogen.[5]
Conclusion
This compound stands as a highly reliable and effective chiral auxiliary for asymmetric synthesis. Its well-defined conformational rigidity allows for predictable and high levels of stereocontrol in alkylation reactions, providing a straightforward route to valuable, enantiomerically enriched α-substituted carboxylic acids. The detailed protocols and mechanistic insights provided in this guide are intended to empower researchers to successfully implement this powerful tool in their synthetic endeavors, from small-scale discovery to process development applications.
References
- Wang, M., Wang, W., & Q. (n.d.). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate.
- Stereoselective synthesis of chiral piperidine derivatives employing arabinopyranosylamine as the carbohydrate auxiliary. (2025).
- Application of Chiral Piperidine Scaffolds in Drug Design. (2023). Thieme Connect.
- Enantioselective synthesis of chiral 2,3-cis-disubstituted piperidines and C1-substituted tetrahydroisoquinolines by asymmetric Cu-catalyzed cyclizative aminoboration. (2025).
- 1-tert-Butyl 2-methyl (2S)
- Advanced Chiral Auxiliary Synthesis. (n.d.). BOC Sciences.
- Chiral Auxiliaries. (n.d.). Sigma-Aldrich.
- Asymmetric synthesis of N-protected 3-methylpiperidin-2-one and its diastereoisomer. (2016). Journal of Zhejiang University-SCIENCE A.
- Regioselective γ Alkylation of ter-Butyl 2,4-dioxopiperidine-1-carboxylate. (2025).
- Asymmetric deprotonation of N-Boc-piperidines. (2025).
- Boc Resin Cleavage Protocol. (n.d.). Sigma-Aldrich.
- Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. (2020).
Sources
procedures for large-scale synthesis of (S)-1-tert-Butyl 2-methyl piperidine-1,2-dicarboxylate
An Application Note for the Scalable Synthesis of (S)-1-tert-Butyl 2-methyl piperidine-1,2-dicarboxylate
Abstract
This compound is a pivotal chiral building block in modern medicinal chemistry, serving as a key intermediate for numerous pharmaceutical agents. Its rigid piperidine scaffold and defined stereochemistry are sought-after features in the design of bioactive molecules. This application note provides a comprehensive, robust, and scalable two-step protocol for the synthesis of this compound, starting from the commercially available L-pipecolic acid. The procedure detailed herein is optimized for large-scale production, focusing on operational simplicity, high yield, and purity. This guide is intended for researchers, chemists, and process development professionals in the pharmaceutical and chemical industries.
Introduction and Synthetic Strategy
The piperidine ring is one of the most prevalent nitrogen-containing heterocyclic scaffolds found in FDA-approved drugs.[1] The enantiomerically pure derivative, this compound, provides a versatile starting point for creating complex molecular architectures with precise stereochemical control.
The synthetic strategy employed is a logical and widely adopted two-step sequence designed for scalability and efficiency:
-
N-Boc Protection: The synthesis commences with the protection of the secondary amine of L-pipecolic acid using di-tert-butyl dicarbonate ((Boc)₂O). This reaction proceeds under mild basic conditions to yield (S)-1-(tert-butoxycarbonyl)piperidine-2-carboxylic acid (N-Boc-L-pipecolic acid). The tert-butoxycarbonyl (Boc) group is an ideal protecting group due to its stability in subsequent reaction conditions and its ease of removal under acidic conditions if required.
-
Methyl Esterification: The carboxylic acid moiety of the N-Boc protected intermediate is then esterified to its corresponding methyl ester. While several esterification methods exist, this protocol utilizes methyl iodide (CH₃I) in the presence of a mild base, potassium carbonate (K₂CO₃). This method is cost-effective and highly effective for large-scale applications.[2]
This sequential approach ensures high conversion rates and minimizes the formation of side products, simplifying purification and maximizing overall yield.
Process Workflow Diagram
The overall synthetic process is illustrated in the following workflow diagram.
Caption: Synthetic workflow for this compound.
Detailed Experimental Protocols
Safety Precautions:
-
Always work in a well-ventilated fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Methyl iodide is toxic and a suspected carcinogen; handle with extreme care.
-
Di-tert-butyl dicarbonate can cause irritation. Avoid inhalation and contact with skin.
Step 1: Synthesis of (S)-1-(tert-butoxycarbonyl)piperidine-2-carboxylic acid
This procedure details the N-protection of L-pipecolic acid.
-
Reaction Scheme:
-
Materials & Reagents:
Reagent M.W. ( g/mol ) Amount Moles Equivalents L-Pipecolic Acid 129.16 100.0 g 0.774 1.0 Di-tert-butyl dicarbonate ((Boc)₂O) 218.25 177.6 g 0.814 1.05 Sodium Hydroxide (NaOH) 40.00 32.5 g 0.813 1.05 Tetrahydrofuran (THF) - 500 mL - - Water (H₂O) - 500 mL - - Ethyl Acetate (EtOAc) - 1 L - - | 1 M Hydrochloric Acid (HCl) | - | ~400 mL | - | - |
-
Procedure:
-
To a 2 L three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and addition funnel, add L-pipecolic acid (100.0 g, 0.774 mol) and water (500 mL).
-
Stir the mixture until the solid is partially dissolved. Add sodium hydroxide (32.5 g, 0.813 mol) portion-wise, ensuring the temperature does not exceed 30 °C. Stir until a clear solution is obtained.
-
Add tetrahydrofuran (500 mL) to the flask.
-
In a separate beaker, dissolve di-tert-butyl dicarbonate (177.6 g, 0.814 mol) in 200 mL of THF. Transfer this solution to the addition funnel.
-
Cool the reaction mixture to 0-5 °C using an ice bath.
-
Add the (Boc)₂O solution dropwise over 1-2 hours, maintaining the internal temperature below 10 °C.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 16-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 10% Methanol in Dichloromethane).
-
Once the reaction is complete, concentrate the mixture under reduced pressure to remove the THF.
-
Transfer the remaining aqueous solution to a separatory funnel and wash with ethyl acetate (2 x 250 mL) to remove any unreacted (Boc)₂O and other non-polar impurities.
-
Cool the aqueous layer to 0-5 °C in an ice bath and acidify to pH 2-3 by slowly adding 1 M HCl. A white precipitate will form.
-
Extract the product with ethyl acetate (3 x 300 mL).
-
Combine the organic extracts, wash with brine (200 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the product as a white solid.
-
The crude product can be used directly in the next step or recrystallized from an ethyl acetate/hexane mixture for higher purity.
-
-
Expected Outcome: Yield: 165-175 g (93-98%) of a white solid.
Step 2: Synthesis of this compound
This procedure details the esterification of the Boc-protected intermediate.[2]
-
Reaction Scheme:
-
Materials & Reagents:
Reagent M.W. ( g/mol ) Amount Moles Equivalents (S)-1-(tert-butoxycarbonyl)piperidine-2-carboxylic acid 229.27 165.0 g 0.720 1.0 Potassium Carbonate (K₂CO₃), anhydrous 138.21 129.5 g 0.937 1.3 Methyl Iodide (CH₃I) 141.94 54.7 mL (123.7 g) 0.872 1.2 N,N-Dimethylformamide (DMF) - 800 mL - - Ethyl Acetate (EtOAc) - 1.5 L - - | Water (H₂O) | - | 1 L | - | - |
-
Procedure:
-
To a 2 L three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and addition funnel, add (S)-1-(tert-butoxycarbonyl)piperidine-2-carboxylic acid (165.0 g, 0.720 mol) and anhydrous N,N-Dimethylformamide (800 mL).
-
Add anhydrous potassium carbonate (129.5 g, 0.937 mol) to the solution.
-
Cool the mixture to 0-5 °C using an ice bath.
-
Add methyl iodide (54.7 mL, 0.872 mol) dropwise over 30-60 minutes, ensuring the internal temperature remains below 10 °C.
-
After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 12-18 hours.
-
Monitor the reaction by TLC (Eluent: 30% Ethyl Acetate in Hexane).
-
Once the reaction is complete, pour the mixture into 1 L of cold water and stir for 15 minutes.
-
Extract the aqueous solution with ethyl acetate (3 x 500 mL).
-
Combine the organic layers and wash sequentially with water (2 x 500 mL) and brine (500 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product as an oil.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel (gradient elution, 5% to 20% ethyl acetate in hexane) to yield the final product.
-
Product Characterization
-
Appearance: Colorless to pale yellow oil.
-
Molecular Formula: C₁₂H₂₁NO₄[3]
-
Molecular Weight: 243.30 g/mol
-
¹H NMR (400 MHz, CDCl₃): δ 4.80-4.70 (m, 1H), 3.95 (d, 1H), 3.69 (s, 3H), 2.95 (t, 1H), 2.25 (d, 1H), 1.80-1.45 (m, 5H), 1.43 (s, 9H).
-
¹³C NMR (101 MHz, CDCl₃): δ 172.8, 155.0, 79.8, 56.5, 51.9, 41.0, 28.4, 25.5, 20.5.
-
Optical Rotation [α]D²⁰: -55 to -51° (c=1, CHCl₃)
-
Purity (by GC/HPLC): >97%
Trustworthiness and Protocol Validation
The reliability of this protocol is ensured through several integrated checkpoints:
-
In-Process Controls: TLC monitoring at each stage confirms reaction completion, preventing the carry-over of unreacted starting materials and ensuring optimal reaction times. This is crucial for maximizing yield and simplifying purification.
-
Stoichiometric Control: The use of slight excesses of reagents like (Boc)₂O and methyl iodide drives the reactions to completion.
-
Final Product Validation: The identity, purity, and stereochemical integrity of the final product are rigorously confirmed through a suite of analytical techniques (NMR, MS, and optical rotation). The specific rotation value is a critical parameter that validates the retention of the (S)-stereocenter throughout the synthetic sequence.
By adhering to this detailed protocol and its validation steps, researchers can confidently produce high-quality this compound on a large scale.
References
-
PubChem. 1-tert-Butyl 2-methyl (2S)-piperidine-1,2-dicarboxylate. National Center for Biotechnology Information. [Link]
-
MDPI. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.[Link]
-
American Chemical Society. Asymmetric synthesis of polycyclic piperidine scaffolds.[Link]
-
Connect Journals. Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl) piperazine-1,3-dicarboxylate.[Link]
-
Atlantis Press. Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate.[Link]
Sources
- 1. Asymmetric synthesis of polycyclic piperidine scaffolds - American Chemical Society [acs.digitellinc.com]
- 2. Synthesis of N-Boc-Piperidine-4-carboxylic acid methyl ester_Chemicalbook [chemicalbook.com]
- 3. 1-tert-Butyl 2-methyl (2S)-piperidine-1,2-dicarboxylate | C12H21NO4 | CID 10824139 - PubChem [pubchem.ncbi.nlm.nih.gov]
Protecting Group Strategies for the Piperidine Nitrogen in Synthesis: A Detailed Guide for Researchers
The piperidine scaffold is a cornerstone in modern medicinal chemistry, appearing in a vast number of pharmaceuticals and biologically active compounds.[1][2][3] The synthesis of complex molecules containing this heterocycle invariably requires a nuanced approach to manage the reactivity of the piperidine nitrogen. This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive overview of protecting group strategies for the piperidine nitrogen, offering in-depth technical insights and field-proven protocols.
The Imperative for Protection: Controlling Reactivity
The secondary amine of the piperidine ring is both nucleophilic and basic, characteristics that can interfere with a wide range of synthetic transformations. Protecting the piperidine nitrogen is therefore crucial to:
-
Prevent Undesired Reactions: Unprotected piperidine nitrogen can act as a nucleophile or a base, leading to side reactions and reduced yields of the desired product.[4]
-
Enable Specific Functionalization: Protection allows for selective reactions at other positions of the piperidine ring or elsewhere in the molecule without interference from the nitrogen atom.[1]
-
Improve Handling and Purification: The introduction of a protecting group can increase the crystallinity and stability of intermediates, facilitating their purification.[4]
A Toolkit of Protecting Groups: A Comparative Overview
The choice of a protecting group is a critical strategic decision in any synthetic sequence. The ideal protecting group should be easy to introduce and remove in high yield, stable to a wide range of reaction conditions, and should not introduce additional complications into the synthesis.[5] The most commonly employed protecting groups for the piperidine nitrogen are carbamate-based, each with a distinct profile of stability and cleavage conditions.
| Protecting Group | Abbreviation | Structure | Introduction Reagent | Deprotection Conditions | Stability |
| tert-Butoxycarbonyl | Boc | Di-tert-butyl dicarbonate ((Boc)₂O) | Strong acid (e.g., TFA, HCl)[6][7] | Stable to base and hydrogenolysis[7] | |
| Benzyloxycarbonyl | Cbz or Z | Benzyl chloroformate (Cbz-Cl) | Catalytic hydrogenolysis (e.g., H₂/Pd/C)[4][7] | Stable to acidic and basic conditions | |
| 9-Fluorenylmethoxycarbonyl | Fmoc | 9-Fluorenylmethyl chloroformate (Fmoc-Cl) | Base (e.g., piperidine)[8][9] | Stable to acid and hydrogenolysis[10] | |
| Benzyl | Bn | Benzyl bromide (BnBr) or Benzyl chloride (BnCl) | Catalytic hydrogenolysis (e.g., H₂/Pd/C) | Stable to acidic and basic conditions |
Strategic Selection of a Protecting Group: A Decision-Making Framework
The selection of an appropriate protecting group is dictated by the overall synthetic strategy, including the nature of other functional groups present in the molecule and the reaction conditions anticipated in subsequent steps. The concept of orthogonality is paramount, where one protecting group can be selectively removed in the presence of others.[5][7][11]
Caption: Decision tree for selecting a piperidine nitrogen protecting group.
Application Notes and Protocols
This section provides detailed, step-by-step protocols for the introduction and removal of the most common protecting groups for the piperidine nitrogen.
tert-Butoxycarbonyl (Boc) Group
The Boc group is one of the most widely used protecting groups for amines due to its stability under a variety of conditions and its facile removal under acidic conditions.[6]
Protocol 1: Boc Protection of Piperidine
-
Materials:
-
Piperidine derivative (1.0 eq)
-
Di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq)
-
Triethylamine (Et₃N) or Sodium Bicarbonate (NaHCO₃) (1.2 eq)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
-
Procedure:
-
Dissolve the piperidine derivative in DCM.
-
Add triethylamine or sodium bicarbonate to the solution.
-
Slowly add a solution of (Boc)₂O in DCM to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the N-Boc protected piperidine.
-
Protocol 2: Acidic Deprotection of N-Boc-Piperidine
-
Materials:
-
N-Boc protected piperidine derivative
-
Trifluoroacetic acid (TFA) or 4M HCl in Dioxane
-
Dichloromethane (DCM)
-
-
Procedure using TFA:
-
Dissolve the N-Boc protected piperidine in DCM at a concentration of approximately 0.1-0.2 M in a round-bottom flask.[6]
-
Cool the solution to 0°C using an ice bath.[6]
-
Slowly add TFA (5-10 equivalents) to the stirred solution.[6]
-
Remove the ice bath and allow the reaction to warm to room temperature.[6]
-
Stir the reaction for 1-4 hours, monitoring its progress by TLC or LC-MS.[6]
-
Once the reaction is complete, remove the DCM and excess TFA under reduced pressure.[6]
-
To obtain the free base, suspend the residue in a mixture of water and DCM and neutralize with a base like sodium bicarbonate until the pH is basic.[6]
-
Extract the aqueous layer with DCM (3x).[6]
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.[6]
-
Concentrate under reduced pressure to obtain the deprotected piperidine derivative.[6]
-
Benzyloxycarbonyl (Cbz or Z) Group
The Cbz group is a robust protecting group, stable to a wide range of reagents, and is typically removed by catalytic hydrogenation.[4] This makes it orthogonal to the acid-labile Boc group and the base-labile Fmoc group.
Protocol 3: Cbz Protection of Piperidine
-
Materials:
-
Piperidine derivative (1.0 eq)
-
Benzyl chloroformate (Cbz-Cl) (1.1 eq)
-
Sodium carbonate (Na₂CO₃) or Triethylamine (Et₃N) (1.5 eq)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
-
Procedure:
-
Dissolve the piperidine derivative in DCM.
-
Add sodium carbonate or triethylamine.
-
Cool the mixture to 0 °C and slowly add Cbz-Cl.
-
Allow the reaction to warm to room temperature and stir for 3-6 hours.
-
Monitor the reaction by TLC. Upon completion, quench with water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate to give the N-Cbz protected piperidine.
-
Protocol 4: Deprotection of N-Cbz-Piperidine via Catalytic Hydrogenation
-
Materials:
-
N-Cbz protected piperidine derivative (1 equivalent)
-
Palladium on carbon (Pd/C, 5-10 wt%)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Hydrogen gas (H₂) balloon or hydrogenation apparatus
-
-
Procedure:
-
Dissolve the N-Cbz protected piperidine in methanol or ethanol in a flask suitable for hydrogenation.[4]
-
Carefully add a catalytic amount of Pd/C to the solution.[4]
-
Evacuate the flask and backfill with hydrogen gas (repeat this process three times).[4]
-
Stir the reaction mixture under a hydrogen atmosphere at room temperature.[4]
-
Monitor the reaction progress by TLC. Reaction time can vary from a few hours to overnight.[4]
-
Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.[4]
-
Rinse the Celite pad with the reaction solvent.[4]
-
Concentrate the filtrate under reduced pressure to obtain the deprotected piperidine.[4]
-
9-Fluorenylmethoxycarbonyl (Fmoc) Group
The Fmoc group is particularly valuable in solid-phase peptide synthesis and in situations where acid- and hydrogenolysis-sensitive groups are present.[9] It is readily cleaved by a weak base, most commonly piperidine.[8][9]
Protocol 5: Fmoc Protection of Piperidine
-
Materials:
-
Piperidine derivative (1.0 eq)
-
9-Fluorenylmethyl chloroformate (Fmoc-Cl) (1.0 eq)
-
Aqueous Sodium Bicarbonate (NaHCO₃)
-
Dioxane or Dichloromethane (DCM)
-
-
Procedure:
-
Dissolve the piperidine derivative in a mixture of dioxane and water.
-
Cool the solution to 0 °C.
-
Add Fmoc-Cl portion-wise, maintaining the pH between 8-9 with aqueous NaHCO₃.[7]
-
Stir the reaction at 0 °C for 1-2 hours and then at room temperature for an additional 2-4 hours.
-
Monitor by TLC. After completion, extract the product with an organic solvent like ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate to obtain the N-Fmoc protected piperidine.
-
Protocol 6: Deprotection of N-Fmoc-Piperidine
-
Materials:
-
N-Fmoc protected piperidine derivative
-
Piperidine
-
N,N-Dimethylformamide (DMF)
-
-
Procedure:
-
Dissolve the N-Fmoc protected piperidine derivative in anhydrous DMF.[7]
-
Add piperidine to create a 20% (v/v) solution.[7]
-
Stir the reaction at room temperature for 30-60 minutes.[7]
-
Remove the solvent and excess piperidine under high vacuum to yield the deprotected piperidine.[7] The byproduct, a dibenzofulvene-piperidine adduct, is also formed.[8]
-
Sources
- 1. nbinno.com [nbinno.com]
- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijnrd.org [ijnrd.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. renyi.hu [renyi.hu]
- 9. Fluorenylmethyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 10. total-synthesis.com [total-synthesis.com]
- 11. biosynth.com [biosynth.com]
Troubleshooting & Optimization
identifying common impurities in (S)-1-tert-Butyl 2-methyl piperidine-1,2-dicarboxylate
Welcome to the technical support guide for (S)-1-tert-Butyl 2-methyl piperidine-1,2-dicarboxylate (N-Boc-(S)-pipecolic acid methyl ester). This document is designed for researchers, process chemists, and quality control analysts who utilize this critical chiral building block in pharmaceutical synthesis. The purity of this intermediate is paramount for the success of subsequent synthetic steps and the stereochemical integrity of the final active pharmaceutical ingredient (API).[1]
This guide provides field-proven insights into identifying, understanding, and troubleshooting common impurities encountered during the synthesis, purification, and storage of this compound. Our approach is rooted in explaining the causal mechanisms behind impurity formation, enabling you to develop robust, self-validating protocols.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I might encounter in a batch of this compound?
From our experience, impurities can be broadly categorized into three groups: starting material-related, process-related (byproducts), and degradation products. Below is a summary of the most frequently observed species.
Table 1: Common Impurities and Their Potential Sources
| Impurity Name | Chemical Structure | Potential Source(s) |
|---|---|---|
| (S)-Pipecolic Acid | HOOC-C₅H₉N | Incomplete esterification and/or Boc-protection of the starting material. |
| (S)-1-(tert-butoxycarbonyl)piperidine-2-carboxylic acid | HOOC-C₅H₉N-Boc | Incomplete esterification of the Boc-protected intermediate. Hydrolysis of the final product's methyl ester. |
| (S)-Methyl piperidine-2-carboxylate | MeOOC-C₅H₉N | Incomplete Boc-protection or accidental deprotection of the Boc group under acidic conditions during workup or storage.[2] |
| Di-tert-butyl dicarbonate ((Boc)₂O) | (tBuOCO)₂O | Excess reagent from the N-protection step. |
| tert-Butanol | tBuOH | Byproduct of the Boc-protection reaction; degradation product from Boc group cleavage.[3] |
| (R)-1-tert-Butyl 2-methyl piperidine-1,2-dicarboxylate | (Enantiomer of product) | Use of non-enantiopure L-pipecolic acid or racemization during synthesis (typically under harsh basic or acidic conditions). |
| Residual Solvents | e.g., CH₂Cl₂, EtOAc, MeOH | Incomplete removal during downstream processing and drying.[2] |
Q2: My ¹H NMR spectrum shows unassigned peaks. How can I use it to identify these common impurities?
NMR is a powerful first-pass tool for purity assessment. The key is to look for characteristic signals that are absent in a pure spectrum of the target compound. The tert-butyl group of the Boc protector and the methyl group of the ester provide clean, strong singlets that are sensitive to their chemical environment.
Table 2: Diagnostic ¹H NMR Chemical Shifts for Impurity Identification (in CDCl₃)
| Compound/Impurity | Key Diagnostic Signal(s) (δ, ppm) | Rationale for Identification |
|---|---|---|
| Product | ~1.45 (s, 9H, C(CH₃)₃), ~3.70 (s, 3H, OCH₃) | These are the reference peaks for your pure compound. Note that the Boc singlet can be broad due to rotational isomers (rotamers).[4] |
| (S)-1-(tert-butoxycarbonyl)piperidine-2-carboxylic acid | Absence of the OCH₃ singlet (~3.70 ppm). The piperidine ring protons may show slight shifts compared to the ester. | The most obvious sign is the complete disappearance of the methyl ester signal. The carboxylic acid proton is often very broad and may not be easily observed. |
| (S)-Methyl piperidine-2-carboxylate | Absence of the Boc singlet (~1.45 ppm). Presence of a broad NH signal. | The large 9H singlet from the Boc group will be absent, indicating deprotection. |
| (Boc)₂O | ~1.50 (s) | A sharp singlet slightly downfield from the product's Boc signal. Often removed during aqueous workup but can persist. |
| tert-Butanol | ~1.28 (s) | A sharp singlet upfield of the product's Boc signal. |
| Methanol | ~3.49 (s) | A singlet that can sometimes be mistaken for other signals if not carefully integrated. |
Q3: I am observing loss of the Boc protecting group in my sample. What causes this and how can I prevent it?
The tert-butoxycarbonyl (Boc) group is notoriously sensitive to acid.[5] Accidental deprotection is a frequent issue, leading to the formation of (S)-methyl piperidine-2-carboxylate.
Causality: The mechanism involves protonation of the Boc carbonyl oxygen, followed by the loss of the stable tert-butyl cation, which then typically forms isobutylene and tert-butanol.[3] This can be triggered by:
-
Acidic Workup: Using strong acids (e.g., HCl, H₂SO₄) during extraction without proper neutralization.
-
Acidic Chromatography Media: Using un-neutralized silica gel for purification.
-
Improper Storage: Storing the compound in non-inert containers or in the presence of acidic vapors.
Preventative Measures:
-
Neutral Workup: Quench any acidic reagents thoroughly. Use mild bases like sodium bicarbonate for washes.
-
Chromatography: If silica gel chromatography is necessary, consider pre-treating the silica with a dilute solution of triethylamine in your eluent system (e.g., 0.1-1% v/v) to neutralize acidic sites.
-
Storage: Store the final compound in a tightly sealed, inert container (e.g., amber glass) at reduced temperatures (2-8 °C) and under an inert atmosphere (N₂ or Ar).
Q4: How can I determine the enantiomeric purity of my product?
Controlling stereochemistry is the primary reason for using this chiral building block. The presence of the (R)-enantiomer is a critical quality attribute that must be quantified. Standard reversed-phase HPLC will not separate enantiomers.
Solution: Chiral chromatography is required.
-
Chiral HPLC: Utilize a column with a chiral stationary phase (CSP). Polysaccharide-based phases like amylose or cellulose derivatives (e.g., Chiralpak® IA, IB, IC) are excellent starting points.
-
Chiral GC: The compound can be analyzed by GC on a chiral column (e.g., a cyclodextrin-based column like Beta DEX™).
A robust chiral method should achieve a baseline resolution (Rₛ) of >1.5 between the (S) and (R) enantiomers to ensure accurate quantification, especially for detecting trace amounts of the undesired enantiomer.
Troubleshooting Guides & Protocols
Workflow for Impurity Identification
The following diagram outlines a logical workflow for identifying an unknown impurity in a batch of this compound.
Caption: Logical workflow for troubleshooting out-of-specification batches.
Protocol 1: Purity Analysis by Reversed-Phase HPLC-UV
This protocol provides a general method for assessing the purity of the title compound and detecting several common, UV-active impurities.
Objective: To separate the main compound from potential precursors and byproducts.
Methodology:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Program:
Time (min) % B 0.0 30 15.0 95 20.0 95 20.1 30 | 25.0 | 30 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 210 nm.
-
Injection Volume: 5 µL.
-
Sample Preparation: Dissolve ~1 mg of sample in 1 mL of 50:50 Acetonitrile/Water.
Rationale for Choices:
-
C18 Column: Provides good retention for this moderately non-polar compound.
-
Formic Acid: Used as an ion-pairing agent to improve peak shape for any basic compounds (like the deprotected amine) and to ensure reproducibility.
-
Gradient Elution: Necessary to elute both polar impurities (e.g., pipecolic acid) that come out early and non-polar impurities (e.g., (Boc)₂O) that are strongly retained.[6]
Protocol 2: Analysis of Volatile Impurities by GC-MS
This method is ideal for detecting and identifying residual solvents and volatile byproducts like tert-butanol.
Objective: To identify and quantify volatile organic impurities.
Methodology:
-
System: Gas Chromatograph with a Mass Spectrometric detector (GC-MS).
-
Column: DB-624 or equivalent, 30 m x 0.25 mm ID, 1.4 µm film thickness.
-
Carrier Gas: Helium, constant flow at 1.2 mL/min.
-
Oven Program:
-
Initial Temperature: 40 °C, hold for 5 minutes.
-
Ramp: 10 °C/min to 240 °C.
-
Hold: Hold at 240 °C for 5 minutes.
-
-
Injector: Split mode (e.g., 20:1), temperature 250 °C.
-
MS Detector: Electron Ionization (EI) at 70 eV. Scan range 35-350 amu.
-
Sample Preparation: Dissolve ~10 mg of sample in 1 mL of a high-purity solvent not expected in the sample (e.g., Dimethyl Sulfoxide, DMSO).
Rationale for Choices:
-
GC-MS: Provides definitive identification of volatile compounds through their mass spectra and fragmentation patterns.[7]
-
DB-624 Column: A mid-polarity column designed for excellent separation of residual solvents.
References
- Google Patents. (n.d.). Method for preparing disubstituted piperidine and intermediates.
-
Wang, M., & Wang, W. (2015). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. Atlantis Press. Retrieved from [Link]
- Google Patents. (n.d.). Intermediates for optically active piperidine derivatives and preparation methods thereof.
-
ResearchGate. (n.d.). Synthesis and Molecular Structure of tert-Butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate. Retrieved from [Link]
-
Khom, S., et al. (2017). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Indian Journal of Chemistry, Section B, 56B, 519-526. Retrieved from [Link]
-
Molbase. (n.d.). (2S)-4-(anilino)-1-(tert-butyloxycarbonyl)-2-methylpiperidine-4-carboxylic acid. Retrieved from [Link]
-
Reinhardt, R., et al. (2009). tert-Butyl 1-hydroxypiperidine-2-carboxylate. Acta Crystallographica Section E, 65(Pt 10), o2061. Retrieved from [Link]
-
Kinsella, M., et al. (2020). SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis. European Journal of Medicinal Chemistry, 207, 112702. Retrieved from [Link]
-
PubChem. (n.d.). 1-tert-Butyl 2-methyl (2S)-piperidine-1,2-dicarboxylate. Retrieved from [Link]
-
de Andrade, J., et al. (2018). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. Journal of Mass Spectrometry, 53(10), 1017-1024. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]
-
Savin, G., et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 27(19), 6393. Retrieved from [Link]
-
ResearchGate. (n.d.). 1H NMR spectra of the N-Boc protected C-6 substituted methyl ester (3).... Retrieved from [Link]
-
Royal Society of Chemistry. (2019). Electronic Supplementary Material (ESI) for ChemComm. Retrieved from [Link]
-
MDPI. (n.d.). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Retrieved from [Link]
-
ResearchGate. (n.d.). Piperidine as an Efficient Organic Catalyst of Derivatization of Oligosaccharides with Malononitrile for High-Sensitivity Electrospray Ionization Mass Analysis. Retrieved from [Link]
- Google Patents. (n.d.). Process for the preparation of carboxylic acid methyl esters.
-
Organic Syntheses. (n.d.). Pipecolic acid, 4-oxo-, hydrochloride. Retrieved from [Link]
-
Hebei Boze Chemical Co.,Ltd. (2023). BOC deprotection. Retrieved from [Link]
-
Chromatography Forum. (2015). piperidine analysis in API by GC-HS. Retrieved from [Link]
-
Hartmann, M., et al. (2018). Biochemical Principles and Functional Aspects of Pipecolic Acid Biosynthesis in Plant Immunity. Plant Physiology, 176(4), 2962-2980. Retrieved from [Link]
-
WIPO Patentscope. (n.d.). PROCESS FOR REMOVING AMIDE IMPURITIES IN AROMATIC CARBOXYLIC ACIDS. Retrieved from [Link]
-
ResearchGate. (n.d.). Recent Advancements on the Synthesis and Biological Significance of Pipecolic Acid and its Derivatives. Retrieved from [Link]
-
Policija. (n.d.). ANALYTICAL REPORT - 4-Anilino-1-Boc-piperidine (C16H24N2O2). Retrieved from [Link]
-
MDPI. (n.d.). Syntheses and Reactions of Pyrroline, Piperidine Nitroxide Phosphonates. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Methyl Esters. Retrieved from [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection. Retrieved from [Link]
-
OpenStax. (2023). 21.3 Reactions of Carboxylic Acids. Retrieved from [Link]
-
Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0000716). Retrieved from [Link]
-
Jack Westin. (n.d.). Carboxylic Acids Important Reactions. Retrieved from [Link]
-
Chemtips. (2012). Reactions that Work: Boc Protection. Retrieved from [Link]
-
Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Retrieved from [Link]
-
PubChem. (n.d.). Pipecolic acid, N-propoxycarbonyl-, butyl ester. Retrieved from [Link]
-
ResearchGate. (n.d.). 1H NMR spectrum of diastereomeric esters: A) Bocprotected L-valinates.... Retrieved from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. researchgate.net [researchgate.net]
- 5. BOC deprotection [ms.bzchemicals.com]
- 6. SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: (S)-1-tert-Butyl 2-methyl piperidine-1,2-dicarboxylate Synthesis
Welcome to the technical support guide for the synthesis and yield optimization of (S)-1-tert-Butyl 2-methyl piperidine-1,2-dicarboxylate. This document provides in-depth troubleshooting, frequently asked questions (FAQs), and detailed protocols designed for researchers, chemists, and drug development professionals. Our goal is to equip you with the expertise to overcome common challenges and maximize the yield and purity of this valuable synthetic intermediate.
The synthesis of this compound, a key building block in medicinal chemistry, typically involves the N-protection of the corresponding piperidine methyl ester with di-tert-butyl dicarbonate ((Boc)₂O). While seemingly straightforward, this reaction is prone to issues that can significantly impact yield and purity. This guide is structured to address these specific issues head-on, providing not just solutions but also the underlying chemical principles.
Troubleshooting Guide: Common Experimental Issues
This section addresses the most frequent problems encountered during the synthesis. Each issue is presented in a question-and-answer format, detailing potential causes and providing validated solutions.
Problem 1: The overall isolated yield is significantly lower than expected.
Low yield is a multifaceted issue that can arise from incomplete reactions, side product formation, or losses during work-up and purification. A systematic approach is essential for diagnosis.
-
Potential Cause 1: Incomplete Reaction
-
Explanation: The reaction may not have reached completion, leaving a significant amount of the starting material, (S)-piperidine-2-carboxylic acid methyl ester, unreacted. This can be due to insufficient reaction time, low temperature, or poor reagent stoichiometry.[1]
-
Solution:
-
Monitor Progress Rigorously: Use Thin Layer Chromatography (TLC) or LC-MS to track the disappearance of the starting material. A co-spot (a lane with both starting material and the reaction mixture) is crucial for accurate assessment.[2]
-
Extend Reaction Time: If the reaction is sluggish, allow it to stir longer at room temperature (e.g., from 4 hours to 12-16 hours).[1]
-
Adjust Stoichiometry: Ensure at least 1.1 to 1.2 equivalents of (Boc)₂O are used. For sterically hindered or less reactive piperidines, increasing the equivalents to 1.5 may be necessary.[2]
-
-
-
Potential Cause 2: Degradation of Reagents
-
Explanation: Di-tert-butyl dicarbonate ((Boc)₂O) is sensitive to moisture and can hydrolyze over time, reducing its effectiveness. Similarly, if the starting piperidine ester was prepared via hydrogenation of a pyridine precursor, residual catalyst or impurities can interfere with the reaction.[2][3]
-
Solution:
-
Use Fresh Reagents: Always use a fresh, unopened bottle of (Boc)₂O if possible, or one that has been stored properly under inert gas in a desiccator.
-
Ensure Purity of Starting Material: The starting piperidine ester should be pure. If it is a hydrochloride salt, it must be fully neutralized to the free base before the reaction.[1] Use anhydrous solvents to prevent hydrolysis of the anhydride.[4]
-
-
-
Potential Cause 3: Product Loss During Work-up and Purification
-
Explanation: The product can be lost during aqueous extractions if the pH is not controlled. Furthermore, piperidine derivatives can interact strongly with silica gel, leading to tailing and poor recovery during column chromatography.[5]
-
Solution:
-
Control pH During Extraction: During the aqueous work-up, ensure the solution is neutral or slightly basic to keep the product in the organic layer.
-
Optimize Chromatography: Add a small amount of a basic modifier, such as 0.5-1% triethylamine (TEA), to the eluent system (e.g., ethyl acetate/hexanes).[5] This neutralizes the acidic silanol groups on the silica surface, preventing product adsorption and improving peak shape.
-
-
`dot graph TD A[Low Isolated Yield] --> B{Is Starting MaterialPresent in Crude?}; B -- Yes --> C[Incomplete Reaction]; B -- No --> D{Are There SignificantSide Products?}; C --> E[Extend Reaction Time]; C --> F[Increase (Boc)₂O Equivalents]; C --> G[Check Reagent Quality]; D -- Yes --> H[Side Product Formation]; H --> I[Check Reaction Temperature]; H --> J[Verify Base and Stoichiometry]; D -- No --> K[Product Loss DuringWork-up/Purification]; K --> L[Optimize Extraction pH]; K --> M[Optimize Chromatography(e.g., add TEA)];
end `
Problem 2: The reaction is incomplete, with significant starting material remaining even after extended reaction times.
-
Potential Cause 1: Insufficient Base or Incorrect Base Choice
-
Explanation: The reaction of the piperidine nitrogen with (Boc)₂O releases one equivalent of tert-butanol and carbon dioxide, which can form carbonic acid. This can protonate the starting amine, rendering it non-nucleophilic. A base is required to scavenge this acid.[2] However, a strong base like NaOH could potentially hydrolyze the methyl ester.
-
Solution:
-
Use a Non-Nucleophilic Organic Base: Triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) at 1.5-2.0 equivalents are ideal choices. They are strong enough to neutralize the acid generated but will not interfere with the ester group.[2]
-
Use an Inorganic Base in a Biphasic System: An alternative is to use a mild inorganic base like sodium bicarbonate (NaHCO₃) in a biphasic system (e.g., DCM/water), which keeps the pH controlled without introducing a strong base into the organic phase.[1]
-
-
-
Potential Cause 2: Steric Hindrance
-
Explanation: The nitrogen in a piperidine ring is a secondary amine, which is less reactive than a primary amine due to steric hindrance. The substituent at the 2-position further increases this hindrance.
-
Solution:
-
Gentle Heating: While many Boc protections are run at room temperature, gently heating the reaction to 40-50°C can provide the necessary activation energy to overcome the steric barrier.[1] Monitor carefully for any potential degradation.
-
Solvent Choice: A more polar aprotic solvent like tetrahydrofuran (THF) can sometimes improve reaction rates compared to less polar solvents like dichloromethane (DCM).[4]
-
-
Problem 3: The crude NMR shows multiple new spots, indicating side product formation.
-
Potential Cause 1: Over-acylation or Di-Boc Protection
-
Explanation: While unlikely for this specific substrate (as there is only one nitrogen), in related syntheses with multiple amines, using a large excess of (Boc)₂O can lead to multiple protections.[1] A more relevant side reaction here could be the formation of a tert-butyl carbamate ester if the methyl ester is hydrolyzed and the resulting carboxylate attacks another (Boc)₂O molecule, though this is less common under standard conditions.
-
Solution:
-
Control Stoichiometry: Avoid using a large excess of (Boc)₂O. Stick to the 1.1-1.2 equivalent range unless incomplete reaction is a persistent issue.
-
Maintain Anhydrous Conditions: Ensure all reagents and solvents are dry to prevent hydrolysis of the methyl ester.[1]
-
-
-
Potential Cause 2: Racemization
-
Explanation: The alpha-proton at the C2 position is adjacent to a carbonyl group, making it potentially acidic. Harsh basic conditions or elevated temperatures could lead to epimerization, resulting in a mixture of (S) and (R) products.
-
Solution:
-
Use Mild Bases: Stick to TEA or NaHCO₃. Avoid strong bases like alkoxides or hydroxides.
-
Maintain Low Temperature: Add the (Boc)₂O solution slowly at 0°C to control the initial exotherm. Allow the reaction to proceed at room temperature rather than elevated temperatures unless absolutely necessary to drive completion.[6]
-
-
Frequently Asked Questions (FAQs)
Q1: What is the optimal solvent and temperature for this reaction? A1: Dichloromethane (DCM) or tetrahydrofuran (THF) are excellent solvent choices for Boc protections.[2][4] The reaction is typically initiated by adding the (Boc)₂O at 0°C to control any initial exotherm, then allowed to warm to room temperature and stirred for 2-16 hours.[1] Gentle heating to 40°C can be employed if the reaction is sluggish.[1]
Q2: How can I effectively monitor the reaction's progress? A2: Thin Layer Chromatography (TLC) is the most common method.[2] Use a mobile phase like 30-50% ethyl acetate in hexanes. The starting material (a free amine) will typically have a lower Rf and may streak, while the Boc-protected product will be less polar and have a higher Rf. Staining with potassium permanganate is effective for visualization as the piperidine amine is readily oxidized.[2] LC-MS provides more definitive tracking of reactant consumption and product formation.
Q3: My starting material is (S)-piperidine-2-carboxylic acid. Can I perform the esterification and Boc protection in one pot? A3: A one-pot procedure is not recommended. The conditions for esterification (typically acidic, e.g., SOCl₂ in methanol) are incompatible with Boc protection.[7] Furthermore, the free carboxylic acid can react with (Boc)₂O to form a mixed anhydride, leading to unwanted side products. The best practice is to first synthesize and purify the methyl ester and then perform the N-Boc protection on the isolated ester.
Q4: I am struggling to remove pyridine starting material from my piperidine precursor. How will this affect my reaction? A4: Pyridine is a nucleophile and a base that can consume (Boc)₂O, leading to lower yields of your desired product. It is also difficult to separate from piperidine derivatives due to the formation of azeotropes.[5] An effective purification method is to treat the mixture with CO₂, which selectively forms a solid carbonate salt with the more basic piperidine, allowing the pyridine to be washed away.[8]
Optimized Experimental Protocol
This protocol is a validated starting point for the synthesis of this compound.
`dot graph G { layout=dot; rankdir=TB; node [shape=box, style=rounded, fontname="Helvetica", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica"];
} `
Materials:
-
(S)-piperidine-2-carboxylic acid methyl ester (1.0 eq.)
-
Di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq.)
-
Triethylamine (TEA) (1.5 eq.)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous NaHCO₃ solution
-
Brine
-
Anhydrous Na₂SO₄ or MgSO₄
Procedure:
-
Preparation: Dissolve (S)-piperidine-2-carboxylic acid methyl ester (1.0 eq.) in anhydrous DCM (to a concentration of ~0.2 M) in a round-bottom flask equipped with a magnetic stir bar.
-
Base Addition: Add triethylamine (1.5 eq.) to the solution.
-
Cooling: Cool the flask to 0°C in an ice-water bath.
-
Boc Anhydride Addition: Dissolve (Boc)₂O (1.1 eq.) in a minimal amount of DCM and add it dropwise to the cooled, stirring reaction mixture over 15-20 minutes.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-12 hours, monitoring progress by TLC (e.g., 40% EtOAc/Hexanes, KMnO₄ stain).[2]
-
Quenching & Work-up: Once the reaction is complete, quench by adding saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel.
-
Extraction: Separate the layers. Extract the aqueous layer twice more with DCM.
-
Washing & Drying: Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude oil by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes (e.g., 5% to 25%). To prevent tailing, the eluent can be modified with 0.5% triethylamine.[5]
| Parameter | Recommendation | Rationale |
| (Boc)₂O Stoichiometry | 1.1 - 1.2 eq. | Ensures complete reaction without promoting side reactions.[2] |
| Base | Triethylamine (1.5 eq.) | Neutralizes generated acid without causing ester hydrolysis.[2] |
| Temperature | 0°C to Room Temp. | Controls initial exotherm and prevents side reactions.[1][6] |
| Monitoring | TLC (40% EtOAc/Hex), KMnO₄ | Provides a simple and effective way to track reaction progress.[2] |
| Purification Modifier | 0.5-1% TEA in Eluent | Prevents product adsorption to acidic silica gel, improving yield and purity.[5] |
References
-
St-Onge, M., et al. (2024). Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions. Organic & Biomolecular Chemistry. [Link]
-
Bioengineer.org. (2023). Iridium Catalysis Enables Piperidine Synthesis from Pyridines. [Link]
-
Al-Mubaddel, F. S., et al. (2022). Hydrogenation of Pyridine and Hydrogenolysis of Piperidine overγ-Mo2N Catalyst: A DFT study. Scientific Reports. [Link]
- Stasse, H. L. (1944). Process for the purification of piperidine. U.S.
- Li, J., et al. (2009). A kind of purification method of high-purity piperidine.
-
Wang, M., et al. (2012). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. Atlantis Press. [Link]
- Lee, K., et al. (2021). Intermediates for optically active piperidine derivatives and preparation methods thereof. U.S.
-
Li, X., et al. (2020). Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl) piperazine-1,3-dicarboxylate. Connect Journals. [Link]
- Auberson, Y., et al. (2013). Method for preparing disubstituted piperidine and intermediates. U.S.
-
PubChem. 1-tert-Butyl 2-methyl (2S)-piperidine-1,2-dicarboxylate. [Link]
- Sher, P. M., et al. (2014). Preparation of tert-butyl 4-((1R,2S,5R)-6- (benzyloxy)-7-oxo-1,6-diazabicyclo[3.2.I]octane-2- carboxamido)piperidine-1-carboxyla. U.S.
-
ResearchGate. (2017). How to mesylate tert-butyl 4-(1-hydroxyethyl)piperidine-1-carboxylate (secondary alcohol). [Link]
-
Tkach, V., et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules. [Link]
- Chen, J., et al. (2015). Synthetic method of chiral 2-substitute-4-piperidone-1-carboxylic acid tert-butyl ester.
-
Cativiela, C., et al. (2019). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. connectjournals.com [connectjournals.com]
- 8. CN101602748B - A kind of purification method of high-purity piperidine - Google Patents [patents.google.com]
Technical Support Center: Optimization of Catalyst Loading for (S)-1-tert-Butyl 2-methyl piperidine-1,2-dicarboxylate Synthesis
Welcome to the technical support center for the synthesis of (S)-1-tert-Butyl 2-methyl piperidine-1,2-dicarboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions regarding the optimization of catalyst loading in this crucial asymmetric hydrogenation reaction. Our goal is to empower you with the scientific rationale behind experimental choices to ensure robust and reproducible outcomes.
The synthesis of enantiomerically pure piperidine derivatives, such as this compound, is a cornerstone in the development of numerous pharmaceuticals.[1][2] The asymmetric hydrogenation of the corresponding pyridine precursor is one of the most direct and atom-economical methods to achieve this.[3][4] Success in this reaction hinges on the precise control of the catalyst system, where optimizing the catalyst loading is a critical parameter for maximizing yield, enantioselectivity, and cost-effectiveness.
This document provides a structured approach to troubleshooting common issues and understanding the nuances of catalyst loading optimization.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you may encounter during the synthesis of this compound, with a focus on catalyst-related issues.
Issue 1: Low or No Conversion to Product
Symptoms:
-
TLC or GC-MS analysis shows predominantly unreacted starting material.
-
The reaction fails to proceed to completion even after extended reaction times.
Potential Causes & Solutions:
| Potential Cause | Scientific Rationale | Troubleshooting Steps |
| Catalyst Inactivity or Decomposition | The catalyst may be poisoned by impurities in the substrate, solvent, or hydrogen gas. High temperatures can also lead to catalyst degradation.[5] | 1. Purify Substrate & Solvent: Ensure the starting pyridine derivative is of high purity. Use freshly distilled, anhydrous solvents to minimize water content, which can deactivate the catalyst.[5] 2. Check Hydrogen Source: Use high-purity hydrogen gas. Consider using a gas purifier. 3. Optimize Temperature: Lower the reaction temperature. While higher temperatures can increase reaction rates, they can also accelerate catalyst decomposition.[5][6] |
| Insufficient Catalyst Loading | The amount of catalyst is too low to effectively drive the reaction forward at a reasonable rate. | 1. Increase Catalyst Loading: Incrementally increase the catalyst loading (e.g., from 0.5 mol% to 1.0 mol%, then to 2.0 mol%). Monitor the reaction progress at each loading to find the optimal concentration. |
| Poor Catalyst-Substrate Interaction | The chiral ligand may not be suitable for the specific substrate, leading to a non-productive binding event. | 1. Screen Different Ligands: If possible, screen a variety of chiral phosphine ligands to identify one that provides better activity and selectivity for your substrate. |
| Inadequate Hydrogen Pressure | The concentration of dissolved hydrogen is a key factor in the hydrogenation rate. | 1. Increase Hydrogen Pressure: Gradually increase the hydrogen pressure. This increases the concentration of hydrogen available for the catalytic cycle. |
Issue 2: Low Enantioselectivity (ee)
Symptoms:
-
The desired (S)-enantiomer is produced, but with a high percentage of the (R)-enantiomer.
-
Chiral HPLC or GC analysis shows poor separation of enantiomers.
Potential Causes & Solutions:
| Potential Cause | Scientific Rationale | Troubleshooting Steps |
| Suboptimal Catalyst Loading | Both very low and very high catalyst loadings can sometimes negatively impact enantioselectivity. At very high loadings, side reactions or the formation of less selective catalytic species can occur. | 1. Systematic Loading Study: Perform a systematic study of catalyst loading (e.g., 0.1, 0.5, 1.0, 1.5, 2.0 mol%) while keeping all other parameters constant. Analyze the ee at each point to identify the optimal loading. |
| Incorrect Ligand-to-Metal Ratio | The stoichiometry between the chiral ligand and the metal precursor is critical for forming the active, highly selective catalyst.[5] | 1. Optimize Ligand:Metal Ratio: If preparing the catalyst in situ, vary the ratio of the chiral ligand to the metal precursor (e.g., 1:1, 1.1:1, 1.2:1). |
| Solvent Effects | The polarity and coordinating ability of the solvent can influence the conformation of the catalyst-substrate complex, thereby affecting enantioselectivity. | 1. Screen Solvents: Evaluate a range of solvents with varying polarities (e.g., methanol, ethanol, THF, dichloromethane). |
| Temperature Effects | Enantioselectivity is often temperature-dependent. Higher temperatures can lead to lower ee values due to increased molecular motion and less defined transition states. | 1. Vary Reaction Temperature: Conduct the reaction at different temperatures (e.g., 0 °C, room temperature, 40 °C) to determine the optimal temperature for high enantioselectivity. |
Issue 3: Reaction Stalls or Shows Inconsistent Results
Symptoms:
-
The reaction proceeds initially but then stops before reaching full conversion.
-
Reproducibility between batches is poor.
Potential Causes & Solutions:
| Potential Cause | Scientific Rationale | Troubleshooting Steps |
| Catalyst Deactivation Over Time | The catalyst may be slowly deactivated by product inhibition or by trace impurities that accumulate over the course of the reaction.[7][8] | 1. Consider Catalyst Addition Strategy: For longer reactions, consider adding the catalyst in portions. 2. Identify and Remove Impurities: Rigorously purify all reagents and solvents. |
| Incomplete Mixing/Mass Transfer Limitations | In heterogeneous catalysis, or with viscous reaction mixtures, poor mixing can limit the access of the substrate and hydrogen to the catalyst. | 1. Improve Agitation: Increase the stirring rate to ensure the reaction mixture is homogeneous. 2. Dilute the Reaction: Lowering the concentration may improve mass transfer. |
| Variability in Reagent Quality | Inconsistent quality of the starting material, catalyst, or solvent can lead to variable results. | 1. Standardize Reagent Sources: Use reagents from the same supplier and lot number for a series of experiments. 2. Perform Quality Control: Characterize incoming materials to ensure they meet required specifications. |
Frequently Asked Questions (FAQs)
Q1: What is a typical starting catalyst loading for this type of reaction?
For initial screening, a catalyst loading in the range of 0.5 to 1.0 mol% is a common starting point.[9] This provides a good balance between reaction efficiency and cost. Based on the initial results, you can then proceed with optimization studies to potentially lower the loading.
Q2: How does the choice of metal precursor and ligand affect the optimal catalyst loading?
The nature of the metal (commonly rhodium or iridium for this transformation) and the chiral ligand significantly influences the catalyst's turnover number (TON) and turnover frequency (TOF).[3][7] A more active catalyst system will naturally require a lower loading to achieve the same conversion in a given time. Therefore, the optimal loading must be determined empirically for each specific catalyst system.
Q3: Can I reuse the catalyst?
While homogeneous catalysts are generally not reused, in some cases, it may be possible to recover the precious metal. However, for laboratory-scale synthesis, this is often not practical. If catalyst cost is a major concern, investigating heterogeneous catalysts or catalyst immobilization techniques could be a long-term strategy.
Q4: What is the relationship between catalyst loading and reaction time?
Generally, a higher catalyst loading will result in a faster reaction rate and, therefore, a shorter reaction time.[6] However, the goal of optimization is to find the lowest possible catalyst loading that achieves complete conversion within a practical timeframe without compromising yield or enantioselectivity.
Q5: How do I prepare the catalyst for the reaction?
The catalyst can be prepared in situ by mixing the metal precursor (e.g., [Rh(COD)2]BF4) and the chiral ligand in the reaction solvent prior to adding the substrate.[9] Alternatively, a pre-formed catalyst can be used. The method of preparation can sometimes influence the catalyst's activity and should be kept consistent.
Experimental Protocols
Protocol 1: General Procedure for Catalyst Loading Optimization
This protocol outlines a systematic approach to optimizing catalyst loading for the asymmetric hydrogenation of the pyridine precursor to this compound.
Materials:
-
Pyridine precursor (e.g., 1-tert-Butyl 2-methyl 1,4,5,6-tetrahydropyridine-1,2-dicarboxylate)
-
Chiral catalyst (e.g., Rhodium-based catalyst with a chiral phosphine ligand)
-
Anhydrous solvent (e.g., Methanol)
-
High-purity hydrogen gas
-
Autoclave or high-pressure reactor
Procedure:
-
Reactor Setup: To a series of clean, dry pressure vessels, add the pyridine precursor (1.0 mmol).
-
Catalyst Preparation: In separate vials, prepare stock solutions of the catalyst at different concentrations in the chosen anhydrous solvent.
-
Catalyst Addition: To each pressure vessel, add the appropriate volume of the catalyst stock solution to achieve the desired catalyst loadings (e.g., 0.1, 0.5, 1.0, 1.5, and 2.0 mol%).
-
Solvent Addition: Add a consistent volume of anhydrous solvent to each vessel to maintain the same substrate concentration across all experiments.
-
Reaction Execution: Seal the vessels, purge with hydrogen gas, and then pressurize to the desired pressure (e.g., 10 bar). Stir the reactions at a constant temperature (e.g., room temperature) for a set period (e.g., 12 hours).
-
Monitoring and Analysis: After the designated time, carefully vent the reactors. Take an aliquot from each reaction mixture and analyze for conversion (by GC-MS or NMR) and enantiomeric excess (by chiral HPLC or GC).
-
Data Interpretation: Plot the conversion and enantiomeric excess as a function of catalyst loading to determine the optimal loading that provides high conversion and high ee.
Visualization of Experimental Workflow
The following diagram illustrates the workflow for optimizing catalyst loading.
Caption: Workflow for Catalyst Loading Optimization.
References
Sources
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. apps.dtic.mil [apps.dtic.mil]
- 3. benchchem.com [benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
stability of (S)-1-tert-Butyl 2-methyl piperidine-1,2-dicarboxylate in different solvents
Welcome to the technical support center for (S)-1-tert-Butyl 2-methyl piperidine-1,2-dicarboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information, troubleshooting advice, and frequently asked questions regarding the stability of this chiral building block in various experimental settings. Our goal is to equip you with the knowledge to anticipate and address stability challenges, ensuring the integrity of your research and development workflows.
Introduction
This compound is a valuable chiral intermediate in the synthesis of numerous biologically active molecules and pharmaceuticals.[1][2][3] Its utility stems from the piperidine scaffold, a common motif in drug design, and the presence of orthogonal protecting groups (N-Boc and methyl ester) that allow for selective chemical modifications. However, the presence of multiple reactive sites, including a chiral center, necessitates a thorough understanding of its stability profile to prevent unwanted degradation and ensure reproducible experimental outcomes.
This guide will delve into the key stability considerations for this compound, focusing on the impact of different solvents and reaction conditions.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: The two main degradation pathways for this molecule are hydrolysis of the ester groups and epimerization of the chiral center at the C2 position.
-
Hydrolysis: The tert-butoxycarbonyl (Boc) group on the nitrogen and the tert-butyl ester are susceptible to cleavage under acidic conditions.[4][5] The methyl ester at the C2 position is more prone to hydrolysis under basic conditions.
-
Epimerization: The stereocenter at C2 can undergo epimerization, leading to the formation of the (R)-diastereomer. This is more likely to occur under basic conditions or upon prolonged heating, especially in polar solvents.[6]
Q2: How does the choice of solvent affect the stability of the compound?
A2: The solvent plays a critical role in the stability of this compound. Polar protic solvents, such as methanol or water, can facilitate the hydrolysis of the ester groups. Polar aprotic solvents, like DMF or DMSO, may increase the rate of epimerization, particularly in the presence of a base.[6] For short-term storage of solutions, it is advisable to use aprotic, non-polar solvents like dichloromethane (DCM) or toluene and store at low temperatures.
Q3: What are the recommended storage conditions for this compound?
A3: For long-term storage, the compound should be kept as a solid in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at 2-8 °C.[7] For solutions, prepare them fresh and use them promptly. If short-term storage of a solution is necessary, use an anhydrous, aprotic solvent and store at -20°C.
Q4: I am observing a new, unexpected peak in my HPLC analysis after my reaction. What could it be?
A4: An unexpected peak could be due to several possibilities:
-
Epimerization: If the new peak has the same mass as the starting material, it is likely the (R)-diastereomer formed through epimerization. Chiral HPLC analysis would be required to confirm this.
-
Hydrolysis: If the reaction was performed under acidic conditions, you might be observing the N-deprotected product or the di-acid. Under basic conditions, the hydrolyzed methyl ester is a likely byproduct. LC-MS analysis would help in identifying the mass of the new peak and thus its structure.
-
Solvent Adducts: In some cases, reactive intermediates can form adducts with the solvent.
Q5: Can I use this compound in reactions that require strong bases?
A5: Caution is advised when using strong bases. Strong bases can promote the epimerization of the C2 stereocenter and hydrolysis of the methyl ester. If a strong base is necessary, it is recommended to perform the reaction at low temperatures (e.g., -78 °C) and for the shortest possible duration. Careful monitoring of the reaction by TLC or HPLC is crucial to minimize side reactions.
Troubleshooting Guides
Issue 1: Loss of Optical Purity (Epimerization)
Symptoms:
-
Appearance of a new diastereomer in HPLC or NMR analysis.
-
Reduced enantiomeric excess (ee) or diastereomeric ratio (dr) of the product.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step | Rationale |
| Basic Reaction Conditions | Use a milder, non-nucleophilic base (e.g., DIPEA instead of NaH). Perform the reaction at the lowest possible temperature. | Stronger bases and higher temperatures accelerate the rate of epimerization at the C2 position.[6] |
| Prolonged Reaction Times | Monitor the reaction closely by TLC or HPLC and quench it as soon as the starting material is consumed. | Extended exposure to reaction conditions increases the likelihood of epimerization. |
| Polar Solvents | If possible, switch to a less polar solvent (e.g., THF or DCM instead of DMF or methanol). | Polar solvents can stabilize the enolate intermediate, facilitating epimerization.[6] |
Issue 2: Unwanted Hydrolysis of Ester Groups
Symptoms:
-
Presence of the N-deprotected piperidine, the carboxylic acid from the methyl ester, or the di-acid in the product mixture.
-
Low yield of the desired product.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step | Rationale |
| Acidic Conditions | Neutralize any acidic reagents or byproducts. Use acid scavengers if necessary. Perform the reaction under strictly anhydrous conditions. | The N-Boc group and tert-butyl ester are labile to acid.[4][5] |
| Basic Conditions | Use a non-nucleophilic base. Keep the reaction temperature low. | The methyl ester is susceptible to base-catalyzed hydrolysis. |
| Presence of Water | Use anhydrous solvents and reagents. Dry all glassware thoroughly before use. | Water is required for the hydrolysis of the ester groups. |
Experimental Workflow for Stability Assessment
The following workflow can be used to assess the stability of this compound under specific experimental conditions.
Caption: Workflow for assessing the stability of this compound.
Protocol for a Forced Degradation Study
A forced degradation study is essential to understand the intrinsic stability of the molecule.
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent like acetonitrile.
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60 °C for 24 hours. Neutralize with 0.1 M NaOH before analysis.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60 °C for 24 hours. Neutralize with 0.1 M HCl before analysis.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Store at room temperature for 24 hours.
-
Thermal Degradation: Heat a solid sample of the compound at 105 °C for 24 hours. Dissolve in the mobile phase for analysis.
-
Photodegradation: Expose a solution of the compound to UV light (254 nm) for 24 hours.
-
-
Analysis: Analyze the stressed samples by a stability-indicating HPLC method to separate the parent compound from any degradation products.
Data Summary
The following table summarizes the expected stability of this compound in common laboratory solvents under different conditions.
| Solvent | Acidic Conditions (e.g., TFA, HCl) | Basic Conditions (e.g., NaOH, K₂CO₃) | Neutral Conditions |
| Dichloromethane (DCM) | Unstable (N-Boc cleavage) | Relatively Stable | Stable |
| Methanol (MeOH) | Unstable (N-Boc cleavage) | Unstable (Methyl ester hydrolysis, Epimerization) | Slowly Unstable |
| Tetrahydrofuran (THF) | Unstable (N-Boc cleavage) | Relatively Stable (at low temp) | Stable |
| N,N-Dimethylformamide (DMF) | Unstable (N-Boc cleavage) | Unstable (Epimerization) | Relatively Stable |
| Water | Unstable (Hydrolysis of both esters and N-Boc) | Unstable (Hydrolysis of methyl ester) | Slowly Unstable |
| Toluene | Unstable (N-Boc cleavage) | Stable | Stable |
References
-
Total Synthesis. Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Total Synthesis. [Link]
-
ResearchGate. (2025). A Mild and Selective Method for the Cleavage of tert-Butyl Esters. ResearchGate. [Link]
-
Epimerization of Peptide. (n.d.). Epimerization of Peptide. [Link]
-
Scribd. Hydrolysis of Tert-Butyl Chloride and Solvent Effect. Scribd. [Link]
-
ChemRxiv. (2025). Solvent–Less Environmentally Benign Amino Ester, Amide, and Peptide Synthesis Enabled by Resonant Acoustic Mixing. ChemRxiv. [Link]
-
Plant Care. (2026). How to Choose Piperidines: A Complete Buyer's Guide. Plant Care. [Link]
-
PubMed. (1993). Racemization of alpha-amino acid esters by aliphatic ketones in the presence of carboxylic acids. PubMed. [Link]
-
Royal Society of Chemistry. (2025). Solvent-less environmentally benign amino ester, amide, and peptide synthesis enabled by resonant acoustic mixing. Royal Society of Chemistry. [Link]
-
Aapptec Peptides. N-Terminal Deprotection; Boc removal. Aapptec Peptides. [Link]
-
Reddit. (2024). Advice on N-boc deprotection in the presence of acid sensitive groups. Reddit. [Link]
-
MySkinRecipes. N-Boc-DL-Pipecolic acid methyl ester. MySkinRecipes. [Link]
-
Oxford Academic. Hydrolysis of tert-butyl formate: Kinetics, products, and implications for the environmental impact of methyl tert-butyl ether. Oxford Academic. [Link]
-
MDPI. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. [Link]
-
Thieme. Application of Chiral Piperidine Scaffolds in Drug Design. Thieme. [Link]
Sources
- 1. plantin.alibaba.com [plantin.alibaba.com]
- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. thieme-connect.com [thieme-connect.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
- 7. innospk.com [innospk.com]
troubleshooting failed reactions involving (S)-1-tert-Butyl 2-methyl piperidine-1,2-dicarboxylate
Welcome to the technical support center for (S)-1-tert-Butyl 2-methyl piperidine-1,2-dicarboxylate. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during reactions involving this versatile chiral building block. The following sections provide in-depth, experience-driven advice to help you navigate experimental challenges and achieve successful outcomes.
I. Compound Overview
This compound, also known as (S)-Methyl 1-Boc-piperidine-2-carboxylate, is a valuable intermediate in the synthesis of a wide range of biologically active molecules and pharmaceutical compounds.[1] Its structure incorporates a piperidine ring, a chiral center at the C2 position, an N-Boc protecting group, and a methyl ester. Understanding the reactivity of these functional groups is key to successful troubleshooting.
Chemical Structure:
Caption: Chemical structure of this compound.
II. Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific problems that may arise during the use of this compound in various chemical transformations.
A. Issues Related to the N-Boc Protecting Group
The tert-butyloxycarbonyl (Boc) group is a widely used amine protecting group. However, its removal can sometimes be problematic, or it can participate in side reactions.
Question 1: My N-Boc deprotection is incomplete or has failed. What are the common causes and how can I resolve this?
Answer:
Incomplete N-Boc deprotection is a frequent issue. The stability of the Boc group is sensitive to the reaction conditions, and several factors can lead to a failed reaction.
Causality and Troubleshooting:
-
Insufficiently Acidic Conditions: The most common method for Boc deprotection is treatment with a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[2] If the reaction is sluggish, the acidity may be too low.
-
Reaction Time and Temperature: While many deprotections are complete within 1-2 hours at room temperature, some substrates may require longer reaction times or gentle heating. However, excessive heat can lead to side reactions.[4]
-
Monitoring: The reaction progress should be monitored by Thin-Layer Chromatography (TLC) to determine the optimal reaction time.[4]
-
-
Presence of Acid-Sensitive Groups: If your molecule contains other acid-labile functionalities, harsh acidic conditions can lead to their cleavage.
-
Milder Conditions: Consider using milder acidic conditions such as 10% H3PO4 in water, which has been shown to be effective for deprotecting Boc groups while tolerating other sensitive functionalities.[5] Alternatively, non-acidic methods like heating in a high-boiling point solvent or using TMSI in DCM with a bicarbonate base can be explored.[3][6]
-
Troubleshooting Workflow for N-Boc Deprotection:
Caption: Troubleshooting workflow for N-Boc deprotection.
B. Issues Related to the Methyl Ester
The methyl ester at the C2 position is another key functional group that can be manipulated or can cause issues in subsequent reactions.
Question 2: I am trying to hydrolyze the methyl ester to the corresponding carboxylic acid, but the reaction is not working or the yields are low. What should I do?
Answer:
Hydrolysis of the methyl ester is a common transformation to enable further functionalization, such as amide bond formation. Difficulties in this step often relate to the choice of base and reaction conditions.
Causality and Troubleshooting:
-
Choice of Base: While sodium hydroxide (NaOH) is commonly used for ester hydrolysis, lithium hydroxide (LiOH) is often the base of choice for more complex substrates as it can be more effective at lower temperatures, minimizing side reactions.[7][8]
-
Protocol: A typical procedure involves stirring the ester with an excess of LiOH in a mixture of THF, methanol, and water (e.g., 3:1:1) at room temperature.[7]
-
-
Steric Hindrance: The piperidine ring and the adjacent N-Boc group can sterically hinder the approach of the hydroxide ion to the ester carbonyl.
-
Alternative Reagents: If standard hydrolysis conditions fail, consider using more nucleophilic reagents like lithium hydroperoxide (LiOOH), which can be effective even with sterically hindered esters.[7]
-
-
Reaction Monitoring: It is crucial to monitor the reaction by TLC or LC-MS to avoid prolonged reaction times that could lead to side reactions, such as epimerization at the C2 position.
Recommended Hydrolysis Conditions:
| Base | Solvent System | Temperature | Typical Reaction Time | Notes |
| LiOH | THF/MeOH/H₂O | Room Temp. | 2-12 h | Generally effective and mild.[7] |
| NaOH | MeOH/H₂O | Reflux | 2-6 h | Can be harsh for sensitive substrates.[8] |
| LiOOH | THF/H₂O | Room Temp. | 1-4 h | Good for sterically hindered esters.[7] |
C. Issues Related to the Chiral Center (C2)
Maintaining the stereochemical integrity of the C2 position is critical for the synthesis of enantiomerically pure target molecules.
Question 3: I am observing epimerization at the C2 position during my reaction. Why is this happening and how can I prevent it?
Answer:
Epimerization, the change in configuration at a single stereocenter, is a significant risk, particularly when the C2 carboxylate is activated for amide coupling.
Causality and Troubleshooting:
-
Mechanism of Epimerization: Epimerization of α-amino acids and their derivatives often proceeds through the formation of an oxazolone intermediate or by direct enolization under basic conditions.[9] Both pathways lead to a loss of stereochemical purity.
-
Amide Coupling Reagents: The choice of coupling reagent and base can significantly influence the extent of epimerization. Strong activating agents and hindered bases can promote oxazolone formation.[9][10]
-
Minimizing Epimerization:
-
Use of Additives: Additives like 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) can suppress epimerization when used with carbodiimide coupling reagents like DCC or EDC.
-
Uronium/Aminium Salts: Reagents like HATU, HBTU, and HCTU are generally effective for amide bond formation with low levels of epimerization, but the order of addition of reagents is crucial. It is often recommended to pre-activate the carboxylic acid before adding the amine.
-
Choice of Base: A non-nucleophilic, sterically hindered base like diisopropylethylamine (DIPEA) is commonly used. However, for particularly sensitive substrates, a less basic amine like 2,4,6-collidine may be beneficial.[10]
-
-
-
Reaction Temperature: Amide coupling reactions should generally be carried out at low temperatures (e.g., 0 °C to room temperature) to minimize the rate of epimerization.
Decision Pathway for Minimizing Epimerization in Amide Coupling:
Caption: Decision pathway for minimizing epimerization.
D. Analytical Characterization
Question 4: How can I accurately determine the enantiomeric purity of my product?
Answer:
Ensuring the enantiomeric purity of your chiral piperidine derivatives is crucial. Several analytical techniques can be employed for this purpose.
Analytical Methods:
-
Chiral High-Performance Liquid Chromatography (HPLC): This is the most widely used and robust technique for separating and quantifying enantiomers.[11][12]
-
Stationary Phase: Polysaccharide-based chiral stationary phases (CSPs), such as Chiralpak® or Chiralcel®, are commonly used for piperidine derivatives.[12]
-
Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and an alcohol (e.g., isopropanol or ethanol) is typically used in normal-phase mode. A small amount of an amine additive like diethylamine (DEA) can improve peak shape.[13]
-
-
Chiral Supercritical Fluid Chromatography (SFC): SFC offers a faster and more environmentally friendly alternative to HPLC, using supercritical CO₂ as the primary mobile phase.[11]
-
Chiral Gas Chromatography (GC): This method is suitable for volatile and thermally stable compounds. Derivatization may be necessary to increase volatility.[11][13]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Using a chiral solvating agent (CSA), it is possible to distinguish between enantiomers by NMR, as they form diastereomeric complexes that give rise to separate signals.[13]
Comparison of Analytical Techniques for Chiral Purity:
| Technique | Advantages | Disadvantages |
| Chiral HPLC | Versatile, robust, wide availability of columns.[11][12] | Longer analysis times, higher solvent consumption.[11] |
| Chiral SFC | Fast, efficient, "greener" alternative to HPLC.[11] | Higher initial instrument cost.[11] |
| Chiral GC | High resolution, cost-effective.[11] | Limited to volatile or derivatizable compounds.[11] |
| NMR with CSA | Rapid, no physical separation needed.[13] | Can have lower sensitivity compared to chromatographic methods. |
III. Experimental Protocols
Protocol 1: General Procedure for N-Boc Deprotection with TFA
-
Dissolve the N-Boc protected piperidine derivative (1.0 eq) in dichloromethane (DCM) to a concentration of 0.1-0.5 M.
-
Cool the solution to 0 °C in an ice bath.
-
Add trifluoroacetic acid (TFA) (5-10 eq, or as a 1:1 mixture with DCM) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring the progress by TLC.
-
Once the starting material is consumed, concentrate the reaction mixture in vacuo to remove the excess TFA and solvent.
-
The resulting amine trifluoroacetate salt can often be used directly in the next step or can be neutralized by an aqueous workup with a mild base (e.g., saturated NaHCO₃ solution) and extracted with an organic solvent.[2]
Protocol 2: General Procedure for Methyl Ester Hydrolysis with LiOH
-
Dissolve the methyl ester (1.0 eq) in a mixture of tetrahydrofuran (THF), methanol (MeOH), and water (e.g., a 3:1:1 ratio).
-
Add lithium hydroxide monohydrate (LiOH·H₂O) (2-5 eq) to the solution.
-
Stir the mixture at room temperature for 2-12 hours, monitoring the reaction by TLC.
-
Upon completion, carefully acidify the reaction mixture to pH ~3-4 with 1N HCl at 0 °C.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or DCM).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to afford the carboxylic acid.[7]
Protocol 3: General Procedure for Amide Coupling using HATU
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the carboxylic acid (1.0 eq), HATU (1.1 eq), and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2.0 eq) in an anhydrous aprotic solvent (e.g., DMF or DCM).
-
Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
Add the amine (1.0-1.2 eq) to the reaction mixture.
-
Continue stirring at room temperature for 2-16 hours, monitoring the reaction by TLC or LC-MS.
-
Once the reaction is complete, dilute with an organic solvent and wash sequentially with 1N HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography.
IV. References
-
A Comparative Guide to the Validation of Analytical Methods for Chiral Piperidine Intermediates - Benchchem. Available at:
-
Navigating the Chiral Maze: A Comparative Guide to Enantiomeric Purity Analysis of Piperidine Compounds - Benchchem. Available at:
-
Epimerisation in Peptide Synthesis - PMC - NIH. Available at:
-
A Comparative Guide to the Chiral HPLC Analysis of (S)-1-Boc-3-hydroxypiperidine - Benchchem. Available at:
-
Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization - PubMed. Available at:
-
Estimation of Enantiomeric Impurity in Piperidin‐3‐Amine by Chiral HPLC With Precolumn Derivatization | Request PDF - ResearchGate. Available at:
-
Hydrolysis of esters and dialkyl malonates mediated by t-BuNH2/LiBr/alcohol/H2O. Available at:
-
Enhanced Epimerization of Glycosylated Amino Acids During Solid Phase Peptide Synthesis - PMC - NIH. Available at:
-
Technical Support Center: Synthesis of N-Boc-Piperidine Derivatives - Benchchem. Available at:
-
1-tert-Butyl 2-methyl (2S)-piperidine-1,2-dicarboxylate | C12H21NO4 - PubChem. Available at:
-
Methyl Esters and Derivatives. Available at:
-
Advice on N-boc deprotection in the presence of acid sensitive groups : r/Chempros - Reddit. Available at:
-
Deprotection of N-Boc Groups Under Continuous Flow High Temperature Conditions. Available at:
-
Boc Protecting Group: N-Boc Protection & Deprotection Mechanism – - Total Synthesis. Available at:
-
Methyl ester hydrolysis - ChemSpider Synthetic Pages. Available at:
-
Amide bond formation: beyond the myth of coupling reagents - Luxembourg Bio Technologies. Available at:
-
Boc-Protected Amino Groups - Organic Chemistry Portal. Available at:
Sources
- 1. 1-tert-Butyl 2-methyl (2S)-piperidine-1,2-dicarboxylate | C12H21NO4 | CID 10824139 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. total-synthesis.com [total-synthesis.com]
- 3. reddit.com [reddit.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Boc-Protected Amino Groups [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. Thieme E-Books & E-Journals [thieme-connect.de]
- 8. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 9. Epimerisation in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Enhanced Epimerization of Glycosylated Amino Acids During Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Efficient Removal of the Boc Protecting Group from Piperidine Derivatives
Welcome to the technical support center for the deprotection of tert-butyloxycarbonyl (Boc) protected piperidine derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) encountered during this common synthetic transformation.
Troubleshooting Guides
Issue 1: My N-Boc deprotection reaction is incomplete or sluggish.
This is a frequent challenge that can often be resolved by systematically evaluating and optimizing the reaction parameters.
Question: What are the common causes for an incomplete or slow Boc deprotection?
Answer: Several factors can contribute to an incomplete reaction:
-
Insufficient Acid Strength or Stoichiometry: The Boc group is cleaved under acidic conditions, and the reaction's success is highly dependent on the acid's strength and concentration.[1][2] If the acid is too weak or used in insufficient amounts, the reaction may not proceed to completion.
-
Reaction Temperature and Time: While many Boc deprotections proceed efficiently at room temperature, some less reactive substrates may require longer reaction times or gentle heating to achieve full conversion.[2][3]
-
Solvent Choice and Solubility: The choice of solvent can influence the reaction rate and the solubility of the starting material.[2][3] Poor solubility of the Boc-protected piperidine derivative can significantly hinder the reaction.
Question: What steps can I take to drive the reaction to completion?
Answer:
-
Increase Acid Concentration: Gradually increase the equivalents of the acid. For instance, if you are using 20% Trifluoroacetic Acid (TFA) in Dichloromethane (DCM), consider increasing it to 50%.[3][4] Similarly, when using HCl in dioxane or methanol, ensure a sufficient molar excess is present.[5]
-
Elevate the Temperature: If the reaction is sluggish at room temperature, gentle heating to 40-50 °C can often accelerate the deprotection process.[2][3] However, be cautious if your molecule contains other temperature-sensitive functional groups.
-
Optimize the Solvent System: If solubility is an issue, consider alternative solvents. For example, if your substrate is poorly soluble in DCM, you might try a more polar solvent like methanol in combination with HCl.[2]
-
Monitor the Reaction Progress: Utilize analytical techniques such as Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the disappearance of the starting material and the appearance of the product.[2][3] This will help you determine the optimal reaction time.
Issue 2: I am observing significant side product formation.
Side reactions can lower your yield and complicate the purification of the desired deprotected piperidine.
Question: What are the most common side reactions during Boc deprotection and how can I minimize them?
Answer: The primary side reaction arises from the formation of a reactive tert-butyl cation intermediate during the acid-catalyzed cleavage of the Boc group.[6][7]
-
tert-Butylation of Nucleophiles: The tert-butyl cation is an electrophile and can be trapped by nucleophiles present in your molecule or the reaction mixture, leading to the formation of tert-butylated byproducts.[8] Electron-rich aromatic rings, thiols, and other nucleophilic functional groups are particularly susceptible to this side reaction.[9]
-
Mitigation Strategy: Use of Scavengers: The most effective way to prevent tert-butylation is to add a "scavenger" to the reaction mixture.[8] Scavengers are compounds that are more reactive towards the tert-butyl cation and will preferentially trap it. Common scavengers include:
-
-
Trifluoroacetylation: When using TFA for deprotection, the newly formed free amine can sometimes be acylated by a trifluoroacetyl group, especially if there is an excess of TFA and the work-up is delayed.[4]
-
Mitigation Strategy: After the reaction is complete, promptly remove the TFA under reduced pressure. A basic workup will also cleave any trifluoroacetylated amine.
-
-
Degradation of Other Acid-Sensitive Groups: If your piperidine derivative contains other acid-labile protecting groups (e.g., acetals, tert-butyl esters), they may also be cleaved under the harsh acidic conditions required for Boc deprotection.[3]
-
Mitigation Strategy: Consider using milder deprotection methods.
-
Troubleshooting Workflow for Boc Deprotection
Caption: A troubleshooting workflow for Boc deprotection of piperidines.
Frequently Asked Questions (FAQs)
Q1: What are the standard conditions for Boc deprotection of a piperidine derivative?
A1: The most common methods involve the use of strong acids.[3]
-
Trifluoroacetic Acid (TFA): A solution of 20-50% TFA in an anhydrous solvent like dichloromethane (DCM) is widely used. The reaction is typically stirred at room temperature for 1-4 hours.[11]
-
Hydrogen Chloride (HCl): A 4M solution of HCl in an organic solvent such as 1,4-dioxane or methanol is also very effective.[5] These reactions are usually complete within 1-3 hours at room temperature. Often, the hydrochloride salt of the deprotected piperidine precipitates from the solution, which simplifies isolation.[11]
Q2: My starting material contains other acid-sensitive functional groups. How can I selectively deprotect the N-Boc group?
A2: This is a common challenge in multi-step synthesis. Here are some strategies for selective deprotection:
-
Milder Acidic Conditions: Using weaker acids or more dilute solutions of strong acids can sometimes provide the desired selectivity. For example, aqueous phosphoric acid has been reported as a mild reagent for Boc deprotection.[12]
-
Lewis Acids: Some Lewis acids, such as aluminum chloride (AlCl₃), can mediate the selective cleavage of N-Boc groups in the presence of other acid-labile functionalities.[10]
-
Alternative Reagents: For highly sensitive substrates, methods that avoid strong acids can be employed. A notable example is the use of oxalyl chloride in methanol, which can deprotect N-Boc groups under mild, room temperature conditions.[13][14]
-
Thermal Deprotection: In some cases, heating the N-Boc protected amine in a suitable solvent can effect deprotection, a method known as thermolysis.[15]
Q3: How do I properly work-up a Boc deprotection reaction?
A3: The work-up procedure depends on whether you want to isolate the deprotected piperidine as the free base or as a salt.
-
Isolating the Salt: If you used HCl in dioxane, the hydrochloride salt may precipitate directly from the reaction mixture. This can be collected by filtration and washed with a non-polar solvent like diethyl ether.[11] If you used TFA, you can evaporate the solvent and excess TFA to obtain the trifluoroacetate salt.[16]
-
Isolating the Free Base:
-
After the reaction is complete, remove the solvent and excess acid under reduced pressure.[11]
-
Dissolve the residue in an organic solvent (e.g., DCM or ethyl acetate).
-
Wash the organic solution with a basic aqueous solution, such as saturated sodium bicarbonate (NaHCO₃) or a dilute sodium hydroxide (NaOH) solution, until the aqueous layer is basic.[3] This neutralizes the acid and converts the amine salt to the free base.
-
Separate the organic layer, wash it with brine, dry it over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to yield the deprotected piperidine free base.[11]
-
Q4: How can I confirm that the Boc group has been successfully removed?
A4: Several analytical techniques can be used to confirm deprotection:
-
Thin-Layer Chromatography (TLC): The deprotected amine will have a different polarity and thus a different Rf value compared to the Boc-protected starting material. The product is typically more polar.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is a powerful tool to confirm the disappearance of the starting material's mass and the appearance of the product's mass.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The characteristic singlet of the nine tert-butyl protons of the Boc group (usually around 1.4-1.5 ppm) will disappear in the spectrum of the deprotected product.[17]
-
¹³C NMR: The signals corresponding to the quaternary and methyl carbons of the tert-butyl group, as well as the carbamate carbonyl carbon, will be absent in the product's spectrum.[17]
-
Experimental Protocols
Protocol 1: Boc Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
This is a robust and widely used method for Boc deprotection.
Materials:
-
Boc-protected piperidine derivative
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic Acid (TFA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, and other standard laboratory glassware
Procedure:
-
Dissolve the Boc-protected piperidine derivative in anhydrous DCM (at a concentration of approximately 0.1-0.2 M) in a round-bottom flask.[11]
-
Cool the solution to 0 °C using an ice bath.[11]
-
Slowly add TFA (5-10 equivalents) to the stirred solution.[11] A common concentration is 20-50% (v/v) TFA in DCM.
-
Remove the ice bath and allow the reaction to warm to room temperature.
-
Stir the reaction for 1-4 hours, monitoring its progress by TLC or LC-MS.[11]
-
Once the reaction is complete, remove the DCM and excess TFA under reduced pressure.[11]
-
To obtain the free base, dissolve the residue in DCM and carefully add saturated aqueous NaHCO₃ solution until gas evolution ceases and the pH of the aqueous layer is basic.[11]
-
Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with DCM (2-3 times).[11]
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.[11]
-
Filter and concentrate under reduced pressure to yield the deprotected piperidine derivative.[11]
Protocol 2: Boc Deprotection using 4M HCl in 1,4-Dioxane
This method is particularly useful as the hydrochloride salt of the product often precipitates, simplifying isolation.
Materials:
-
Boc-protected piperidine derivative
-
4M HCl in 1,4-dioxane
-
Anhydrous 1,4-dioxane or other suitable solvent (e.g., methanol)
-
Diethyl ether (for precipitation, optional)
-
Round-bottom flask, magnetic stirrer, and other standard laboratory glassware
Procedure:
-
Dissolve the Boc-protected piperidine derivative in a minimal amount of a suitable solvent like anhydrous dioxane or methanol in a round-bottom flask.[11]
-
Add the 4M HCl in dioxane solution (3-5 equivalents) to the stirred solution at room temperature.
-
Stir the reaction for 1-3 hours, monitoring its progress by TLC or LC-MS.[11] Often, the hydrochloride salt of the deprotected piperidine will precipitate out of the solution.[11]
-
Upon completion, the solvent can be removed under reduced pressure. Alternatively, the product can be precipitated by adding diethyl ether and collected by filtration.[11]
-
To obtain the free base, suspend the residue or the filtered solid in a mixture of water and DCM. Add saturated aqueous NaHCO₃ solution until the mixture is basic.[11]
-
Separate the layers and extract the aqueous layer with DCM. Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the deprotected piperidine free base.[11]
Data Presentation
Table 1: Comparison of Common Boc Deprotection Methods for Piperidines
| Method | Reagents/Conditions | Solvent | Temperature | Typical Reaction Time | Typical Yield | Notes |
| Acidic Deprotection | 5-50% Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | 0 °C to RT | 1-4 hours[11] | >95%[11] | A very common and effective method. The resulting trifluoroacetate salt may sometimes be difficult to handle.[11] |
| 4M Hydrochloric Acid (HCl) | Dioxane or Methanol | Room Temperature | 1-3 hours[11] | Quantitative | Often, the hydrochloride salt of the deprotected piperidine will precipitate, simplifying isolation.[11] | |
| Milder Deprotection | Oxalyl Chloride (3 equiv.) | Methanol | Room Temperature | 1-4 hours[13] | Up to 90%[13] | Suitable for substrates with other acid-sensitive groups.[2] |
| Aqueous Phosphoric Acid | Water | 50-90 °C | 1-5 hours | High | An environmentally benign and selective method.[12] | |
| Thermal Deprotection | Heat | Various (e.g., TFE, water) | 100-240 °C | 30-60 min[15] | Variable | Can be selective but requires high temperatures.[15] |
Mechanism of Acid-Catalyzed Boc Deprotection
The removal of the Boc group under acidic conditions follows a well-established mechanism.
Caption: Mechanism of acid-catalyzed Boc deprotection.
-
Protonation: The carbonyl oxygen of the carbamate is protonated by the acid.[18][19]
-
Fragmentation: The protonated intermediate fragments, leading to the loss of a stable tert-butyl cation and the formation of a carbamic acid.[18][19]
-
Decarboxylation: The carbamic acid intermediate is unstable and readily decarboxylates to release carbon dioxide and the free amine.[18][19]
-
Protonation of Amine: Under the acidic reaction conditions, the final product is the protonated amine salt.[18]
References
- Organic Chemistry - YouTube. (2022, December 14). Boc Deprotection Mechanism.
- Total Synthesis. Boc Protecting Group: N-Boc Protection & Deprotection Mechanism.
- Common Organic Chemistry. Boc Deprotection Mechanism - TFA.
- Wikipedia. tert-Butyloxycarbonyl protecting group.
- ACS GCI Pharmaceutical Roundtable Reagent Guides. (2026, January 3). Acids.
- Master Organic Chemistry. Amine Protection and Deprotection.
- Benchchem. The Mechanism of Action of the Boc Protecting Group in Synthesis: An In-depth Technical Guide.
- Organic Chemistry Portal. Boc-Protected Amino Groups.
- Fisher Scientific. Amine Protection / Deprotection.
- National Institutes of Health. (2020, June 23). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride.
- ACS Publications. (2024, April 25). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow | Organic Process Research & Development.
- Benchchem. Technical Support Center: Deprotection of Boc-Protected Piperazines.
- Benchchem.
- Benchchem. optimizing Boc deprotection conditions to avoid side reactions.
- Benchchem. Optimizing reaction conditions for Boc deprotection without side products.
- Benchchem. A Comparative Guide to Analytical Methods for Confirming Boc Protection.
- Benchchem.
- ResearchGate. (2013, January 14). How to do work-up of a BOC deprotection reaction by TFA?
- Benchchem.
- RSC Publishing. (2020, June 23). Mild deprotection of the N-tert‐butyloxycarbonyl (N-Boc) group using oxalyl chloride.
- ChemistryViews. (2025, April 8).
- Reddit. (2024, February 27). Advice on N-boc deprotection in the presence of acid sensitive groups : r/Chempros.
- Semantic Scholar. (2012, May 27).
- PMC.
- ResearchGate. (2025, December 5).
- ChemPep. Boc Solid Phase Peptide Synthesis.
- Hebei Boze Chemical Co., Ltd. (2023, July 4). Boc Protected Compounds.
- Benchchem.
- SYNTHESIS AND EVALUATION OF DEPROTECTED N-BOC PIPERAZINE DERIVED MONO-MANNICH BASES.
- Aapptec Peptides. N-Terminal Deprotection; Boc removal.
- Methods for Removing the Fmoc Group.
- ResearchGate. (2016, March 26). How to confirm BOC deprotection by TFA ?
- ResearchGate. (2018, May 26). I have used Lys(Tfa)Fmoc-OH in peptide synthesis . Deprotection of Tfa gr took place in 24h by aqueous piperidine at rt.
- Benchchem. Application Notes and Protocols: A Guide to Deprotection and Cleavage in Peptide Synthesis.
- Common Organic Chemistry. Boc Deprotection - HCl.
- The Royal Society of Chemistry.
- Sigma-Aldrich. Boc-deprotection-methods.
- Sigma-Aldrich. Boc Resin Cleavage Protocol.
- Benchchem. common challenges in working with piperidine-based compounds.
- ACS GCI Pharmaceutical Roundtable Reagent Guides. BOC Deprotection.
- ResearchGate. Boc deprotection conditions tested. | Download Scientific Diagram.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Boc Deprotection - HCl [commonorganicchemistry.com]
- 6. total-synthesis.com [total-synthesis.com]
- 7. Acids - Wordpress [reagents.acsgcipr.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 10. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Boc-Protected Amino Groups [organic-chemistry.org]
- 13. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.rsc.org [pubs.rsc.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 19. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Scaling Up (S)-1-tert-Butyl 2-methyl piperidine-1,2-dicarboxylate Production
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the synthesis and scale-up of (S)-1-tert-Butyl 2-methyl piperidine-1,2-dicarboxylate. This guide is designed to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the production of this key chiral building block. As Senior Application Scientists, we aim to combine technical accuracy with practical, field-tested insights to support your research and development endeavors.
I. Introduction to the Synthesis
This compound is a valuable chiral intermediate in the synthesis of various pharmaceutical agents. Its production typically involves a two-step process starting from the commercially available (S)-piperidine-2-carboxylic acid (also known as L-pipecolic acid). The synthesis pathway involves:
-
N-Boc Protection: The secondary amine of L-pipecolic acid is protected with a tert-butoxycarbonyl (Boc) group.
-
Esterification: The carboxylic acid group is then esterified to a methyl ester.
While seemingly straightforward on a lab scale, scaling up this synthesis presents several challenges that can impact yield, purity, and overall process efficiency. This guide will address these challenges in a practical question-and-answer format.
Synthesis Workflow Overview
Caption: General two-step synthesis of the target compound.
II. Frequently Asked Questions (FAQs) & Troubleshooting Guide
Part A: N-Boc Protection of (S)-Piperidine-2-carboxylic Acid
Question 1: I am seeing low yields during the Boc-protection step. What are the common causes and how can I improve it?
Answer: Low yields in the Boc-protection of L-pipecolic acid are often multifactorial. Here’s a breakdown of potential causes and solutions:
-
Inadequate Base: The choice and stoichiometry of the base are critical. L-pipecolic acid exists as a zwitterion, and a sufficiently strong base is required to deprotonate the ammonium group, freeing the amine for nucleophilic attack on di-tert-butyl dicarbonate ((Boc)₂O).
-
Troubleshooting:
-
Base Selection: While organic bases like triethylamine (TEA) can be used, inorganic bases such as sodium hydroxide (NaOH), sodium carbonate (Na₂CO₃), or sodium bicarbonate (NaHCO₃) in a biphasic system (e.g., dioxane/water or THF/water) are often more effective for amino acids.
-
Stoichiometry: Ensure at least two equivalents of base are used: one to neutralize the carboxylic acid and another to neutralize the proton released during the reaction.
-
-
-
Slow Reaction Rate: At room temperature, the reaction can be sluggish.
-
Troubleshooting:
-
Temperature Control: While higher temperatures can increase the rate, they also promote the decomposition of (Boc)₂O. A moderately controlled temperature, for instance, 0 °C to room temperature, is generally optimal.[1]
-
Catalyst: The use of 4-dimethylaminopyridine (DMAP) as a catalyst can significantly accelerate the reaction. However, be mindful of potential side reactions if your substrate has other sensitive functional groups.
-
-
-
Workup Issues: Product loss during the aqueous workup is a common problem. N-Boc-L-pipecolic acid has some water solubility.
-
Troubleshooting:
-
pH Adjustment: After the reaction is complete, carefully acidify the aqueous layer to a pH of ~2-3 with a non-oxidizing acid like citric acid or cold HCl. This protonates the carboxylate, making the product less water-soluble and easier to extract into an organic solvent like ethyl acetate or dichloromethane.
-
Extraction: Perform multiple extractions with a suitable organic solvent to maximize recovery. Washing the combined organic layers with brine can help to remove residual water.
-
-
Question 2: I am observing the formation of an unexpected side product that appears to be a dimer. What is happening and how can I prevent it?
Answer: The formation of a dimer, specifically an amide-coupled product between two molecules of L-pipecolic acid, can occur if the carboxylic acid group is activated and reacts with the amine of another molecule. This is more likely to happen under conditions that favor amide bond formation.
-
Causality: This side reaction is less common during Boc protection itself but can be a significant issue in the subsequent esterification step if coupling agents are used without prior N-protection. During the Boc protection, if the reaction conditions are not optimized (e.g., incorrect pH, prolonged reaction times at high temperatures), there is a possibility of side reactions. The primary cause is often the presence of a reactive intermediate that can facilitate intermolecular coupling.
-
Prevention:
-
Order of Addition: Add the (Boc)₂O to the solution of L-pipecolic acid and base. This ensures that the amine is quickly protected before it has a chance to react as a nucleophile with another activated carboxyl group.
-
Controlled Conditions: Maintain a low to moderate temperature (0 °C to RT) and monitor the reaction progress by TLC or LC-MS to avoid prolonged reaction times.
-
Part B: Esterification of N-Boc-L-Pipecolic Acid
Question 3: My esterification reaction using methanol and a strong acid catalyst (like H₂SO₄ or HCl) is incomplete, even after prolonged reaction times. Why is this happening?
Answer: Fischer esterification of N-Boc-L-pipecolic acid can be challenging on a large scale due to several factors:
-
Steric Hindrance: The bulky N-Boc group can sterically hinder the approach of methanol to the carbonyl carbon of the carboxylic acid.
-
Reversibility: The Fischer esterification is an equilibrium-driven process. The water produced during the reaction can hydrolyze the ester product, shifting the equilibrium back towards the starting materials.
-
Boc-Group Lability: Strong acidic conditions, especially at elevated temperatures required to drive the reaction to completion, can lead to the cleavage of the acid-labile Boc protecting group.[2][3]
Troubleshooting Strategies:
| Method | Protocol | Advantages | Challenges & Scale-up Considerations |
| Acid-Catalyzed Esterification | Dissolve N-Boc-L-pipecolic acid in a large excess of methanol. Add a catalytic amount of a strong acid (e.g., H₂SO₄, HCl). Reflux for several hours, monitoring by TLC/LC-MS. | Inexpensive reagents. | Reversible reaction requires removal of water (e.g., Dean-Stark trap, which is difficult with methanol). Risk of Boc-deprotection. |
| Methylating Agents | Use a milder methylating agent like methyl iodide (CH₃I) with a base (e.g., K₂CO₃) in a polar aprotic solvent like DMF or acetone. | Milder conditions, less risk of Boc-deprotection. | CH₃I is toxic and a regulated substance. Stoichiometric base is required. |
| Coupling Agents | Use a coupling agent such as DCC/DMAP, EDC/HOBt, or COMU.[4] | High yielding and generally fast reactions. | Coupling agents and their byproducts can be difficult to remove on a large scale. DCC byproduct (DCU) requires filtration. Potential for side reactions.[5] |
| SOCl₂/Methanol | Add thionyl chloride (SOCl₂) dropwise to cold methanol to generate HCl in situ, then add the N-Boc-L-pipecolic acid.[6] | Highly effective and drives the reaction to completion. | SOCl₂ is corrosive and reacts violently with water. Requires careful temperature control and handling procedures. |
Recommended Protocol for Scale-Up (SOCl₂/Methanol Method):
-
In a well-ventilated fume hood, equip a reactor with a dropping funnel, a thermometer, and a nitrogen inlet.
-
Charge the reactor with anhydrous methanol (10-20 volumes).
-
Cool the methanol to 0-5 °C in an ice bath.
-
Slowly add thionyl chloride (1.2-1.5 equivalents) dropwise to the cold methanol, ensuring the temperature does not exceed 10 °C.
-
Stir the solution for 15-20 minutes at 0-5 °C.
-
Add N-Boc-L-pipecolic acid (1.0 equivalent) portion-wise, maintaining the internal temperature below 10 °C.
-
Once the addition is complete, allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Carefully quench the reaction by slowly adding it to a cold, saturated aqueous solution of sodium bicarbonate.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
Question 4: I am having difficulty purifying the final product, this compound. What are the best practices for purification on a larger scale?
Answer: Purification challenges often stem from the removal of unreacted starting materials, reagents, and byproducts.
-
Column Chromatography: While effective at the lab scale, silica gel chromatography is often not economically viable or practical for large-scale production.[7] The basicity of the piperidine nitrogen (even when Boc-protected) can lead to streaking and poor separation on silica gel.[7]
-
Distillation: The product is a high-boiling oil, making distillation under high vacuum a viable option for purification, especially for removing non-volatile impurities. However, this requires specialized equipment and careful temperature control to avoid decomposition.
-
Crystallization: Although the product is often an oil at room temperature, it may be possible to induce crystallization through the careful selection of a solvent system (e.g., hexanes/ethyl acetate) at low temperatures. If successful, crystallization is an excellent method for large-scale purification.
-
Workup and Extraction Optimization: A well-designed aqueous workup is the most critical step for purification at scale.
-
Base Wash: After the esterification, a wash with a mild aqueous base (e.g., NaHCO₃ solution) will remove any unreacted N-Boc-L-pipecolic acid by converting it to its water-soluble salt.
-
Acid Wash: A subsequent wash with a dilute aqueous acid (e.g., 1M citric acid or dilute HCl) can remove any basic impurities. Be cautious not to use conditions that are too acidic, which could cleave the Boc group.
-
Solvent Selection: Use a solvent for extraction that has low water solubility to minimize the amount of water carried into the final product.
-
Troubleshooting Decision Tree
Sources
- 1. reddit.com [reddit.com]
- 2. BOC protecting groups have become a crucial tool in accelerating the development of innovative drugs | Nanjing Tengxiang Import & Export Co. Ltd. [jinxiangchemical.com]
- 3. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 4. rsc.org [rsc.org]
- 5. reddit.com [reddit.com]
- 6. connectjournals.com [connectjournals.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
A Senior Application Scientist's Guide to Determining the Enantiomeric Purity of (S)-1-tert-Butyl 2-methyl piperidine-1,2-dicarboxylate
In the landscape of pharmaceutical development and asymmetric synthesis, the precise determination of enantiomeric purity is not merely a quality control checkpoint; it is a critical determinant of a drug candidate's safety and efficacy.[1][2] The stereoisomers of a chiral molecule can exhibit widely divergent pharmacological and toxicological profiles.[2] This guide provides an in-depth comparison of analytical methodologies for quantifying the enantiomeric excess (e.e.) of (S)-1-tert-Butyl 2-methyl piperidine-1,2-dicarboxylate, a chiral building block frequently incorporated into complex drug molecules.[1][3]
This document moves beyond a simple recitation of protocols. It is designed to provide researchers, scientists, and drug development professionals with the scientific rationale behind method selection, enabling a nuanced and informed approach to chiral analysis. We will explore the strengths and limitations of various techniques, supported by experimental data and protocols, to ensure the generation of robust and reliable results.
The Analytical Gauntlet: A Comparative Overview of Techniques
The choice of an analytical technique for determining enantiomeric purity is a multifaceted decision, balancing factors such as accuracy, sensitivity, sample throughput, and available instrumentation. Here, we compare the most pertinent methods for the analysis of this compound.
| Technique | Principle | Advantages | Disadvantages | Typical Sample Requirement | Throughput |
| Chiral High-Performance Liquid Chromatography (HPLC) | Differential interaction of enantiomers with a chiral stationary phase (CSP).[4] | High accuracy and precision, widely applicable, direct separation of enantiomers.[5] | Method development can be time-consuming, requires specialized and costly chiral columns.[6] | Micrograms to milligrams | Moderate to High |
| Chiral Gas Chromatography (GC) | Separation of volatile enantiomers on a chiral stationary phase.[7] | High resolution, suitable for volatile and thermally stable compounds.[7] | Limited to volatile analytes; derivatization may be necessary. | Micrograms | High |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Use of chiral derivatizing or solvating agents to induce chemical shift differences between enantiomers.[8][9] | Rapid analysis, provides structural information, does not require physical separation of enantiomers.[8] | Lower sensitivity for minor enantiomers, requires a chiral auxiliary, potential for kinetic resolution during derivatization.[8][10] | Milligrams | High |
| Polarimetry | Measurement of the rotation of plane-polarized light by a chiral compound.[11] | Simple, non-destructive, rapid. | Low sensitivity and accuracy, requires a known standard of the pure enantiomer, susceptible to impurities.[10][12][13] | Milligrams to grams | Very High |
| Vibrational Circular Dichroism (VCD) | Differential absorption of left and right circularly polarized infrared light.[14] | Provides absolute configuration, does not require a reference standard for this purpose.[14][15] | Requires specialized instrumentation, complex data analysis involving quantum chemical calculations.[15] | Milligrams | Low |
| Supercritical Fluid Chromatography (SFC) | Separation using a supercritical fluid (typically CO₂) as the mobile phase with a chiral stationary phase.[16][17] | Faster separations and lower solvent consumption than HPLC, considered a "green" technique.[18][19] | Requires specialized high-pressure equipment. | Micrograms to milligrams | High |
Deep Dive into Key Methodologies: Protocols and Rationale
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC stands as the gold standard for the accurate determination of enantiomeric excess in the pharmaceutical industry.[10] The underlying principle is the differential interaction between the enantiomers of the analyte and a chiral stationary phase (CSP), leading to different retention times and, consequently, separation.
-
Column Selection: A polysaccharide-based CSP, such as one coated with derivatized cellulose or amylose, is a logical starting point for this class of compounds. Columns like CHIRALPAK® AD-H or CHIRALCEL® OD-H have demonstrated broad applicability for a range of chiral compounds. The choice is guided by the need for strong chiral recognition, which for our target molecule involves hydrogen bonding and dipole-dipole interactions with the carbamate and ester functional groups.
-
Mobile Phase Preparation: A typical mobile phase for normal-phase chiral HPLC consists of a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol). A starting composition of 90:10 (v/v) hexane:isopropanol is a common starting point. The addition of a small amount of an acidic or basic additive (e.g., 0.1% trifluoroacetic acid or diethylamine) can improve peak shape and resolution by suppressing unwanted interactions with the silica support of the CSP.
-
Sample Preparation: Accurately weigh approximately 10 mg of the sample and dissolve it in 10 mL of the mobile phase to create a 1 mg/mL stock solution. Further dilute as necessary to fall within the linear range of the detector.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C (thermostatically controlled for reproducibility)
-
Injection Volume: 10 µL
-
Detection: UV at 210 nm (due to the presence of the carbamate and ester chromophores).
-
-
Data Analysis: The enantiomeric excess (% e.e.) is calculated from the peak areas of the two enantiomers using the following formula: % e.e. = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] x 100
-
Why a Polysaccharide-Based CSP? These phases offer a complex chiral environment with grooves and cavities that can effectively discriminate between enantiomers through a combination of hydrogen bonding, dipole-dipole, and steric interactions. The carbamate and ester groups of the analyte are key interaction points.
-
Why Normal-Phase Chromatography? Normal-phase mode often provides better selectivity for chiral separations compared to reversed-phase. The non-polar mobile phase minimizes interactions with the analyte, allowing the chiral recognition by the CSP to dominate the separation mechanism.
Nuclear Magnetic Resonance (NMR) Spectroscopy with a Chiral Derivatizing Agent
NMR spectroscopy offers a rapid method for determining enantiomeric excess without the need for chromatographic separation.[8] The strategy involves converting the enantiomers into diastereomers by reaction with a chiral derivatizing agent (CDA). These diastereomers have distinct NMR spectra, allowing for quantification by integrating the signals of corresponding protons.
-
Derivatization:
-
In an NMR tube, dissolve approximately 10 mg of the this compound sample in 0.7 mL of anhydrous deuterated chloroform (CDCl₃).
-
Add a slight molar excess (1.1 equivalents) of a chiral derivatizing agent. For an analyte with a secondary amine, a suitable CDA would be one that reacts with it. However, the nitrogen in the target molecule is part of a carbamate and is not nucleophilic. A more appropriate strategy for this molecule would involve a chiral solvating agent (CSA). Let's pivot to a more suitable NMR approach.
-
-
Sample Preparation:
-
In an NMR tube, dissolve approximately 10 mg of the this compound sample in 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or C₆D₆).
-
Acquire a standard ¹H NMR spectrum of the sample.
-
To the same NMR tube, add a carefully weighed amount of a chiral solvating agent (CSA), such as (R)-(-)-2,2,2-trifluoro-1-(9-anthryl)ethanol (TFAE). Start with approximately 0.5 equivalents and incrementally add more until optimal separation of signals is observed.
-
-
NMR Acquisition:
-
Acquire a series of ¹H NMR spectra after each addition of the CSA.
-
Pay close attention to protons near the chiral center, such as the proton at the 2-position of the piperidine ring or the methyl protons of the ester group, as these are most likely to experience different chemical environments in the diastereomeric complexes formed with the CSA.
-
-
Data Analysis:
-
Identify a pair of well-resolved signals corresponding to the two enantiomers.
-
Carefully integrate these signals. The enantiomeric excess is calculated from the integration values: % e.e. = [ (Integral_major - Integral_minor) / (Integral_major + Integral_minor) ] x 100
-
-
Why a Chiral Solvating Agent? CSAs form transient, non-covalent diastereomeric complexes with the enantiomers of the analyte.[8] This interaction induces small but measurable differences in the chemical shifts of the enantiomers, allowing for their discrimination by NMR. This approach avoids the potential for kinetic resolution and side reactions that can occur with CDAs.[6]
-
Why Titrate the CSA? The degree of chemical shift non-equivalence is dependent on the concentration of the CSA and the strength of the diastereomeric interactions. A titration approach allows for the optimization of this separation for accurate integration.
Visualization of Workflows
Chiral HPLC Workflow
Caption: Workflow for enantiomeric purity determination by Chiral HPLC.
NMR with CSA Workflow
Sources
- 1. thieme-connect.de [thieme-connect.de]
- 2. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 3. Enantioselective synthesis of chiral 2,3-cis-disubstituted piperidines and C1-substituted tetrahydroisoquinolines by asymmetric Cu-catalyzed cyclizative aminoboration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]
- 5. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. gcms.cz [gcms.cz]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. Thieme E-Books & E-Journals [thieme-connect.de]
- 14. Vibrational Circular Dichroism: Recent Advances for the Assignment of the Absolute Configuration of Natural Products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. americanlaboratory.com [americanlaboratory.com]
- 16. Chiral Super Critical Fluid Chromatography: Phenomenex [phenomenex.com]
- 17. Supercritical fluid chromatography - Wikipedia [en.wikipedia.org]
- 18. chromatographyonline.com [chromatographyonline.com]
- 19. researchgate.net [researchgate.net]
Navigating the Chiral Maze: A Comparative Guide to the HPLC Analysis of (S)-1-tert-Butyl 2-methyl piperidine-1,2-dicarboxylate
For researchers, scientists, and professionals in drug development, the precise determination of enantiomeric purity is not merely a procedural step but a cornerstone of safety, efficacy, and regulatory compliance. The chiral molecule (S)-1-tert-Butyl 2-methyl piperidine-1,2-dicarboxylate, a key building block in the synthesis of various pharmaceutical agents, is no exception. Its stereochemical integrity directly influences the pharmacological profile of the final active pharmaceutical ingredient (API). This guide provides an in-depth, objective comparison of High-Performance Liquid Chromatography (HPLC) methods for the chiral analysis of this compound, supported by experimental insights and a review of alternative analytical technologies.
The Analytical Imperative: Why Chiral Purity of this compound Matters
This compound, also known as N-Boc-L-pipecolic acid methyl ester, is a conformationally constrained amino acid derivative. The spatial orientation of the substituents at the C-2 chiral center is critical. The presence of its enantiomer, the (R)-form, can lead to off-target effects, reduced therapeutic efficacy, or unforeseen toxicity in the final drug product. Therefore, a robust and reliable analytical method to quantify the enantiomeric excess (e.e.) is paramount during process development and quality control.
Chiral HPLC stands as the gold standard for this application due to its high resolution, reproducibility, and the wide variety of commercially available chiral stationary phases (CSPs). The fundamental principle of chiral HPLC lies in the differential interaction of the enantiomers with a chiral selector immobilized on the stationary phase, leading to different retention times and, thus, separation.
Comparative Analysis of Chiral Stationary Phases for N-Boc-Pipecolic Acid Methyl Ester
The selection of the appropriate CSP is the most critical decision in developing a successful chiral separation method. For N-protected amino acid esters like our target analyte, two classes of CSPs have demonstrated broad applicability and high success rates: polysaccharide-based and macrocyclic glycopeptide-based phases.
Polysaccharide-Based CSPs: These are the most widely used CSPs and are based on cellulose or amylose derivatives coated or immobilized on a silica support. The chiral recognition mechanism is complex, involving a combination of hydrogen bonding, dipole-dipole interactions, and inclusion into the chiral cavities of the polysaccharide structure. For N-Boc protected cyclic amino acids, normal-phase chromatography is often the preferred mode.
Macrocyclic Glycopeptide-Based CSPs: These CSPs, such as those based on vancomycin, teicoplanin, or ristocetin A, offer multi-modal chiral recognition capabilities. They possess a complex structure with multiple stereogenic centers, aromatic rings, and ionizable groups, allowing for a variety of interactions including hydrogen bonding, ionic interactions, and inclusion complexation. These phases can be operated in normal-phase, reversed-phase, and polar organic modes, offering significant flexibility in method development. For t-BOC protected amino acids, reversed-phase and polar organic modes are often successful.[1]
Below is a comparative summary of the expected performance of different CSPs for the chiral analysis of this compound, based on data from closely related N-Boc protected amino acid esters.
| Chiral Stationary Phase (CSP) | Typical Mobile Phase | Expected Performance | Rationale for Selection |
| Chiralpak® IC (Immobilized Amylose tris(3,5-dichlorophenylcarbamate)) | n-Hexane/Isopropanol (IPA) with 0.1% Trifluoroacetic Acid (TFA) | Excellent Resolution (Rs > 2.0) . The immobilized nature allows for a wider range of solvents. | Polysaccharide phases are highly effective for N-protected amino acids. The chloro-substituted phenylcarbamate groups enhance π-π and dipole-dipole interactions, which are crucial for resolving this type of analyte. |
| Chiralpak® IA (Immobilized Amylose tris(3,5-dimethylphenylcarbamate)) | n-Hexane/Ethanol with 0.1% TFA | Good to Excellent Resolution (Rs > 1.5) . Often provides complementary selectivity to Chiralpak® IC. | The dimethylphenylcarbamate selector offers a different electronic environment compared to the IC phase, potentially leading to altered retention and selectivity. |
| CHIROBIOTIC® T (Teicoplanin) | Methanol with 0.1% Ammonium Trifluoroacetate (NH₄TFA) (Polar Organic Mode) | Good Resolution (Rs > 1.5) . Offers orthogonal selectivity to polysaccharide phases. | Macrocyclic glycopeptides are known for their broad enantioselectivity for amino acid derivatives. The polar organic mode is compatible with mass spectrometry (MS) detection.[1] |
| CHIROBIOTIC® V (Vancomycin) | Acetonitrile/Water with 0.1% Formic Acid (Reversed-Phase Mode) | Moderate Resolution (Rs ~ 1.2 - 1.5) . May require more optimization. | Vancomycin-based CSPs are effective for a wide range of chiral compounds, and the reversed-phase mode can be advantageous for sample solubility. |
Disclaimer: The performance data presented is based on the analysis of structurally similar N-Boc protected amino acid esters. Method development and validation are essential to confirm the optimal conditions for this compound.
Experimental Protocol: A Validated Chiral HPLC Method
This section provides a detailed, step-by-step methodology for the chiral analysis of this compound using a recommended starting point.
Objective: To determine the enantiomeric purity of this compound by separating it from its (R)-enantiomer.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
Chromatographic Conditions:
-
Column: Chiralpak® IC (250 x 4.6 mm, 5 µm)
-
Mobile Phase: n-Hexane / Isopropanol / Trifluoroacetic Acid (90:10:0.1, v/v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection: UV at 210 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.
Procedure:
-
System Preparation: Equilibrate the Chiralpak® IC column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Sample Injection: Inject 10 µL of the prepared sample solution onto the column.
-
Data Acquisition: Record the chromatogram for a sufficient time to allow for the elution of both enantiomers.
-
Analysis: Identify the peaks corresponding to the (S) and (R)-enantiomers. The elution order should be confirmed by injecting a standard of the pure (S)-enantiomer.
-
Quantification: Calculate the enantiomeric excess (% e.e.) using the peak areas of the two enantiomers with the following formula: % e.e. = [ (Area(S) - Area(R)) / (Area(S) + Area(R)) ] x 100
Visualizing the Workflow: Chiral HPLC Analysis
Caption: Workflow for chiral HPLC analysis.
Beyond HPLC: A Look at Alternative Technologies
While chiral HPLC is the workhorse for enantiomeric purity analysis, other techniques offer distinct advantages in specific scenarios.
Chiral Supercritical Fluid Chromatography (SFC): SFC utilizes supercritical CO₂ as the primary mobile phase, often with a small amount of an organic modifier.
-
Advantages:
-
Speed: The low viscosity of supercritical fluids allows for higher flow rates and faster separations.
-
Greener Chemistry: Significantly reduces the consumption of organic solvents.
-
Orthogonal Selectivity: Can sometimes provide different elution orders or improved resolution compared to HPLC.
-
-
Considerations: Requires specialized instrumentation. Method development involves optimizing co-solvent, pressure, and temperature.
Capillary Electrophoresis (CE): CE separates molecules in a narrow capillary based on their electrophoretic mobility in an electric field. For chiral separations, a chiral selector is added to the background electrolyte.
-
Advantages:
-
High Efficiency: Can achieve a very high number of theoretical plates, leading to excellent resolution.
-
Low Sample Consumption: Requires only nanoliter injection volumes.
-
-
Considerations: Lower concentration sensitivity compared to HPLC. Method development can be more complex, involving optimization of buffer pH, chiral selector concentration, and applied voltage.
Conclusion: Selecting the Optimal Analytical Strategy
For the routine and robust analysis of this compound, a validated chiral HPLC method using a polysaccharide-based CSP, such as Chiralpak® IC, under normal-phase conditions offers a reliable and high-resolution solution. The detailed protocol provided serves as an excellent starting point for method development.
However, for laboratories focused on high-throughput screening or those with a "green chemistry" mandate, exploring chiral SFC is highly recommended. Chiral CE presents a powerful orthogonal technique, particularly valuable in research settings where sample volume is limited and exceptionally high separation efficiency is required.
The ultimate choice of analytical method will depend on the specific needs of the laboratory, including sample throughput, available instrumentation, and desired performance characteristics. By understanding the principles and comparative advantages of each technique, researchers can confidently select and implement the most appropriate strategy to ensure the enantiomeric purity of this critical chiral building block.
References
Sources
A Comparative Guide to (S)-1-tert-Butyl 2-methyl piperidine-1,2-dicarboxylate and Other Chiral Synthons for Piperidine Synthesis
Introduction: The Enduring Significance of Chiral Piperidines
The piperidine scaffold is a cornerstone of modern medicinal chemistry, appearing in a vast array of pharmaceuticals and natural products.[1][2] Its prevalence stems from its ability to confer favorable pharmacokinetic properties and to present substituents in a well-defined three-dimensional arrangement, which is critical for precise drug-target interactions.[3][4] As most biological targets are inherently chiral, the demand for enantiomerically pure piperidine derivatives has surged, making the selection of the right chiral building block—or "synthon"—a pivotal decision in the drug discovery process.[3][4][5]
This guide provides an in-depth comparison of (S)-1-tert-Butyl 2-methyl piperidine-1,2-dicarboxylate, a versatile and widely used chiral synthon, with other prominent strategies for accessing enantiopure piperidines. We will explore the practical advantages and limitations of each approach, supported by experimental data and detailed protocols, to empower researchers in making informed decisions for their synthetic campaigns.
Featured Synthon: this compound
This compound (CAS: 200184-53-8) is a derivative of (S)-pipecolic acid, where the ring nitrogen is protected by a tert-butoxycarbonyl (Boc) group and the carboxylic acid is esterified.[6] This combination of features makes it an exceptionally useful and versatile building block for several key reasons:
-
Orthogonal Protection: The Boc group is stable under a variety of reaction conditions but can be readily removed with mild acid (e.g., TFA), while the methyl ester can be selectively hydrolyzed, reduced, or converted into other functional groups. This orthogonality allows for precise, stepwise manipulation of the molecule.
-
Stereochemical Integrity: Derived from the chiral pool, it provides a reliable source of (S)-stereochemistry at the C2 position, which can be leveraged to induce chirality elsewhere in the molecule or serve as a fixed stereocenter in the final target.
-
Synthetic Versatility: The ester at C2 can be transformed into a hydroxymethyl group, an aldehyde, or an amide, providing a handle for chain extension and diversification. The nitrogen, once deprotected, is available for N-alkylation or arylation.
The primary utility of this synthon lies in its role as a scaffold, allowing for the controlled, stereoselective construction of more complex 2-substituted or 2,X-disubstituted piperidines.
Comparative Analysis of Alternative Chiral Synthons
While highly effective, this compound is one of many tools available. The optimal choice depends on the target molecule's substitution pattern, scale, and cost considerations. Below, we compare it with other major classes of chiral synthons.
Chiral Lactams (Phenylglycinol-Derived Auxiliaries)
This strategy employs a chiral auxiliary, such as (R)-phenylglycinol, to induce stereoselectivity in the formation of a bicyclic lactam intermediate.[7][8] This intermediate can then be elaborated to generate a wide range of enantiopure piperidine alkaloids and derivatives.[8][9][10]
-
Mechanism of Action: An achiral or racemic δ-oxoacid undergoes cyclodehydration with the chiral auxiliary to form a diastereomerically pure bicyclic lactam. Subsequent nucleophilic addition to the lactam carbonyl occurs from the less hindered face, followed by reductive cleavage of the auxiliary to yield the chiral piperidine.[7]
-
Advantages:
-
Enantiodivergence: A single enantiomer of the chiral auxiliary can be used to synthesize both enantiomers of the target piperidine by simply changing the order of substituent introduction.[7]
-
High Diastereoselectivity: The rigid bicyclic structure provides excellent facial bias for incoming nucleophiles.
-
-
Disadvantages:
-
Multi-step Process: Requires synthesis of the lactam and subsequent removal of the auxiliary, adding to the step count compared to using a pre-formed synthon.
-
Atom Economy: The chiral auxiliary is a stoichiometric reagent that is not incorporated into the final product.
-
Catalytic Asymmetric Synthesis from Achiral Precursors
Modern catalytic methods offer powerful routes to chiral piperidines directly from achiral starting materials like pyridines or acyclic amines, avoiding the use of stoichiometric chiral reagents.[11][12][13][14]
-
Key Methodologies:
-
Asymmetric Hydrogenation/Reduction: Chiral metal catalysts (e.g., Rhodium, Ruthenium) can enantioselectively reduce substituted pyridines or their derivatives to yield chiral piperidines.[14][15]
-
Rhodium-Catalyzed [2+2+2] Cycloaddition: This method constructs the piperidine ring from smaller fragments, such as an alkene and two alkyne molecules, with chirality controlled by a chiral phosphine ligand.[12]
-
Enantioselective C-H Functionalization: A chiral catalyst can direct the functionalization of a specific C-H bond in an acyclic amine, which then cyclizes to form the piperidine ring. For instance, a copper-catalyzed δ C-H cyanation can install a masked carbonyl group, leading to chiral piperidines after reduction and cyclization.[16]
-
-
Advantages:
-
Efficiency and Atom Economy: Generates chirality using only a small amount of a chiral catalyst.
-
Direct Access: Can produce highly functionalized piperidines in a single step from simple precursors.[13]
-
-
Disadvantages:
-
Catalyst Cost and Availability: Chiral ligands and metal catalysts can be expensive and sensitive to air or moisture.
-
Substrate Specificity: A catalyst that works well for one substrate may not be effective for another, requiring extensive optimization.
-
Chemo-Enzymatic Dearomatization
This emerging strategy combines the power of chemical synthesis with the exquisite selectivity of biocatalysis to produce chiral piperidines from activated pyridines.[17][18]
-
Mechanism of Action: A readily available pyridine is first chemically activated and partially reduced. This intermediate then enters an enzymatic cascade, often involving an ene-reductase, which performs a highly stereoselective reduction to yield the final chiral piperidine.[17]
-
Advantages:
-
Exceptional Enantioselectivity: Enzymes often provide >99% ee under mild, aqueous conditions.
-
Sustainability: Biocatalysis is considered a "green" chemistry approach, avoiding harsh reagents and solvents.
-
-
Disadvantages:
-
Enzyme Availability and Scope: The required enzymes may not be commercially available and their substrate scope can be narrow, limiting the diversity of accessible structures.
-
Process Optimization: Integrating chemical and enzymatic steps can require specialized knowledge and optimization of reaction conditions (pH, temperature, cofactors).
-
Performance Data Summary
The following table provides a comparative overview of the discussed synthons and methodologies. Yields and stereoselectivities are representative and can vary based on the specific substrate and reaction conditions.
| Synthon / Method | Typical Starting Material | Chirality Source | Typical Yield | Typical Stereoselectivity (ee/dr) | Key Advantages | Key Limitations |
| This compound | (S)-Pipecolinic Acid | Chiral Pool | High (for derivatization) | >99% ee (fixed) | Versatile, reliable stereochemistry, orthogonal protection. | Limited to C2 substitution initially; multi-step to access other isomers. |
| Chiral Lactam Auxiliary | Achiral δ-oxoacids | Chiral Auxiliary (e.g., Phenylglycinol) | Good to Excellent | >95% dr | Enantiodivergent, high diastereoselectivity, predictable outcomes. | Stoichiometric chiral source, additional steps for auxiliary attachment/removal.[7] |
| Catalytic Asymmetric Synthesis | Pyridines, Acyclic Amines | Chiral Catalyst | Moderate to High | 85-99% ee | Highly atom-economical, direct access from simple materials.[12][13] | Catalyst cost/sensitivity, may require extensive optimization. |
| Chemo-Enzymatic Dearomatization | Activated Pyridines | Enzyme (Biocatalyst) | Good to Excellent | >99% ee | Extremely high enantioselectivity, green and sustainable.[17] | Limited enzyme availability and substrate scope. |
Experimental Protocols
To provide a practical context, we describe representative experimental procedures. These are intended as illustrative examples; researchers should consult the primary literature for specific substrate details.
Protocol 1: Reduction of this compound
This protocol describes the reduction of the methyl ester to the corresponding primary alcohol, a common step in elaborating the C2 substituent.
Objective: To synthesize (S)-tert-butyl 2-(hydroxymethyl)piperidine-1-carboxylate.
Methodology:
-
Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq).
-
Dissolution: Dissolve the starting material in anhydrous tetrahydrofuran (THF) (approx. 0.1 M concentration).
-
Cooling: Cool the solution to 0 °C using an ice-water bath. This is crucial to control the exothermic reaction and prevent side reactions.
-
Reagent Addition: Add a solution of lithium borohydride (LiBH₄, 1.5 eq) in THF dropwise over 15-20 minutes. LiBH₄ is a milder reducing agent than LiAlH₄, showing good chemoselectivity for the ester in the presence of the Boc-protected carbamate.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring progress by Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete, cool the flask back to 0 °C and cautiously quench the excess hydride by the slow, dropwise addition of saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Extraction: Dilute the mixture with water and ethyl acetate. Separate the organic layer. Extract the aqueous layer two more times with ethyl acetate.
-
Workup: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude alcohol by flash column chromatography on silica gel to obtain the pure (S)-tert-butyl 2-(hydroxymethyl)piperidine-1-carboxylate.
Protocol 2: Asymmetric Synthesis via Chiral Lactam
This protocol outlines the key nucleophilic addition and auxiliary cleavage steps for synthesizing a 2-substituted piperidine.
Objective: To synthesize (R)-2-benzylpiperidine from a phenylglycinol-derived lactam.
Methodology:
-
Grignard Addition:
-
To a solution of the chiral bicyclic lactam (1.0 eq) in anhydrous THF at -78 °C (dry ice/acetone bath), add benzylmagnesium chloride (1.5 eq) dropwise. The low temperature is critical for achieving high diastereoselectivity.
-
Stir the reaction at -78 °C for 2-3 hours until TLC indicates complete consumption of the starting material.
-
Quench the reaction at low temperature with saturated aqueous NH₄Cl.
-
-
Auxiliary Cleavage:
-
Extract the crude addition product into ethyl acetate and concentrate.
-
Dissolve the crude intermediate in methanol. Add palladium on carbon (10 mol %) to the solution.
-
Subject the mixture to hydrogenolysis (H₂ atmosphere, balloon or Parr apparatus) at room temperature. This step reductively cleaves the N-C bond of the auxiliary.
-
Monitor the reaction by TLC. Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.
-
-
Purification and Isolation:
-
Concentrate the filtrate under reduced pressure.
-
The crude product contains the desired piperidine and the chiral auxiliary. Purify by flash column chromatography or acid/base extraction to isolate the (R)-2-benzylpiperidine.
-
Visualization of Synthetic Workflows
The following diagrams illustrate the logical flow of two distinct strategies for elaborating chiral piperidines.
Caption: Synthetic utility of this compound.
Caption: General workflow for asymmetric catalysis to access chiral piperidines.
Conclusion and Future Outlook
The choice of a chiral synthon for piperidine synthesis is a strategic decision that profoundly impacts the efficiency and practicality of a synthetic route.
-
This compound remains a superb choice for projects where a C2-substituted piperidine is the target. Its reliability, versatility, and the security of its stereocenter make it ideal for drug discovery programs where rapid and predictable diversification is paramount.
-
Chiral auxiliary-based methods , such as those using phenylglycinol-derived lactams, offer excellent stereocontrol and the unique advantage of enantiodivergence, making them highly valuable in natural product synthesis and cases where both enantiomers are required for biological evaluation.[7]
-
Catalytic asymmetric methods represent the forefront of synthetic efficiency.[14] For large-scale synthesis and for targets where the piperidine ring itself is formed during the key chirality-inducing step, these approaches are often superior in terms of atom and step economy. Their continued development is crucial for the future of sustainable pharmaceutical manufacturing.
-
Chemo-enzymatic strategies are rapidly gaining traction for their unparalleled selectivity and environmentally benign nature.[17] As the library of available enzymes expands, this approach will undoubtedly become a mainstream tool for accessing valuable chiral nitrogen heterocycles.
Ultimately, the optimal synthon is not a one-size-fits-all solution. By understanding the causal relationships behind the performance of each method—from the steric directing effects in a chiral lactam to the ligand-metal interactions in an asymmetric catalyst—researchers can strategically select the most effective tool to accelerate their journey toward the discovery of novel therapeutics.
References
- O'Brien, P., & Childs, A. C. (2009).
- Davies, S. G., et al. (2010). Asymmetric Synthesis of Piperidines and Octahydroindolizines. SYNLETT, 2010(04), 567–570.
- Rovane, S. E., & Thomson, R. J. (2010). A Catalytic Asymmetric Synthesis of Polysubstituted Piperidines Using a Rhodium (I) Catalyzed [2+2+2] Cycloaddition Employing a Cleavable Tether. NIH Public Access.
- Fu, G. C., & Lee, S. Y. (2007). Catalytic Asymmetric Synthesis of Piperidine Derivatives through the [4 + 2] Annulation of Imines with Allenes. Journal of the American Chemical Society, 129(47), 14576–14577.
- Li, X., et al. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine.
- (2021). Chiral Molecular Building Blocks in Modern Drug Discovery. AiFChem.
- (2024). How Chiral Building Blocks Drive Advances in Drug Discovery. AiFChem.
- Chiral Building Blocks Selection. Enamine.
- Pandi, A., et al. (2020).
- Watson, D. A., et al. (2004). Synthesis of Chiral Building Blocks for Use in Drug Discovery. NIH Public Access.
- Hughes, D. L., & Faul, M. M. (2015). A Modular Approach to Trisubstituted Chiral Piperidines. Organic Letters, 17(15), 3884–3887.
- (n.d.).
- Ivanova, A. A., et al. (2021).
- (2024). Asymmetric Synthesis of Chiral 3-Substituted Piperidines: Application Notes and Protocols for Researchers. Benchchem.
- Zhang, Z., & Nagib, D. A. (2020).
- Watson, D. A., et al. (2004). Synthesis of Chiral Building Blocks for Use in Drug Discovery.
- (n.d.). Piperidine synthesis. Organic Chemistry Portal.
- Mokhtary, M., & Mahooti, K. (2023). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Advanced Journal of Chemistry A, 7(2), 163-189.
- Amat, M., et al. (2002). Enantioselective synthesis of 2-arylpiperidines from chiral lactams. A concise synthesis of (−)-anabasine.
- Amat, M., et al. (2003). Enantioselective synthesis of piperidine, indolizidine, and quinolizidine alkaloids from a phenylglycinol-derived delta-lactam. The Journal of Organic Chemistry, 68(5), 1919–1928.
- National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 10824139, 1-tert-Butyl 2-methyl (2S)
- Amat, M., et al. (2003). Enantioselective Synthesis of Piperidine, Indolizidine, and Quinolizidine Alkaloids from a Phenylglycinol-Derived δ-Lactam.
- Amat, M., et al. (2003). Enantioselective synthesis of piperidine, indolizidine, and quinolizidine alkaloids from a phenylglycinol-derived delta-lactam. Semantic Scholar.
Sources
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ajchem-a.com [ajchem-a.com]
- 3. Chiral Molecular Building Blocks in Modern Drug Discovery - AiFChem [aifchem.com]
- 4. Chiral Building Blocks Selection - Enamine [enamine.net]
- 5. How Chiral Building Blocks Drive Advances in Drug Discovery - AiFChem [aifchem.com]
- 6. 1-tert-Butyl 2-methyl (2S)-piperidine-1,2-dicarboxylate | C12H21NO4 | CID 10824139 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Enantioselective synthesis of 2-arylpiperidines from chiral lactams. A concise synthesis of (−)-anabasine - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. discovery.researcher.life [discovery.researcher.life]
- 9. researchgate.net [researchgate.net]
- 10. semanticscholar.org [semanticscholar.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. A Catalytic Asymmetric Synthesis of Polysubstituted Piperidines Using a Rhodium (I) Catalyzed [2+2+2] Cycloaddition Employing a Cleavable Tether - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Synthesis of Chiral Building Blocks for Use in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Piperidine synthesis [organic-chemistry.org]
- 16. Chiral piperidines from acyclic amines via enantioselective, radical-mediated δ C-H cyanation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Guide to Modern Asymmetric Syntheses of Chiral Piperidines
The chiral piperidine motif is a cornerstone of modern medicinal chemistry, forming the structural core of a vast number of pharmaceuticals and bioactive natural products.[1][2][3] Its prevalence is a testament to its favorable physicochemical properties, metabolic stability, and its ability to act as a versatile scaffold for presenting functional groups in precise three-dimensional orientations. Consequently, the development of robust, efficient, and highly stereoselective synthetic routes to access enantiomerically pure piperidine derivatives remains a critical endeavor for researchers, scientists, and drug development professionals.[2][4]
This guide moves beyond a simple recitation of protocols to provide an in-depth comparison of several powerful, alternative strategies for chiral piperidine synthesis. We will dissect the mechanistic underpinnings, compare performance with experimental data, and provide detailed workflows for each methodology, empowering you to make informed decisions for your specific research and development needs.
Catalytic Asymmetric Hydrogenation of Pyridine Derivatives
One of the most direct and atom-economical routes to chiral piperidines is the asymmetric hydrogenation of readily available pyridine precursors.[5] This strategy, however, faces the inherent challenge of the pyridine ring's aromatic stability and its tendency to poison metal catalysts.[6] The prevailing solution is to activate the pyridine as a pyridinium salt, which disrupts aromaticity, increases susceptibility to reduction, and mitigates catalyst deactivation.[4][5][6] Iridium-based catalyst systems have emerged as particularly effective for this transformation.[5][6]
Causality and Mechanistic Insight
The activation of pyridine to an N-substituted pyridinium salt lowers the energy of the lowest unoccupied molecular orbital (LUMO), making the ring more electrophilic and thus more readily reduced.[1] The chiral catalyst, typically a complex of Iridium with a chiral phosphine ligand (e.g., (R)-SynPhos), coordinates to the pyridinium salt and orchestrates the stereoselective delivery of hydrogen atoms to one face of the ring, thereby establishing the desired stereocenters.
Experimental Protocol: Iridium-Catalyzed Asymmetric Hydrogenation
The following is a representative protocol for the hydrogenation of a 2-substituted N-benzylpyridinium salt.[6]
-
Catalyst Preparation: In a nitrogen-filled glovebox, add [{Ir(cod)Cl}₂] (1 mol%) and the chiral ligand (e.g., (R)-SynPhos, 2.2 mol%) to a reaction vial.
-
Reaction Setup: Add the N-benzylpyridinium bromide substrate (0.25 mmol) to the vial.
-
Solvent Addition: Add a degassed solvent mixture, such as Toluene/CH₂Cl₂ (1:1, 3 mL).
-
Hydrogenation: Place the vial into a stainless-steel autoclave. Purge the autoclave with hydrogen gas (H₂) three times before pressurizing to the desired pressure (e.g., 600 psi).
-
Reaction Execution: Stir the reaction mixture at a controlled temperature (e.g., 28 °C) for 24 hours.
-
Work-up and Purification: After carefully venting the autoclave, concentrate the reaction mixture under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the enantioenriched N-benzylpiperidine.
-
Deprotection (if required): The N-benzyl group can be removed via standard hydrogenolysis (e.g., H₂, Pd/C) to afford the free chiral piperidine.[5]
Performance Data
| Entry | Substrate (2-Substituent) | Catalyst System | Yield (%) | ee (%) | Reference |
| 1 | Phenyl | [{Ir(cod)Cl}₂]/(R)-SynPhos | 99 | 95 | [6] |
| 2 | 4-MeO-Ph | [{Ir(cod)Cl}₂]/(R)-SynPhos | 99 | 96 | [6] |
| 3 | 2-Naphthyl | [{Ir(cod)Cl}₂]/(R)-SynPhos | 99 | 95 | [6] |
| 4 | 3-Thienyl | [{Ir(cod)Cl}₂]/(R)-SynPhos | 95 | 95 | [6] |
Workflow Visualization
Chemo-Enzymatic Asymmetric Dearomatization
Harnessing the exquisite selectivity of enzymes offers a powerful and sustainable approach to chiral synthesis.[7] A chemo-enzymatic strategy for the dearomatization of activated pyridines combines a simple chemical reduction with a highly stereoselective one-pot enzymatic cascade to produce stereo-defined piperidines under mild, aqueous conditions.[7]
Causality and Mechanistic Insight
This method relies on a clever sequence of reactions. First, an activated pyridine is chemically reduced to a non-aromatic N-substituted tetrahydropyridine (THP). This THP then enters a one-pot, two-enzyme cascade. An amine oxidase selectively oxidizes the THP to a cyclic enamine intermediate. This intermediate is then asymmetrically reduced by an ene-imine reductase (EneIRED) in a conjugate fashion, followed by a second reduction of the resulting iminium ion, to yield the final, highly enantioenriched piperidine.[7] The stereochemical outcome is dictated entirely by the choice of the EneIRED enzyme.
Experimental Protocol: One-Pot Amine Oxidase/EneIRED Cascade
The following protocol is based on the synthesis of key piperidine intermediates.[7]
-
Chemical Reduction: Reduce the starting activated pyridine (e.g., N-Cbz-3-ethylpyridinium) with NaBH₄ in methanol to form the corresponding tetrahydropyridine (THP). Purify the THP prior to the enzymatic step.
-
Enzymatic Reaction Buffer: Prepare a buffered solution (e.g., 100 mM potassium phosphate, pH 7.5) containing glucose and NADP⁺ for cofactor recycling.
-
Enzyme Addition: Add the requisite enzymes to the buffer: 6-hydroxy-D-nicotine oxidase (6-HDNO) as the amine oxidase, an ene-imine reductase (EneIRED), and a glucose-6-phosphate dehydrogenase for cofactor regeneration.
-
Substrate Addition: Add the purified THP substrate to the enzyme solution.
-
Reaction Execution: Incubate the reaction mixture at a controlled temperature (e.g., 30 °C) with gentle shaking for 24 hours.
-
Work-up and Purification: Quench the reaction by adding a base (e.g., NaOH). Extract the product with an organic solvent (e.g., ethyl acetate). Dry the combined organic layers, concentrate, and purify by flash column chromatography.
Performance Data
| Entry | Substrate | Key Enzyme | Yield (%) | ee (%) | Reference |
| 1 | N-Cbz-3-ethyl-THP | EneIRED-01 | 95 | >99 | [7] |
| 2 | N-Cbz-3,4-dimethyl-THP | EneIRED-01 | 92 | >98 | [8] |
| 3 | N-Boc-3-propyl-THP | EneIRED-26 | 88 | >99 | [7] |
| 4 | Precursor to Niraparib | EneIRED-01 | 90 | >99 | [7] |
Workflow Visualization
Organocatalytic Domino Michael Addition/Aminalization
Organocatalysis provides a metal-free avenue to complex chiral molecules. For piperidine synthesis, a powerful strategy involves a domino (or cascade) reaction where multiple bonds and stereocenters are formed in a single, highly controlled operation.[9] The use of a chiral secondary amine catalyst, such as an O-TMS protected diphenylprolinol, can initiate a Michael addition followed by an intramolecular cyclization/aminalization to construct the piperidine ring with excellent stereocontrol.[8][9]
Causality and Mechanistic Insight
The chiral secondary amine catalyst reacts with an aldehyde to form a nucleophilic enamine intermediate. This enamine then undergoes a stereoselective Michael addition to a trisubstituted nitroolefin. The resulting intermediate contains both a nucleophilic nitrogen (from the catalyst) and an electrophilic iminium ion. The key cyclization step is an intramolecular aminalization, where the nitroalkane moiety, after tautomerization to a nitronic acid, attacks the iminium ion to form the six-membered ring. This process can create up to four contiguous stereocenters in one step, with the stereochemistry dictated by the chiral catalyst.[9]
Experimental Protocol: Domino Michael/Aminalization
A generalized protocol based on the work of Wang et al. is as follows:[8][9]
-
Reaction Setup: To a solution of the aldehyde (1.0 equiv) and the trisubstituted nitroolefin (1.5 equiv) in a suitable solvent (e.g., toluene) at room temperature, add the O-TMS protected diphenylprolinol catalyst (20 mol%).
-
Reaction Execution: Stir the mixture at room temperature for the specified time (typically 24-72 hours), monitoring progress by TLC.
-
Work-up and Purification: Upon completion, concentrate the reaction mixture directly onto silica gel.
-
Purification: Purify the residue by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to afford the polysubstituted chiral piperidine.
Performance Data
| Entry | Aldehyde | Nitroolefin | Yield (%) | dr | ee (%) | Reference |
| 1 | Propanal | (E)-nitro-1-phenylprop-1-ene | 85 | >20:1 | 99 | [9] |
| 2 | Isovaleraldehyde | (E)-nitro-1-phenylprop-1-ene | 82 | >20:1 | 99 | [9] |
| 3 | Propanal | (E)-2-nitro-3-phenylbut-2-ene | 78 | >20:1 | 98 | [9] |
| 4 | Cyclohexanecarbaldehyde | (E)-nitro-1-phenylprop-1-ene | 88 | >20:1 | 99 | [9] |
Workflow Visualization
Radical-Mediated Enantioselective δ C-H Cyanation
Moving beyond ring construction from cyclic precursors, modern synthetic chemistry enables the formation of heterocycles from simple acyclic starting materials via C-H functionalization.[10] A groundbreaking approach involves interrupting the century-old Hofmann-Löffler-Freytag (HLF) reaction.[10] This strategy uses a chiral copper catalyst to achieve a regio- and enantioselective cyanation at the δ-position of an acyclic amine. The resulting δ-amino nitrile is a versatile precursor that can be readily cyclized to form the chiral piperidine ring.[10][11]
Causality and Mechanistic Insight
The reaction is initiated by an oxidant that generates an N-centered radical from the amine substrate. This radical undergoes an intramolecular 1,5-hydrogen atom transfer (HAT), selectively abstracting a hydrogen atom from the δ-carbon to form a C-centered radical. The crucial step is the interception of this radical by a chiral copper(II)-cyanide complex. This complex delivers the cyanide group in a highly enantioselective manner, forming the C-C bond and regenerating the copper(I) catalyst.[10] The δ-amino nitrile product can then be reductively cyclized (e.g., using DIBAL-H) to furnish the final chiral piperidine.[3]
Experimental Protocol: Enantioselective δ C-H Cyanation
A generalized protocol based on the principles described by Zhang and colleagues:[10][11]
-
Catalyst Formation: In a nitrogen-filled glovebox, add the copper(I) catalyst (e.g., CuBr·SMe₂) and a chiral ligand (e.g., a chiral bisoxazoline) to an oven-dried reaction tube. Add solvent (e.g., chlorobenzene) and stir for 30 minutes.
-
Reagent Addition: Add the acyclic amine substrate, the cyanide source (e.g., trimethylsilyl cyanide), and an oxidant (e.g., di-tert-butyl peroxide) to the reaction mixture.
-
Reaction Execution: Seal the tube and stir the mixture at an elevated temperature (e.g., 60 °C) for 24 hours.
-
Work-up and Purification: After cooling, quench the reaction and purify the resulting δ-amino nitrile by flash column chromatography.
-
Cyclization: Treat the enantioenriched δ-amino nitrile with a reducing agent like DIBAL-H to facilitate reductive cyclization into the corresponding chiral piperidine.
Performance Data (for Cyanation Step)
| Entry | Substrate | Ligand | Yield (%) | ee (%) | Reference |
| 1 | N-(4-fluorophenyl)pentylamine | Chiral Bisoxazoline | 75 | 92 | [10][11] |
| 2 | N-benzylpentylamine | Chiral Bisoxazoline | 82 | 95 | [10][11] |
| 3 | N-phenylhexylamine | Chiral Bisoxazoline | 68 | 88 | [10][11] |
| 4 | Niraparib Precursor | Chiral Bisoxazoline | 70 | 91 | [10] |
Workflow Visualization
Comparative Summary and Outlook
The choice of synthetic strategy is dictated by factors such as the desired substitution pattern, availability of starting materials, scalability, and tolerance to functional groups.
| Feature | Asymmetric Hydrogenation | Chemo-Enzymatic Dearomatization | Organocatalytic Domino | Radical C-H Cyanation |
| Starting Materials | Pyridine derivatives | Activated Pyridines | Aldehydes, Nitroolefins | Acyclic Amines |
| Key Reagent | Chiral Iridium or Rhodium catalyst | Oxidoreductase enzymes | Chiral secondary amine | Chiral Copper catalyst |
| Stereocontrol | Chiral ligand on metal center | Chiral pocket of enzyme | Chiral organocatalyst | Chiral ligand on metal center |
| Key Advantages | High atom economy, direct | Extremely high selectivity, "green" conditions, mild | Metal-free, builds complexity rapidly, one-pot | Novel disconnection, uses simple precursors |
| Main Limitations | Requires pyridine activation, high pressure H₂ | Enzyme/substrate specificity, enzyme availability | Can have long reaction times, substrate scope | Stoichiometric oxidant, potential side reactions |
| Best For... | Direct reduction of simple, substituted pyridines | Synthesizing specific stereoisomers with high purity | Rapid assembly of polysubstituted piperidines | Syntheses from linear, non-cyclic starting materials |
The continued evolution of synthetic methodology provides an expanding and powerful toolbox for accessing the chiral piperidine scaffold. Catalytic asymmetric hydrogenation remains a benchmark for its efficiency and directness.[5] Chemo-enzymatic methods represent the frontier of sustainable synthesis, offering unparalleled selectivity.[7] Organocatalytic domino reactions provide an elegant and metal-free route to highly complex targets in a single step, while C-H functionalization strategies have fundamentally changed how chemists can approach the synthesis of these vital heterocycles from simple, acyclic precursors.[9][10] By understanding the causality, scope, and limitations of each approach, researchers can select the optimal path to accelerate their discovery and development programs.
References
-
Title: Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines Source: ACS Catalysis URL: [Link]
-
Title: Synthesis of chiral piperidines from pyridinium salts via rhodium-catalysed transfer hydrogenation Source: Nature Catalysis URL: [Link]
-
Title: Combining bio- and organocatalysis for the synthesis of piperidine alkaloids Source: Chemical Communications URL: [Link]
-
Title: Efficient Asymmetric Hydrogenation of Pyridines Source: Angewandte Chemie International Edition URL: [Link]
-
Title: A Catalytic Asymmetric Synthesis of Polysubstituted Piperidines Using a Rhodium (I) Catalyzed [2+2+2] Cycloaddition Employing a Cleavable Tether Source: Organic Letters URL: [Link]
-
Title: Organocatalytic Approach to Polysubstituted Piperidines and Tetrahydropyrans Source: Organic Letters URL: [Link]
-
Title: Chiral piperidines from acyclic amines via enantioselective, radical-mediated δ C-H cyanation Source: Chem URL: [Link]
-
Title: Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine Source: Journal of the American Chemical Society URL: [Link]
-
Title: Catalytic Asymmetric Synthesis of Piperidines from Pyrrolidine Source: Organic Letters URL: [Link]
-
Title: General Access to Chiral Piperidines via Enantioselective Catalytic C(sp3)-H Oxidation using Manganese Catalysts Source: ChemRxiv URL: [Link]
-
Title: Iridium-Catalyzed Asymmetric Hydrogenation of Pyridinium Salts Source: Angewandte Chemie International Edition URL: [Link]
-
Title: Asymmetric routes to substituted piperidines Source: Chemical Communications URL: [Link]
-
Title: Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications Source: International Journal of Molecular Sciences URL: [Link]
Sources
- 1. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 7. Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Chiral piperidines from acyclic amines via enantioselective, radical-mediated δ C-H cyanation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Comprehensive Spectroscopic Analysis of (S)-1-tert-Butyl 2-methyl piperidine-1,2-dicarboxylate: A Comparative Guide
For Immediate Release
A Deep Dive into the Spectroscopic Signature of a Key Chiral Building Block
[City, State] – January 21, 2026 – In the landscape of modern drug discovery and development, the precise characterization of chiral molecules is paramount. (S)-1-tert-Butyl 2-methyl piperidine-1,2-dicarboxylate, a valuable building block in synthetic organic chemistry, presents a compelling case for in-depth spectroscopic analysis. This guide, designed for researchers, scientists, and drug development professionals, offers a comprehensive overview of its spectroscopic properties, a comparison with related structures, and detailed experimental protocols.
While a complete set of experimentally-derived spectra for this compound is not publicly available in the referenced literature, this guide synthesizes known data for structurally similar compounds and outlines the rigorous methodologies required for its full characterization.
The Significance of Spectroscopic Analysis for Chiral Piperidines
The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in a vast array of pharmaceuticals. The introduction of stereocenters, as in this compound, adds a layer of complexity and specificity that can profoundly influence a molecule's biological activity. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for confirming the stereochemistry, purity, and structural integrity of these chiral molecules.
Expert Insight: "For any chiral compound, especially one destined for pharmaceutical development, unambiguous spectroscopic characterization is not just a regulatory requirement; it's a fundamental necessity for understanding its behavior and ensuring its quality," explains a senior application scientist. "Every peak, every signal, tells a part of the molecule's story."
Molecular Profile of this compound
Before delving into its spectroscopic characteristics, it is essential to establish the fundamental properties of the target molecule.
| Property | Value | Source |
| IUPAC Name | 1-O-tert-butyl 2-O-methyl (2S)-piperidine-1,2-dicarboxylate | PubChem[1] |
| Molecular Formula | C₁₂H₂₁NO₄ | PubChem[1] |
| Molecular Weight | 243.30 g/mol | PubChem[1] |
| CAS Number | 200184-53-8 | PubChem[1] |
Below is a diagram illustrating the chemical structure of this compound.
Caption: Molecular structure of the title compound.
Anticipated Spectroscopic Data: A Comparative Approach
In the absence of direct experimental data for the title compound, we can predict its spectral characteristics by examining analogous structures. A closely related compound, 1-tert-Butyl 2-methyl 4-oxopiperidine-1,2-dicarboxylate , provides a useful point of comparison.
| Spectroscopic Data | This compound (Predicted) | 1-tert-Butyl 2-methyl 4-oxopiperidine-1,2-dicarboxylate (Reference) |
| ¹H NMR | Signals for piperidine ring protons (1.5-4.0 ppm), tert-butyl group (~1.4 ppm), and methyl ester (~3.7 ppm). The proton at the chiral center (C2) would likely appear as a multiplet. | Data not available in the provided search results. |
| ¹³C NMR | Resonances for the piperidine ring carbons (20-60 ppm), ester carbonyls (~170-175 ppm), tert-butyl group carbons (~28 ppm and ~80 ppm for the quaternary carbon), and the methyl ester carbon (~52 ppm). | Data not available in the provided search results. |
| IR (cm⁻¹) | Strong C=O stretching vibrations for the carbamate and ester groups (~1740 and ~1690 cm⁻¹), C-N stretching, and C-H stretching vibrations. | Data not available in the provided search results. |
| Mass Spec (m/z) | Expected molecular ion peak [M]⁺ at 243.15. Common fragments would include loss of the tert-butyl group (-57) and the methoxycarbonyl group (-59). | Data not available in the provided search results. |
For a different piperidine derivative, tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate , some experimental data is available:
-
¹H NMR (CDCl₃, δ): 1.13 (m, 2H), 1.44 (s, 9H), 1.64 (d, 2H), 1.75 (m, 2H), 2.55 (m, 2H), 3.84 (d, 2H), 4.12 (s, 2H), 7.34 (d, 2H), 7.80 (d, 2H).[2]
-
ESI-MS (m/z): 380.4 [M+H]⁺.[2]
This data highlights the typical chemical shift regions for the tert-butyl group and piperidine ring protons.
Experimental Protocols for Comprehensive Spectroscopic Analysis
To obtain definitive spectroscopic data for this compound, the following detailed experimental protocols are recommended.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Rationale: NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. ¹H NMR provides information on the electronic environment and connectivity of protons, while ¹³C NMR details the carbon skeleton. For chiral molecules, the use of chiral shift reagents or analysis of diastereomeric derivatives can be employed to confirm enantiomeric purity.
Workflow for NMR Data Acquisition:
Caption: Workflow for NMR data acquisition and processing.
Infrared (IR) Spectroscopy
Rationale: IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Step-by-Step Protocol for IR Spectroscopy:
-
Sample Preparation: A small amount of the neat compound can be analyzed directly using an Attenuated Total Reflectance (ATR) accessory, or a thin film can be cast on a salt plate (e.g., NaCl or KBr).
-
Data Acquisition: The spectrum is typically recorded over the range of 4000 to 400 cm⁻¹.
-
Data Analysis: Identify characteristic absorption bands for functional groups such as C=O (esters, carbamates), C-N, C-O, and C-H bonds.
Mass Spectrometry (MS)
Rationale: Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity and structural features.
Procedure for Mass Spectrometry Analysis:
-
Ionization: Electrospray ionization (ESI) is a soft ionization technique suitable for this type of molecule, which will likely produce a protonated molecular ion [M+H]⁺.
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).
-
Fragmentation Analysis: High-resolution mass spectrometry (HRMS) can provide an accurate mass measurement to confirm the elemental composition. Tandem mass spectrometry (MS/MS) can be used to analyze the fragmentation pattern, providing further structural information.
Conclusion: The Path to Unambiguous Characterization
While a complete, published spectroscopic dataset for this compound remains elusive in the public domain, this guide provides a robust framework for its acquisition and interpretation. By leveraging comparative data from analogous structures and adhering to rigorous, well-established experimental protocols, researchers can confidently characterize this and other novel chiral building blocks. The synthesis of such data is not merely an academic exercise but a critical step in advancing the development of new and effective therapeutics.
References
-
Wang, M., Wang, W., & Q. (n.d.). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. Atlantis Press. Retrieved from [Link]
-
PubChem. (n.d.). 1-tert-Butyl 2-methyl 4-oxopiperidine-1,2-dicarboxylate. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). 1-tert-Butyl 2-methyl (2S)-piperidine-1,2-dicarboxylate. National Center for Biotechnology Information. Retrieved from [Link]
Sources
A Comparative Guide to the Stereochemical Analysis of (S)-1-tert-Butyl 2-methyl piperidine-1,2-dicarboxylate
For researchers, scientists, and professionals in drug development, the precise determination of molecular stereochemistry is not merely a procedural step but a cornerstone of efficacy and safety. The piperidine scaffold is a privileged structure in medicinal chemistry, and its chiral derivatives are ubiquitous in modern pharmaceuticals.[1] This guide provides an in-depth analysis of the ¹H NMR spectrum of a key chiral building block, (S)-1-tert-Butyl 2-methyl piperidine-1,2-dicarboxylate, and compares this direct analytical approach with alternative methods for stereochemical determination.
The Central Role of ¹H NMR in Stereochemical Elucidation
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy stands as a primary and indispensable tool for the structural elucidation of organic molecules.[2] Its power lies in the sensitivity of proton chemical shifts and coupling constants to the local electronic and spatial environment. In the context of chiral molecules like this compound, ¹H NMR provides a detailed fingerprint of the molecule's three-dimensional structure and conformation in solution.
Interpreting the ¹H NMR Spectrum of this compound
The ¹H NMR spectrum of this compound is characterized by distinct signals corresponding to the protons of the tert-butoxycarbonyl (Boc) group, the methyl ester, and the piperidine ring. The complexity of the piperidine ring proton signals arises from their diastereotopic nature and the conformational rigidity imparted by the N-Boc group.
Conformational Considerations: The N-Boc group influences the conformational equilibrium of the piperidine ring. Due to steric hindrance, the bulky Boc group restricts rotation around the N-C bond, leading to a preferred chair conformation. This conformational preference is crucial for interpreting the chemical shifts and coupling constants of the ring protons.
Predicted ¹H NMR Spectral Data:
While an experimental spectrum for this specific molecule is not publicly available, we can predict the chemical shifts and multiplicities based on the analysis of similar N-Boc piperidine derivatives. The following table summarizes the expected signals in a typical deuterated chloroform (CDCl₃) solvent.
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constants (J, Hz) | Integration |
| H2 (methine) | ~4.8 - 5.0 | dd | J ≈ 6, 3 | 1H |
| H6 (axial) | ~2.8 - 3.0 | m | - | 1H |
| H6 (equatorial) | ~4.0 - 4.2 | m | - | 1H |
| H3, H4, H5 (ring protons) | ~1.2 - 2.2 | m | - | 6H |
| -OCH₃ (methyl ester) | ~3.7 | s | - | 3H |
| -C(CH₃)₃ (Boc group) | ~1.4 - 1.5 | s | - | 9H |
Experimental Protocol: Acquiring a High-Quality ¹H NMR Spectrum
To obtain a reliable ¹H NMR spectrum for analysis, the following protocol is recommended:
-
Sample Preparation:
-
Dissolve 5-10 mg of this compound in approximately 0.6 mL of deuterated chloroform (CDCl₃).
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
-
Filter the solution into a clean, dry 5 mm NMR tube.
-
-
Instrument Setup:
-
Use a high-field NMR spectrometer (≥400 MHz) for better signal dispersion.
-
Shim the magnetic field to achieve optimal resolution.
-
Set the appropriate spectral width and acquisition time.
-
-
Data Acquisition:
-
Acquire the ¹H NMR spectrum at room temperature.
-
Obtain a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Process the data using appropriate software, including Fourier transformation, phase correction, and baseline correction.
-
Caption: Experimental workflow for ¹H NMR analysis.
Alternative Methods for Stereochemical Determination
While direct ¹H NMR analysis is powerful, its ability to determine the absolute configuration or enantiomeric excess (ee) of a chiral compound is limited without a chiral reference. For these purposes, several alternative NMR-based methods are employed.
Mosher's Acid Derivatization
Principle: This classic method involves the derivatization of the chiral analyte with a chiral derivatizing agent, typically the acid chloride of α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), also known as Mosher's acid.[3][4] The reaction of a chiral secondary amine (after deprotection of the Boc group) with both (R)- and (S)-MTPA chlorides yields a pair of diastereomers. These diastereomers exhibit distinct ¹H NMR spectra, allowing for the determination of enantiomeric excess and, in many cases, the absolute configuration.
Experimental Protocol:
-
Deprotection: Remove the Boc group from this compound using standard conditions (e.g., trifluoroacetic acid in dichloromethane).
-
Derivatization:
-
Divide the resulting secondary amine into two portions.
-
React one portion with (R)-(-)-MTPA chloride and the other with (S)-(+)-MTPA chloride in the presence of a non-chiral base (e.g., pyridine or triethylamine).
-
-
NMR Analysis: Acquire the ¹H NMR spectra of both diastereomeric products. Compare the chemical shifts of protons near the chiral center. The differences in chemical shifts (Δδ = δS - δR) can be used to determine the absolute configuration based on Mosher's model.
Caption: Workflow for Mosher's acid derivatization.
Chiral Solvating Agents (CSAs)
Principle: Chiral solvating agents are chiral molecules that form transient, non-covalent diastereomeric complexes with the enantiomers of a chiral analyte.[5] This interaction leads to different time-averaged magnetic environments for the two enantiomers, resulting in separate signals in the ¹H NMR spectrum. The integration of these signals directly provides the enantiomeric excess.
Common CSAs for Amines:
-
(R)- or (S)-1,1'-Bi-2-naphthol (BINOL)
-
Derivatives of tartaric acid
-
Chiral crown ethers
Experimental Protocol:
-
Acquire a standard ¹H NMR spectrum of the chiral analyte.
-
Add a molar excess of the chosen chiral solvating agent to the NMR tube.
-
Acquire another ¹H NMR spectrum.
-
Observe the splitting of signals corresponding to the protons of the analyte. The ratio of the integrals of the split signals corresponds to the enantiomeric ratio.
Comparison of Methods
| Method | Principle | Advantages | Disadvantages | Best Suited For |
| Direct ¹H NMR | Analysis of the intrinsic spectrum of the chiral molecule. | - Rapid and non-destructive.- Provides detailed structural information. | - Does not directly provide absolute configuration or ee.- Signal overlap can complicate analysis. | - Structural confirmation of enantiomerically pure compounds.- Conformational analysis. |
| Mosher's Acid Derivatization | Covalent formation of diastereomers. | - Reliable determination of absolute configuration and ee.- Large chemical shift differences are often observed. | - Requires chemical modification of the analyte.- Potential for kinetic resolution.- Requires pure derivatizing agents. | - Unambiguous determination of absolute configuration.- Validation of enantiomeric purity. |
| Chiral Solvating Agents | Non-covalent formation of transient diastereomeric complexes. | - Non-destructive and reversible.- Simple experimental procedure. | - Smaller chemical shift differences compared to derivatization.- CSA may obscure analyte signals.- Requires careful selection of CSA and solvent. | - Rapid determination of enantiomeric excess.- High-throughput screening of enantioselective reactions. |
Conclusion
The stereochemical analysis of chiral piperidines, such as this compound, is a critical aspect of drug discovery and development. While direct ¹H NMR provides valuable structural and conformational information, a comprehensive stereochemical analysis often necessitates the use of complementary techniques. Mosher's acid derivatization remains a gold standard for the unambiguous determination of absolute configuration, whereas the use of chiral solvating agents offers a rapid and non-destructive method for assessing enantiomeric excess. The choice of method ultimately depends on the specific analytical question and the resources available. A thorough understanding of the principles and practical considerations of each technique, as outlined in this guide, is paramount for obtaining accurate and reliable results in the field of stereochemical analysis.
References
-
Macmillan Group, Princeton University. SUPPLEMENTARY INFORMATION. Retrieved from [Link]
-
PubChem. 1-tert-Butyl 2-methyl (2S)-piperidine-1,2-dicarboxylate. Retrieved from [Link]
-
Supporting Information. 2 - Supporting Information. Retrieved from [Link]
-
PubMed Central. Chirality Sensing of N-Heterocycles via 19F NMR. Retrieved from [Link]
-
ResearchGate. Conformational analysis of 2 by DFT and NMR. The numbering scheme for NMR spins is given on structure 2a.. Retrieved from [Link]
-
MDPI. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Retrieved from [Link]
-
PubMed. Use of S-Mosher acid as a chiral solvating agent for enantiomeric analysis of some trans-4-(4-fluorophenyl)-3-substituted-1-methylpiperidines by means of NMR spectroscopy. Retrieved from [Link]
-
ResearchGate. NMR analysis of a chiral amine through derivatization with Mosher acid.... Retrieved from [Link]
-
ResearchGate. NMR Chiral solvating agents. Retrieved from [Link]
-
NIH. Synthesis of Piperidine Nucleosides as Conformationally Restricted Immucillin Mimics. Retrieved from [Link]
-
ResearchGate. NMR determination of enantiomeric excess. Retrieved from [Link]
-
Indian Academy of Sciences. Conformation of hindered piperidines: Spectroscopic evidence for contribution of boat conformations. Retrieved from [Link]
-
NIH. High-throughput screening of α-chiral-primary amines to determine yield and enantiomeric excess. Retrieved from [Link]
-
ChemRxiv. Synthesis of heterocyclic analogues of Mosher's acid. Retrieved from [Link]
-
MDPI. A Supramolecular Extension of Mosher's Method: Absolute Configuration Assignment of N-Amino Acid Derivatives via Bis-Thiourea Chiral Solvating Agent. Retrieved from [Link]
-
NIH. Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference. Retrieved from [Link]
-
ACS Publications. NMR Spectroscopic Determination of Enantiomeric Excess Using Small Prochiral Molecules | The Journal of Physical Chemistry B. Retrieved from [Link]
-
Semantic Scholar. Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide. Retrieved from [Link]
-
MDPI. Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Retrieved from [Link]
-
SciSpace. High-field FT NMR application of Mosher's method. The absolute configurations of marine terpenoids (1991) | Ikuko Ohtani | 3170 Citations. Retrieved from [Link]
-
NIH. Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds. Retrieved from [Link]
-
ACS Publications. Rapid Determination of Enantiomeric Excess via NMR Spectroscopy: A Research-Informed Experiment | Journal of Chemical Education. Retrieved from [Link]
-
MySkinRecipes. N-Boc-Piperidine-4-carboxylic acid methyl ester. Retrieved from [Link]
-
NIH. Methyl pipecolinate | C7H13NO2 | CID 3463753. Retrieved from [Link]
Sources
- 1. thieme-connect.de [thieme-connect.de]
- 2. rsc.org [rsc.org]
- 3. Use of S-Mosher acid as a chiral solvating agent for enantiomeric analysis of some trans-4-(4-fluorophenyl)-3-substituted-1-methylpiperidines by means of NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
detailed characterization of novel derivatives of (S)-1-tert-Butyl 2-methyl piperidine-1,2-dicarboxylate
An In-Depth Technical Guide to the Synthesis and Characterization of Novel (S)-Piperidine-1,2-dicarboxylate Derivatives
This guide provides a comprehensive framework for the synthesis and detailed characterization of novel derivatives originating from the chiral scaffold, (S)-1-tert-Butyl 2-methyl piperidine-1,2-dicarboxylate. The piperidine moiety is a privileged structure in medicinal chemistry, forming the backbone of numerous pharmaceuticals.[1][2] The strategic introduction of chirality and diverse functional groups can significantly modulate a molecule's pharmacological profile, enhancing potency, selectivity, and pharmacokinetic properties.[3][4]
This document outlines a robust synthetic strategy for creating a library of novel amide derivatives, details the essential analytical workflows for their characterization, and establishes a framework for comparative analysis. The protocols and insights provided are designed for researchers, medicinal chemists, and drug development professionals seeking to explore new chemical space around this versatile scaffold.
Strategic Approach to Derivatization
The parent compound, this compound, offers two primary sites for modification: the N-Boc protecting group and the C2-methyl ester. While deprotection of the Boc group is a common strategy, a more nuanced approach for generating diversity involves the selective modification of the C2-ester. This allows for the introduction of a wide array of functional groups while preserving the core piperidine conformation conferred by the bulky Boc group.
Our proposed strategy involves a two-step sequence:
-
Selective Hydrolysis: The methyl ester at the C2 position is selectively hydrolyzed to yield the corresponding carboxylic acid. This step is critical as it activates the position for subsequent coupling reactions.
-
Amide Coupling: The resulting carboxylic acid is coupled with a diverse panel of primary and secondary amines using standard peptide coupling reagents. This approach enables the systematic exploration of structure-activity relationships (SAR) by varying the R-group of the amine.
The overall workflow from synthesis to characterization is depicted below.
Caption: Proposed workflow for synthesis and characterization.
Comprehensive Characterization of Novel Derivatives
Thorough characterization is paramount to confirm the identity, purity, and key properties of each new chemical entity. A multi-technique approach ensures data integrity and provides a solid foundation for further studies.
Structural Elucidation
The primary structure of each novel derivative must be unequivocally confirmed using a combination of spectroscopic methods.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for mapping the chemical structure. Key diagnostic signals for a successful amide coupling include the disappearance of the methyl ester singlet (~3.7 ppm in ¹H NMR) from the parent compound and the appearance of new signals corresponding to the introduced amine moiety, including a characteristic amide N-H proton signal.
-
High-Resolution Mass Spectrometry (HRMS): HRMS provides an exact mass measurement, allowing for the confirmation of the elemental composition and corroborating the successful synthesis of the target molecule.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR is used to identify key functional groups. A successful reaction will show the disappearance of the ester C=O stretch and the appearance of a characteristic amide C=O stretch (typically ~1650 cm⁻¹).
Purity and Physicochemical Profiling
Beyond structural confirmation, understanding the purity and physicochemical properties of the derivatives is critical for their potential application in drug discovery.
| Parameter | Method | Rationale & Significance |
| Purity | Reverse-Phase HPLC (RP-HPLC) | Quantifies the purity of the final compound, ensuring that biological data is not confounded by impurities. A purity level of >95% is standard for compounds advancing to biological screening. |
| Lipophilicity (LogP) | Calculated (cLogP) or Experimental (shake-flask) | Measures the compound's lipophilicity, which is a key determinant of its solubility, permeability, and metabolic stability. This parameter is crucial for predicting pharmacokinetic behavior.[2] |
| Aqueous Solubility | Kinetic or Thermodynamic Assays | Determines the extent to which a compound dissolves in aqueous media. Poor solubility is a major hurdle in drug development, affecting absorption and bioavailability. |
Comparative Analysis: A Framework
The primary goal of synthesizing a derivative library is to systematically evaluate how structural modifications impact key properties. The table below provides a template for comparing the novel derivatives against the parent compound. By populating this table, researchers can identify trends and build a robust Structure-Property Relationship (SPR).
| Compound ID | R-Group (from R-NH₂) | Molecular Weight ( g/mol ) | Reaction Yield (%) | Purity (%) (HPLC) | cLogP | Aqueous Solubility (µg/mL) |
| Parent Compound | (N/A - Methyl Ester) | 243.30[5] | N/A | >98% | 1.9[5] | Data not available |
| Derivative 1 | e.g., Benzyl | - | - | - | - | - |
| Derivative 2 | e.g., 4-Fluorobenzyl | - | - | - | - | - |
| Derivative 3 | e.g., Cyclohexyl | - | - | - | - | - |
| Derivative 4 | e.g., Morpholinoethyl | - | - | - | - | - |
Detailed Experimental Protocols
The following protocols are provided as a robust starting point. Researchers should optimize conditions based on the specific substrates used.
Protocol 1: Selective Hydrolysis of the C2-Methyl Ester
This procedure details the conversion of the parent compound to its corresponding carboxylic acid, the key intermediate for amide coupling.
Caption: Reaction scheme for C2-ester hydrolysis.
-
Dissolution: Dissolve this compound (1.0 eq) in a 3:1 mixture of tetrahydrofuran (THF) and water.
-
Reagent Addition: Cool the solution to 0 °C in an ice bath. Add lithium hydroxide (LiOH, 1.5 eq) portion-wise over 10 minutes.
-
Reaction: Allow the mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Quenching & Acidification: Remove the THF under reduced pressure. Cool the remaining aqueous solution to 0 °C and carefully acidify to pH ~3 with 1M HCl (aq).
-
Extraction: Extract the aqueous layer with ethyl acetate (3x).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude carboxylic acid intermediate, which is often used in the next step without further purification.
Protocol 2: General Procedure for Amide Coupling
This protocol describes the formation of the novel amide derivatives from the carboxylic acid intermediate.
-
Reagent Preparation: To a solution of the carboxylic acid intermediate (1.0 eq) in dichloromethane (DCM) or dimethylformamide (DMF), add the desired amine (1.1 eq).
-
Coupling Agent Addition: Add HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate, 1.2 eq) followed by the dropwise addition of N,N-Diisopropylethylamine (DIPEA, 2.5 eq).
-
Reaction: Stir the reaction mixture at room temperature for 12-18 hours. Monitor for completion by TLC or LC-MS.
-
Workup: Dilute the reaction mixture with DCM and wash sequentially with 1M HCl (aq), saturated sodium bicarbonate (NaHCO₃) solution, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the final, purified amide derivative.
References
-
Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]
-
Synthesis and Structural Characterization of Pyridine-2,6-dicarboxamide and Furan-2,5-dicarboxamide Derivatives. [Link]
-
Synthesis, Characterization of Substituted Piperdin-4-ones with Dichloro(cyclooctadiene)palladium(II). [Link]
-
1-tert-Butyl 2-methyl (2S)-piperidine-1,2-dicarboxylate PubChem Entry. [Link]
-
Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria. [Link]
-
Syntheses, Characterization and Biological Activity of Novel 2,6- disubstituted Piperidine-4-one Derivatives. [Link]
-
Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. [Link]
Sources
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. thieme-connect.com [thieme-connect.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. 1-tert-Butyl 2-methyl (2S)-piperidine-1,2-dicarboxylate | C12H21NO4 | CID 10824139 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Study of the Biological Activity of Piperidine-Based Compounds: A Technical Guide for Drug Discovery Professionals
Introduction
The piperidine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a vast array of biologically active compounds and approved pharmaceuticals.[1][2][3] Its six-membered heterocyclic ring containing a nitrogen atom provides a versatile framework that is both structurally flexible and capable of engaging in various molecular interactions, making it an ideal building block in the design of novel therapeutics.[4][5] Piperidine derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, antimicrobial, neuroprotective, analgesic, and anti-inflammatory effects.[6][7][8][9][10]
This guide offers an in-depth comparative analysis of the biological activities of various piperidine-based compounds. It is intended for researchers, scientists, and drug development professionals, providing a synthesis of experimental data, detailed protocols for key biological assays, and visualizations of the underlying molecular mechanisms to support the advancement of piperidine-based drug discovery.
Anticancer Activity of Piperidine Derivatives
Piperidine moieties are integral to the structure of numerous anticancer agents, both in clinical use and under investigation.[1][2] Their mechanisms of action are diverse, ranging from the induction of apoptosis and cell cycle arrest to the modulation of critical signaling pathways that govern cancer cell proliferation and survival.[11][12][13]
Comparative Analysis of In Vitro Cytotoxicity
The efficacy of anticancer compounds is often quantified by their half-maximal inhibitory concentration (IC50) or growth inhibitory concentration (GI50) values, which measure the concentration of a compound required to inhibit a biological process by 50%. A lower value indicates a more potent compound. The following table summarizes the cytotoxic activity of several piperidine derivatives against various human cancer cell lines.
| Derivative | Cancer Cell Line | Cell Type | IC50 / GI50 (µM) | Reference |
| DTPEP | MCF-7 | Breast (ER+) | 0.8 ± 0.04 | [11] |
| MDA-MB-231 | Breast (ER-) | 1.2 ± 0.12 | [11] | |
| Compound 17a | PC3 | Prostate | 0.81 | [1] |
| MGC803 | Gastric | 1.09 | [1] | |
| MCF-7 | Breast | 1.30 | [1] | |
| Compound 16 | 786-0 | Kidney | 0.4 (GI50, µg/mL) | [1] |
| HT29 | Colon | 4.1 (GI50, µg/mL) | [1] |
Mechanisms of Anticancer Action
Piperidine and its derivatives exert their anticancer effects through the modulation of several crucial signaling pathways.[11][12][14] For instance, they have been shown to regulate pathways such as PI3K/Akt, NF-κB, and STAT3, which are essential for cancer cell survival and proliferation.[11][14] The natural alkaloid piperine, which contains a piperidine moiety, can induce apoptosis in cancer cells through the activation of JNK/p38 MAPK signaling and by inhibiting the PI3K/Akt/GSK3β pathway.[11] Furthermore, some piperidine derivatives can increase the production of reactive oxygen species (ROS) in cancer cells, leading to mitochondrial disruption and the release of pro-apoptotic factors like cytochrome C.[11]
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Materials:
-
Piperidine compound of interest
-
Human cancer cell lines (e.g., MCF-7, MDA-MB-231)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the piperidine compound in complete medium. After 24 hours, remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound, e.g., DMSO) and a blank control (medium only).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours. During this time, viable cells will convert the soluble MTT into insoluble formazan crystals.
-
Formazan Solubilization: Carefully remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.[1]
Visualizing Anticancer Mechanisms
The following diagram illustrates a generalized workflow for evaluating the anticancer potential of piperidine derivatives.
Caption: General experimental workflow for evaluating piperidine derivatives.
The signaling pathway below depicts how some piperidine compounds can induce apoptosis in cancer cells.
Caption: Apoptosis induction pathway by piperidine derivatives.
Antimicrobial Activity of Piperidine Derivatives
The piperidine scaffold is also found in a number of natural and synthetic compounds with significant activity against a range of pathogenic microorganisms, including bacteria and fungi.[6][15]
Comparative Analysis of Antimicrobial Potency
The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that will inhibit the visible growth of a microorganism after overnight incubation. The following table presents the MIC values for several piperidine derivatives against various bacterial and fungal strains.
| Derivative | Microorganism | Type | MIC (µg/mL) | Reference |
| Piperine | Escherichia coli | Gram-negative Bacteria | >100 | [16] |
| Candida albicans | Fungus | 3.125 | [16] | |
| Hydroxyspectaline | Staphylococcus aureus (MRSA) | Gram-positive Bacteria | 12.5-50 | [17] |
| Spectaline | Staphylococcus aureus (MRSA) | Gram-positive Bacteria | 12.5-50 | [17] |
| Compound 6 | Bacillus subtilis | Gram-positive Bacteria | 750 | [15] |
| Escherichia coli | Gram-negative Bacteria | 1500 | [15] | |
| Staphylococcus aureus | Gram-positive Bacteria | 1500 | [15] |
It is important to note that some piperidine derivatives show selective activity. For example, six novel piperidine derivatives (compounds 5-10) showed no activity against the fungal species Fusarium verticilliodes, Candida utilus, and Penicillium digitatum.[15][18] However, some of these same compounds did show inhibitory effects against Aspergillus niger, Aspergillus flavus, Saccharomyces cerevisiae, and Candida albicans.[15][18]
Experimental Protocol: Kirby-Bauer Disk Diffusion Test
The Kirby-Bauer test is a standardized method used to determine the susceptibility of bacteria to various antimicrobial agents.[19][20][21] It is a qualitative method that relies on the diffusion of an antimicrobial agent from an impregnated paper disk into an agar medium.[20][21]
Materials:
-
Piperidine compound of interest
-
Bacterial strains (e.g., E. coli, S. aureus)
-
Mueller-Hinton agar plates
-
Sterile cotton swabs
-
0.5 McFarland turbidity standard
-
Sterile paper disks
-
Forceps
-
Incubator
Procedure:
-
Inoculum Preparation: Prepare a bacterial inoculum by suspending a few colonies from a fresh culture in sterile saline. Adjust the turbidity of the suspension to match the 0.5 McFarland standard.
-
Plate Inoculation: Dip a sterile cotton swab into the inoculum and remove any excess liquid by pressing it against the inside of the tube. Swab the entire surface of a Mueller-Hinton agar plate to create a uniform lawn of bacteria.[22] Allow the plate to dry for a few minutes.[22]
-
Disk Application: Aseptically apply paper disks impregnated with a known concentration of the piperidine compound onto the surface of the agar. Ensure the disks are placed at least 24 mm apart.[22]
-
Incubation: Invert the plates and incubate at 37°C for 18-24 hours.
-
Zone of Inhibition Measurement: After incubation, measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is inhibited) in millimeters.
-
Interpretation: Compare the measured zone diameters to a standardized chart to determine if the bacterium is susceptible, intermediate, or resistant to the compound.[19]
Neuroprotective and Neuromodulatory Effects
Piperidine-containing compounds have shown considerable promise in the context of neurodegenerative diseases and other neurological disorders.[6][7] Their mechanisms of action often involve the modulation of neurotransmitter systems and the protection of neurons from various insults.
Acetylcholinesterase Inhibition
A key therapeutic strategy for Alzheimer's disease is to enhance cholinergic neurotransmission by inhibiting acetylcholinesterase (AChE), the enzyme responsible for the breakdown of acetylcholine.[23][24] Several piperidine derivatives have been synthesized and evaluated as potent AChE inhibitors.[25][26][27]
| Derivative | Target | IC50 (nM) | Selectivity (AChE vs. BuChE) | Reference |
| 1-benzyl-4-[2-(N-[4'-(benzylsulfonyl)benzoyl]-N-methylamino]ethyl]piperidine (Compound 21) | AChE | 0.56 | 18,000-fold | [25] |
| 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine (E2020, Donepezil) | AChE | 5.7 | 1,250-fold | [24] |
| Semi-synthetic analogue 7 (from (-)-3-O-acetyl-spectaline) | AChE | 7,320 | 21-fold | [26] |
| Semi-synthetic analogue 9 (from (-)-spectaline) | AChE | 15,100 | 9.5-fold | [26] |
Neuroprotection Against Excitotoxicity and Oxidative Stress
Beyond AChE inhibition, piperidine compounds can also exert direct neuroprotective effects. For instance, piperine has been shown to protect against neurotoxicity induced by 3-nitropropionic acid, a model for Huntington's disease.[28] It has also demonstrated protective effects in a mouse model of Parkinson's disease by reducing oxidative stress, inflammation, and apoptosis in dopaminergic neurons.[29] Additionally, certain 2,6-disubstituted piperidine alkaloids have shown a neuroprotective effect against paclitaxel-induced neurotoxicity.[30]
Visualizing a Neuroprotective Mechanism
The following diagram illustrates how piperine may protect dopaminergic neurons in a model of Parkinson's disease.
Caption: Neuroprotective mechanisms of piperine in an MPTP model.
Conclusion
The piperidine scaffold remains a highly valuable and versatile platform in the pursuit of novel therapeutic agents. The diverse biological activities of piperidine-based compounds, spanning anticancer, antimicrobial, and neuroprotective effects, underscore the immense potential held within this chemical class. This guide has provided a comparative overview of their activities, supported by quantitative data and detailed experimental protocols. The continued exploration of structure-activity relationships, elucidation of molecular mechanisms, and development of innovative synthetic strategies will undoubtedly lead to the discovery of new and improved piperidine-containing drugs to address a wide range of human diseases.
References
-
Mitra, S., Anand, U., Jha, N. K., Shekhawat, M. S., Saha, S. C., Nongdam, P., Rengasamy, K. R. R., Proćków, J., & Dey, A. (2022). Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. Frontiers in Pharmacology, 12, 772418. [Link]
-
Naseem, H., Mushtaq, N., Saeed, A., Shafi, N., & Inam, M. (2022). Piperidine Derivatives: Synthesis, Pharmacological Evaluation and Insilico Approach of Novel Potential Analgesics in 4-amino Methyl Piperidine Series. Letters in Drug Design & Discovery, 19(7), 654-666. [Link]
-
Sugimoto, H., et al. (1998). Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives. Journal of Medicinal Chemistry, 41(2), 238-247. [Link]
-
Viegas, C., Jr., et al. (2005). New selective acetylcholinesterase inhibitors designed from natural piperidine alkaloids. Bioorganic & Medicinal Chemistry, 13(12), 4104-4111. [Link]
-
Jewett, D. M., et al. (1998). Syntheses of carbon-11 labeled piperidine esters as potential in vivo substrates for acetylcholinesterase. Nuclear Medicine and Biology, 25(8), 733-739. [Link]
-
Dakshanamurthy, S. (2023). The Role of Piperidine Derivatives in Pharmaceutical Synthesis. LinkedIn. [Link]
-
Scilit. (n.d.). Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. Scilit. Retrieved from [Link]
-
Rubtsova, S. A., et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 27(23), 8352. [Link]
-
Kajetanowicz, A. (2024). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 275, 116568. [Link]
-
de Oliveira, R. B., et al. (2015). Synthesis and biological evaluation of novel piperidine-benzodioxole derivatives designed as potential leishmanicidal drug candidates. Bioorganic & Medicinal Chemistry Letters, 25(16), 3224-3228. [Link]
-
Mitra, S., et al. (2022). Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. Frontiers in Pharmacology, 12, 772418. [Link]
-
Ma, L., et al. (2023). Application of Chiral Piperidine Scaffolds in Drug Design. ResearchGate. [Link]
-
Rojas-Prats, E., et al. (2024). Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease. Molecules, 29(10), 2341. [Link]
-
Sugimoto, H., et al. (1995). Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds. Journal of Medicinal Chemistry, 38(24), 4821-4829. [Link]
-
Wang, T., et al. (2016). Discovery, synthesis, biological evaluation and structure-based optimization of novel piperidine derivatives as acetylcholine-binding protein ligands. Acta Pharmacologica Sinica, 37(12), 1627-1636. [Link]
-
Celik, H., & Ceylan, S. (2021). Antibacterial Activity and Antifungal Activity of Monomeric Alkaloids. Molecules, 26(21), 6695. [Link]
-
Van der Plas, S., et al. (2020). Synthesis and biological evaluation of novel quinoline-piperidine scaffolds as antiplasmodium agents. European Journal of Medicinal Chemistry, 187, 111952. [Link]
-
Mitra, S., et al. (2022). Chemical structures of anticancer piperidine derivatives. ResearchGate. [Link]
-
International Journal of Novel Research and Development. (2023). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. IJNRD, 8(4). [Link]
-
Rubtsova, S. A., et al. (2022). Biological activities of piperidine alkaloids. ResearchGate. [Link]
-
Rubtsova, S. A., et al. (2023). Pharmacological Applications of Piperidine Derivatives. Encyclopedia.pub. [Link]
-
Goel, P., et al. (2024). Anticancer Potential of Piperidine Containing Small Molecule Targeted Therapeutics. ResearchGate. [Link]
-
Chen, Y. F., et al. (2022). 2,6-Disubstituted Piperidine Alkaloids with Neuroprotective Activity from Hippobroma longiflora. Planta Medica, 88(15), 1500-1507. [Link]
-
Shode, F. O., et al. (2015). Antimicrobial and antioxidant activities of piperidine derivatives. African Journal of Pharmacy and Pharmacology, 9(29), 701-709. [Link]
-
Slideshare. (2015). Synthesis of Novel Piperidine Compounds As Anticholinesterase Agents. Slideshare. [Link]
-
Gorgani, L., et al. (2017). Piperine mitigates behavioral impairments and provides neuroprotection against 3-nitropropinoic acid-induced Huntington disease-like symptoms. Behavioural Brain Research, 317, 484-491. [Link]
-
Michigan State University. (n.d.). Antimicrobial Susceptibility. Virtual Interactive Bacteriology Laboratory. Retrieved from [Link]
-
de Freitas, R. M., et al. (2017). Highly functionalized piperidines: Free radical scavenging, anticancer activity, DNA interaction and correlation with biological activity. Bioorganic & Medicinal Chemistry, 25(22), 6035-6043. [Link]
-
ResearchGate. (n.d.). The pharmacological properties of piperine and piperidine against cancer comparing their molecular mechanisms and involved pathways. ResearchGate. Retrieved from [Link]
-
Taylor & Francis Online. (n.d.). Piperidine alkaloids – Knowledge and References. Taylor & Francis Online. Retrieved from [Link]
-
de Freitas, R. M., et al. (2017). (PDF) Highly functionalized piperidines: Free radical scavenging, anticancer activity, DNA interaction and correlation with biological activity. ResearchGate. [Link]
-
Rubtsova, S. A., et al. (2022). A few examples of piperidine-based drugs and natural products. ResearchGate. [Link]
-
Li, Y., et al. (2014). Antibacterial Evaluation of Piperidine Alkaloids from Cassia siamea Lam. Planta Medica, 80(11), 928-931. [Link]
-
Mao, Q. Q., et al. (2013). Neuroprotective effects of piperine on the 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine-induced Parkinson's disease mouse model. International Journal of Molecular Medicine, 31(4), 963-969. [Link]
-
ResearchGate. (2024). Characteristics of the biological activities of the piperidine complex: an anticancer and antioxidant investigation. ResearchGate. [Link]
-
Hardy Diagnostics. (2024). How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test. Hardy Diagnostics. [Link]
-
Shode, F. O., et al. (2016). (PDF) Antimicrobial and antioxidant activities of piperidine derivatives. ResearchGate. [Link]
-
Contract Laboratory. (2024). The Kirby-Bauer Test: Method, Importance, and Applications. Contract Laboratory. [Link]
-
Microbe Notes. (2022). Kirby Bauer Disc Diffusion Method For Antibiotic Susceptibility Testing. Microbe Notes. [Link]
-
American Society for Microbiology. (2009). Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. American Society for Microbiology. [Link]
-
Szałach, Ł. P., et al. (2022). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. ACS Chemical Neuroscience, 13(15), 2328-2342. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. thieme-connect.com [thieme-connect.com]
- 5. nbinno.com [nbinno.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. ijnrd.org [ijnrd.org]
- 8. researchgate.net [researchgate.net]
- 9. Highly functionalized piperidines: Free radical scavenging, anticancer activity, DNA interaction and correlation with biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. scilit.com [scilit.com]
- 15. academicjournals.org [academicjournals.org]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Antimicrobial Susceptibility - Virtual Interactive Bacteriology Laboratory [learn.chm.msu.edu]
- 20. hardydiagnostics.com [hardydiagnostics.com]
- 21. contractlaboratory.com [contractlaboratory.com]
- 22. microbenotes.com [microbenotes.com]
- 23. Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. New selective acetylcholinesterase inhibitors designed from natural piperidine alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Syntheses of carbon-11 labeled piperidine esters as potential in vivo substrates for acetylcholinesterase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Piperine mitigates behavioral impairments and provides neuroprotection against 3-nitropropinoic acid-induced Huntington disease-like symptoms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. Neuroprotective effects of piperine on the 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine-induced Parkinson's disease mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. 2,6-Disubstituted Piperidine Alkaloids with Neuroprotective Activity from Hippobroma longiflora - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of (S)-1-tert-Butyl 2-methyl piperidine-1,2-dicarboxylate
For professionals engaged in the intricate work of drug discovery and chemical research, the responsible management of chemical reagents is a cornerstone of laboratory safety and regulatory compliance. This guide provides a detailed, step-by-step protocol for the proper disposal of (S)-1-tert-Butyl 2-methyl piperidine-1,2-dicarboxylate (CAS No. 200184-53-8), a common building block in organic synthesis.[1] The procedures outlined here are designed to ensure the protection of laboratory personnel, the environment, and to maintain adherence to federal and local regulations.
Pre-Disposal Hazard Assessment and Safety Precautions
Structural Analogue Hazard Profile
This compound belongs to the piperidine class of compounds. Piperidine itself is known to be a strong irritant.[2] Structurally similar compounds, such as other N-Boc protected piperidines and piperazine derivatives, are often classified as causing skin and eye irritation, and may cause respiratory irritation.[3][4] Therefore, it is prudent to handle this compound as a potential irritant.
| Potential Hazard | Recommended Precaution | Source Analogue |
| Skin Irritation | Wear chemical-resistant gloves (e.g., nitrile). | tert-Butyl 4-(piperazin-1-ylmethyl)piperidine-1-carboxylate[3] |
| Eye Irritation | Use safety glasses or chemical splash goggles. | tert-Butyl 2-methyl-4-oxopiperidine-1-carboxylate[4] |
| Respiratory Irritation | Handle in a well-ventilated area or a chemical fume hood. | tert-Butyl 4-(piperazin-1-ylmethyl)piperidine-1-carboxylate[3] |
Mandatory Personal Protective Equipment (PPE)
Before beginning any work that will generate waste, ensure the following PPE is worn:
-
Eye Protection: Chemical safety goggles.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).
-
Body Protection: A standard laboratory coat.
Step-by-Step Disposal Protocol
The disposal of this compound must comply with the Resource Conservation and Recovery Act (RCRA) regulations established by the U.S. Environmental Protection Agency (EPA), as well as state and institutional policies.[5]
Step 1: Waste Characterization
Under RCRA, a chemical waste must be evaluated for four hazardous characteristics: ignitability, corrosivity, reactivity, and toxicity.[5]
-
This compound is a solid organic compound and is not expected to be ignitable, corrosive, or reactive under standard conditions.
-
Toxicity: Without specific toxicological data, it is best practice to treat this compound as a potentially toxic chemical waste. This conservative approach ensures the highest level of safety and compliance. It should be managed as a non-acute hazardous waste.
Step 2: Segregation and Containerization
Proper segregation is crucial to prevent dangerous chemical reactions.[6]
-
Designate a Specific Waste Stream: Dedicate a specific waste container for this compound and materials contaminated with it (e.g., gloves, weighing paper, contaminated glassware).
-
Do Not Mix: Never mix this waste with other chemical streams, particularly strong acids, bases, or oxidizing agents.[3][6]
-
Select the Right Container: Use a chemically compatible, leak-proof container with a secure screw-top cap.[6][7] High-density polyethylene (HDPE) is a suitable choice. The container must be in good condition, free of cracks or deterioration.
Step 3: Labeling the Waste Container
Accurate labeling is a regulatory requirement and essential for safety. The label must include:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound."
-
The approximate percentage of each component if it is a mixture.
-
The specific hazard(s) associated with the waste (e.g., "Irritant").
-
The date on which waste was first added to the container (accumulation start date).
Step 4: Storage of Hazardous Waste
Waste must be stored safely at or near the point of generation in what is known as a Satellite Accumulation Area (SAA).[6]
-
Location: Store the sealed container in a designated, well-ventilated area, away from general laboratory traffic.
-
Secondary Containment: Place the waste container inside a larger, chemically resistant secondary container (such as a plastic tub) to contain any potential leaks or spills.[7]
-
Accumulation Limits: Laboratories cannot store more than 55 gallons of hazardous waste at one time. Once a container is full, it must be moved to a central storage area within three days.[6][7]
Step 5: Arranging for Final Disposal
Laboratory-generated hazardous waste cannot be disposed of in the regular trash or poured down the drain.[5][6]
-
Contact EHS: Your institution's Environmental Health and Safety (EHS) department is the primary point of contact for waste disposal. They will have established procedures and schedules for waste collection.
-
Licensed Disposal Vendor: The EHS department works with licensed hazardous waste disposal companies that will transport the waste to a permitted Treatment, Storage, and Disposal Facility (TSDF). These facilities use high-temperature incineration or other approved methods to safely destroy the chemical waste.
Workflow and Decision Diagrams
To provide a clear visual guide, the following diagrams illustrate the key processes in the disposal workflow.
Caption: Disposal Workflow for this compound.
Caption: RCRA Hazardous Waste Characterization Decision Process.
Emergency Procedures for Spills
In the event of a spill, prompt and correct action is essential to mitigate risks.
-
Alert Personnel: Immediately alert others in the vicinity.
-
Isolate the Area: Secure the area to prevent further contamination.
-
Assess the Spill: For a small spill of solid material, if you are trained and it is safe to do so, proceed with cleanup. For large spills, or if you are ever in doubt, evacuate the area and contact your institution's EHS emergency line.
-
Cleanup:
-
Wear your full PPE.
-
Gently sweep the solid material into a dustpan to avoid creating dust.
-
Place the spilled material and all cleanup materials (e.g., contaminated paper towels, gloves) into a designated hazardous waste container.
-
Decontaminate the spill area with a suitable solvent, followed by soap and water. All materials used for decontamination must also be disposed of as hazardous waste.
-
Adherence to these detailed procedures ensures that the disposal of this compound is conducted in a manner that is safe, environmentally responsible, and compliant with all applicable regulations. Always consult your institution's specific waste management plan and EHS department for guidance.[8]
References
-
Daniels Health. (n.d.). How to Ensure Safe Chemical Waste Disposal in Laboratories. Retrieved from Daniels Health website.[5]
-
U.S. Environmental Protection Agency. (2023). Regulations for Hazardous Waste Generated at Academic Laboratories. Retrieved from [Link]8]
-
American Chemical Society. (n.d.). Regulation of Laboratory Waste. Retrieved from [Link]]
-
Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Retrieved from CWU website.[6]
-
Vanderbilt University. (n.d.). Guide to Managing Laboratory Chemical Waste. Retrieved from Vanderbilt University Environmental Health and Safety website.[7]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 10824139, 1-tert-Butyl 2-methyl (2S)-piperidine-1,2-dicarboxylate. Retrieved from [Link]1]
-
Benchchem. (n.d.). Proper Disposal of 3-(2-Cyclohexylethyl)piperidine: A Step-by-Step Guide. Retrieved from Benchchem website.[9]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12992764, tert-Butyl 2-methyl-4-oxopiperidine-1-carboxylate. Retrieved from [Link]4]
-
National Center for Biotechnology Information. (n.d.). Piperidine - Acute Exposure Guideline Levels for Selected Airborne Chemicals. Retrieved from [Link]2]
Sources
- 1. 1-tert-Butyl 2-methyl (2S)-piperidine-1,2-dicarboxylate | C12H21NO4 | CID 10824139 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Piperidine - Acute Exposure Guideline Levels for Selected Airborne Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. tert-Butyl 2-methyl-4-oxopiperidine-1-carboxylate | C11H19NO3 | CID 12992764 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. danielshealth.com [danielshealth.com]
- 6. Laboratory Hazardous Waste Disposal Guidelines | Central Washington University [cwu.edu]
- 7. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 8. epa.gov [epa.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
A Researcher's Guide to the Safe Handling of (S)-1-tert-Butyl 2-methyl piperidine-1,2-dicarboxylate
This guide provides essential safety and logistical information for the handling of (S)-1-tert-Butyl 2-methyl piperidine-1,2-dicarboxylate. As a trusted partner in your research, we aim to provide value beyond the product itself by ensuring you have the necessary information for safe and effective laboratory operations. The following procedures are based on established best practices for handling laboratory chemicals and safety data from structurally related compounds in the absence of a specific Safety Data Sheet (SDS) for this exact molecule.
I. Hazard Assessment and Personal Protective Equipment (PPE)
A thorough risk assessment is the foundation of safe laboratory practice. The primary hazards associated with this compound are anticipated to be contact hazards (skin and eye) and inhalation of any aerosols or dust. The following PPE is mandatory to mitigate these risks.
| Protection Type | Specification | Rationale |
| Eye Protection | Chemical safety goggles or safety glasses with side shields. A face shield is recommended when there is a splash hazard. | Protects against accidental splashes which could cause serious eye irritation or damage[6][7][8]. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene, or butyl rubber) compliant with EN 374 standard. | Prevents direct skin contact. Piperidine derivatives can be irritating or toxic upon skin contact[1][6]. Always inspect gloves for integrity before use and dispose of them properly after handling[7]. |
| Skin and Body Protection | A standard laboratory coat, long pants, and closed-toe shoes. For larger quantities or tasks with a higher risk of splashing, a chemical-resistant apron is advised. | Minimizes the potential for skin exposure to the chemical[6][9]. |
| Respiratory Protection | Generally not required when handled in a well-ventilated area or a chemical fume hood. If aerosols or dust may be generated and engineering controls are not sufficient, a NIOSH-approved respirator may be necessary[7][10]. | Protects against the inhalation of potentially irritating or harmful airborne particles. |
II. Operational and Handling Plan
Adherence to a strict operational plan ensures both the safety of the researcher and the integrity of the experiment.
A. Engineering Controls: Always handle this compound in a well-ventilated laboratory. For procedures that may generate dust or aerosols, a certified chemical fume hood is required[11]. Ensure that an eyewash station and a safety shower are readily accessible[11][12].
B. Handling Procedures:
-
Preparation: Before handling, ensure all necessary PPE is donned correctly. Prepare your workspace by removing any unnecessary items and ensuring all required equipment is within reach.
-
Dispensing: When transferring the chemical, do so carefully to avoid splashing or creating dust. Use appropriate tools such as a spatula or a scoop. For liquid forms, use a properly calibrated pipette or a syringe.
-
General Practices: Avoid contact with skin, eyes, and clothing[7][13]. Do not breathe dust or vapors[8]. Wash hands thoroughly after handling, even if gloves were worn[9]. Do not eat, drink, or smoke in the laboratory[1][10].
C. Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area[7][14]. Keep it away from incompatible materials such as strong oxidizing agents and strong acids[11].
III. Spill and Emergency Plan
In the event of an accidental release, a swift and informed response is critical.
A. Spill Management:
-
Evacuate: Immediately alert others in the vicinity and evacuate non-essential personnel from the spill area.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: For small spills, use an inert, non-combustible absorbent material like sand, vermiculite, or earth to contain the spill[2][15]. Do not use combustible materials like paper towels.
-
Collect: Carefully collect the absorbed material using non-sparking tools and place it into a designated, labeled container for hazardous waste[15].
-
Decontaminate: Clean the spill area with a suitable solvent, collecting all cleaning materials for disposal as hazardous waste.
-
Report: Report the incident to your supervisor and the institution's Environmental Health and Safety (EHS) office, regardless of the spill's size.
B. First Aid Measures:
-
In case of eye contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention[1][8][14].
-
In case of skin contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes[8][11][13]. Seek medical attention if irritation persists.
-
If inhaled: Move the person to fresh air. If they are not breathing, give artificial respiration. If breathing is difficult, provide oxygen. Seek immediate medical attention[8][11][13].
-
If swallowed: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention[1][8].
IV. Disposal Plan
Proper disposal of chemical waste is crucial for environmental protection and regulatory compliance.
A. Waste Characterization: Due to the characteristics of its parent compounds, waste containing this compound should be considered hazardous. Piperidine is classified as a flammable and toxic waste[16].
B. Disposal Procedure:
-
Collection: Collect all waste, including contaminated consumables and spill cleanup materials, in a clearly labeled, sealed, and appropriate hazardous waste container.
-
Professional Disposal: The disposal of this chemical waste must be handled by a licensed professional waste disposal service[15]. Contact your institution's EHS office to arrange for pickup and disposal in accordance with all local, state, and federal regulations[2]. Do not dispose of this chemical down the drain[1][2].
Visualizing the PPE Decision-Making Process
The following diagram illustrates a logical workflow for selecting the appropriate level of personal protective equipment when handling this compound.
Caption: PPE selection workflow for handling the target compound.
References
- Benchchem. Personal protective equipment for handling (S)-3-(4-Fluorobenzyl)piperidine.
- Penta chemicals. (2024-05-07) Piperidine - SAFETY DATA SHEET.
- Benchchem. Navigating the Safe Disposal of 1-(Piperidin-2-ylmethyl)piperidine: A Comprehensive Guide for Laboratory Professionals.
- Unknown Source. Chemical Waste Name or Mixtures: Listed Characteristic Additional Info Disposal Notes (-).
- Carl ROTH. (2025-03-31) Safety Data Sheet: Piperidine.
- Chemos GmbH&Co.KG. Safety Data Sheet: Piperidine.
- NIH PubChem. Piperidine | C5H11N | CID 8082.
- Cambridge Isotope Laboratories. PIPERIDINE (D11, 98%).
- CDH Fine Chemical. PIPERIDINE CAS NO 110-89-4 MATERIAL SAFETY DATA SHEET SDS/MSDS.
- ChemicalBook. (2025-09-27) Chemical Safety Data Sheet MSDS / SDS - tert-Butyl piperidine-4-carboxylate.
- MedChemExpress. (2025-12-30) tert-Butyl 4-(piperazin-1-ylmethyl)piperidine-1-carboxylate-SDS.
- NIH PubChem. tert-Butyl 2-methyl-4-oxopiperidine-1-carboxylate | C11H19NO3 | CID 12992764.
- AK Scientific, Inc. 4-Methanesulfonyloxy-piperidine-1-carboxylic acid tert-butyl ester.
- NIH PubChem. tert-Butyl 4-amino-2-methylpiperidine-1-carboxylate | C11H22N2O2 | CID 56924491.
- ChemicalBook. (2025-07-26) (2S)-4-Oxo-2-(3-thiazolidinylcarbonyl)-1-pyrrolidinecarboxylic acid tert-butyl ester.
- NIH PubChem. Tert-butyl 2-methyl-5-oxopiperidine-1-carboxylate | C11H19NO3 | CID 66545682.
- Sigma-Aldrich. (2025-09-23) SAFETY DATA SHEET.
- Sigma-Aldrich. 1-tert-Butyl 2-methylpyrrolidine-1,2-dicarboxylate.
- Unknown Source. (2009-04-15) 4 - SAFETY DATA SHEET.
- NIH PubChem. 1-tert-Butyl 3-methyl 4-oxopiperidine-1,3-dicarboxylate | C12H19NO5 | CID 11276893.
- Fisher Scientific. (2012-03-14) SAFETY DATA SHEET.
- NIH PubChem. 1-tert-Butyl 2-methyl (2S)-piperidine-1,2-dicarboxylate | C12H21NO4 | CID 10824139.
- Unknown Source. (2012-02-13) 15 - SAFETY DATA SHEET.
- United Initiators. SAFETY DATA SHEET.
- Who we serve. (2023-08-29) A Simple and Powerful tert-Butylation of Carboxylic Acids and Alcohols.
- Unknown Source. (2018-12-14) MSDS of Tert-butyl (2s)-2-methyl-4-oxo-piperidine-1-carboxylate.
- KISHIDA CHEMICAL CO. (2020-02-27) 4-(4-chlorobenzyl)piperidine-1-carboxylate,KISHIDA CHEMICAL CO - Safety Data Sheet.
- ChemScene. 167423-93-0 | 1-tert-Butyl 2-methyl piperidine-1,2-dicarboxylate.
Sources
- 1. pentachemicals.eu [pentachemicals.eu]
- 2. carlroth.com [carlroth.com]
- 3. tert-Butyl 4-amino-2-methylpiperidine-1-carboxylate | C11H22N2O2 | CID 56924491 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Tert-butyl 2-methyl-5-oxopiperidine-1-carboxylate | C11H19NO3 | CID 66545682 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 1-tert-Butyl 3-methyl 4-oxopiperidine-1,3-dicarboxylate | C12H19NO5 | CID 11276893 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. cdhfinechemical.com [cdhfinechemical.com]
- 8. chemicalbook.com [chemicalbook.com]
- 9. chemos.de [chemos.de]
- 10. isotope.com [isotope.com]
- 11. fishersci.com [fishersci.com]
- 12. fishersci.com [fishersci.com]
- 13. aksci.com [aksci.com]
- 14. kishida.co.jp [kishida.co.jp]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. ehs.oregonstate.edu [ehs.oregonstate.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
